molecular formula C18H30O3 B1237154 9-Oxo-10,12-octadecadienoic acid CAS No. 54665-32-6

9-Oxo-10,12-octadecadienoic acid

Cat. No.: B1237154
CAS No.: 54665-32-6
M. Wt: 294.4 g/mol
InChI Key: LUZSWWYKKLTDHU-SIGMCMEVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-oxo-10E,12E-ODE is an oxooctadecadienoic acid that consists of 10E,12E-octadecadienoic acid with the oxo substituent located at position 9. It has a role as a metabolite. It is an oxooctadecadienoic acid and an enone.
9-Oxo-10,12-octadecadienoic acid has been reported in Glycine max, Capsicum annuum, and other organisms with data available.
structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(10E,12E)-9-oxooctadeca-10,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6+,14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZSWWYKKLTDHU-SIGMCMEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/C(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347858
Record name 9-Oxo-10(E),12(E)-octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54665-32-6, 54232-58-5
Record name 9-Oxo-10,12-octadecadienoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054665326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Oxo-10(E),12(E)-octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery of 9-Oxo-10,12-octadecadienoic Acid in Tomatoes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the discovery of 9-Oxo-10,12-octadecadienoic acid (9-KODE) in tomatoes (Solanum lycopersicum). This oxidized linoleic acid derivative has garnered significant interest within the scientific community for its potent activity as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, a key regulator of lipid metabolism. This document details the initial identification, quantification across different tomato fruit tissues, the experimental protocols utilized in its discovery, and the associated signaling pathways.

Data Presentation: Quantification of 9-KODE in Tomato Tissues

The concentration of this compound, along with its isomer 13-oxo-octadecadienoic acid (13-KODE), varies within the different tissues of the tomato fruit. The peel has been identified as the primary localization site for these oxidized fatty acids. Notably, the process of homogenization at room temperature has been shown to significantly increase the detectable amounts of these compounds, suggesting enzymatic activity following tissue disruption.

TissueConditionTotal Oxo-ODAs (9-KODE + 13-KODE) Concentration (μg/g fresh weight)
Gelatinous TissueHomogenized under liquid nitrogen~0.002[1]
SarcocarpHomogenized under liquid nitrogen~0.1[1]
PeelHomogenized under liquid nitrogen~0.2[1]
PeelHomogenized at room temperature and kept at 37°C for 30 minMarkedly increased compared to liquid nitrogen homogenization[1]

Experimental Protocols

The discovery of 9-KODE in tomatoes was the result of a systematic screening and identification process designed to find natural PPARα agonists.

Extraction of Bioactive Compounds from Tomatoes

The initial step involves the extraction of lipophilic compounds from tomato fruit. A general protocol for such an extraction is as follows:

  • Homogenization: Fresh tomato fruit is homogenized.

  • Solvent Extraction: The homogenate is subjected to a two-phase solvent extraction. A common method involves a mixture of chloroform and methanol to separate the lipophilic and hydrophilic components.

  • Phase Separation: The mixture is partitioned, and the organic (lipophilic) phase is collected.

  • Drying and Concentration: The solvent from the organic phase is evaporated under reduced pressure to yield a concentrated extract.

Screening for PPARα Activity: Luciferase Reporter Assay

To identify fractions of the tomato extract with PPARα activating potential, a luciferase reporter gene assay is employed.[2][3]

  • Cell Culture and Transfection: A suitable cell line (e.g., HepG2, a human liver cell line) is cultured. The cells are then transiently transfected with two plasmids:

    • A PPARα expression vector , which drives the production of the human PPARα protein.

    • A reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene.

  • Treatment: The transfected cells are treated with various fractions of the tomato extract. A known PPARα agonist (e.g., Wy-14,643) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

  • Lysis and Luciferase Measurement: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. An increase in luminescence indicates the activation of PPARα by the tested fraction, which in turn drives the expression of the luciferase reporter gene.

Identification and Structural Elucidation: LC/MS and NMR

Fractions exhibiting significant PPARα activity are further analyzed to identify the specific active compound(s).

  • Liquid Chromatography-Mass Spectrometry (LC/MS): The active fraction is subjected to LC/MS analysis to separate its components and determine their mass-to-charge ratios. This provides crucial information about the molecular weight of the potential active compound.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise chemical structure of the isolated active compound, NMR spectroscopy is utilized. 1H and 13C NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule, allowing for its unambiguous identification as this compound.

Mandatory Visualizations

Experimental Workflow for the Discovery of 9-KODE in Tomatoes

experimental_workflow start Tomato Fruit Homogenization extraction Lipophilic Extraction (e.g., Chloroform/Methanol) start->extraction fractionation Chromatographic Fractionation extraction->fractionation screening PPARα Luciferase Reporter Assay fractionation->screening active_fraction Identification of Active Fraction(s) screening->active_fraction Positive Result lcms LC/MS Analysis active_fraction->lcms nmr NMR Spectroscopy lcms->nmr identification Structural Elucidation of This compound nmr->identification

Caption: Experimental workflow for the discovery of 9-KODE in tomatoes.

Signaling Pathway of 9-KODE via PPARα Activation

ppara_signaling cluster_nucleus Nucleus kode This compound (from Tomatoes) ppara PPARα kode->ppara binds to and activates ppre PPRE (Peroxisome Proliferator Response Element) ppara->ppre heterodimerizes with RXR and binds to rxr RXR rxr->ppre cpt1a CPT1A ppre->cpt1a Upregulates transcription of acat ACAT ppre->acat Upregulates transcription of acox1 ACOX1 ppre->acox1 Upregulates transcription of fatp FATP ppre->fatp Upregulates transcription of lipid_metabolism Increased Fatty Acid Oxidation & Lipid Catabolism cpt1a->lipid_metabolism acat->lipid_metabolism acox1->lipid_metabolism fatp->lipid_metabolism

Caption: 9-KODE activates PPARα, leading to the regulation of lipid metabolism.

Conclusion

The discovery of this compound in tomatoes highlights the potential of natural products as a source for novel therapeutic agents. As a potent PPARα agonist, 9-KODE holds promise for the development of drugs targeting metabolic disorders. This guide provides a comprehensive overview of the foundational research, offering valuable insights for professionals in the fields of pharmacology, drug discovery, and nutritional science. Further research into the bioavailability, in vivo efficacy, and safety profile of 9-KODE is warranted to fully elucidate its therapeutic potential.

References

Natural Sources of 9-Oxo-10,12-octadecadienoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA) is an oxidized fatty acid, or oxylipin, that has garnered significant scientific interest due to its diverse biological activities. This molecule is a derivative of linoleic acid and has been identified in various natural sources, including plants and fungi. Its potential as a peroxisome proliferator-activated receptor alpha (PPARα) agonist and its antifungal properties make it a promising candidate for further investigation in the fields of metabolic disorders and infectious diseases. This technical guide provides a comprehensive overview of the natural sources of 9-oxo-ODA, quantitative data on its presence, detailed experimental protocols for its analysis, and an exploration of its key signaling pathways.

Natural Occurrences of this compound

9-oxo-ODA has been isolated and identified from a range of natural sources. The primary documented origins are from the plant and fungal kingdoms.

Plant Sources
  • Tomato (Solanum lycopersicum): Tomatoes are a well-documented source of 9-oxo-ODA.[1] It has been found in various parts of the tomato fruit, with the highest concentrations localized in the peel.[2][3] The presence of 9-oxo-ODA in tomatoes suggests its potential role in the plant's defense mechanisms or developmental processes.

  • Eggplant Calyx (Solanum melongena): The calyx of the eggplant has been identified as another botanical source of 9-oxo-ODA.[4] Traditionally used in folk medicine, the presence of this bioactive compound in eggplant calyx may contribute to its therapeutic effects.

Fungal Sources
  • Gomphus floccosus: This species of basidiomycete fungus, commonly known as the scaly chanterelle or woolly chanterelle, is a notable fungal source of 9-oxo-ODA.[5] The compound has been isolated from the fruiting bodies of this mushroom, where it is believed to contribute to the fungus's chemical defense system.

Quantitative Data

The concentration of 9-oxo-ODA can vary significantly depending on the natural source, the specific tissue within that source, and the methods of extraction and analysis.

Concentration in Tomato (Solanum lycopersicum)

A study by Takahashi et al. (2014) provided a quantitative analysis of 9-oxo-ODA in different tissues of the tomato fruit. The concentrations were determined by ultra-performance liquid chromatography-time-of-flight mass spectrometry (UPLC-TOF-MS).

Tomato TissueConditionConcentration of 9-oxo-ODA (µg/g of tissue weight)
Gelatinous TissueHomogenized under liquid nitrogen~0.002
SarcocarpHomogenized under liquid nitrogen~0.1
PeelHomogenized under liquid nitrogen~0.2
PeelHomogenized for 30 min at 37°CIncreased significantly
Table 1: Concentration of 9-oxo-ODA in different parts of the tomato fruit. Data extracted from Takahashi et al. (2014).[2]
Antifungal Activity of 9-oxo-ODA

The antifungal properties of 9-oxo-ODA have been quantified against several plant pathogenic fungi. The half-maximal inhibitory concentration (IC50) values provide a measure of its potency.

Fungal SpeciesIC50 (µM)
Phomopsis obscurans23
Colletotrichum fragariae>145
Colletotrichum gloeosporioides>145
Colletotrichum acutatum>145
Botrytis cinerea>145
Fusarium oxysporum>145
Phomopsis viticola>145
Table 2: Antifungal activity of 9-oxo-ODA against various plant pathogenic fungi. Data represents the half-maximal inhibitory concentration (IC50).

Experimental Protocols

The accurate extraction, isolation, and quantification of 9-oxo-ODA from natural sources are critical for research and development. The following sections detail the methodologies employed in key experiments.

Extraction and Quantification of 9-oxo-ODA from Plant Material (e.g., Tomato)

This protocol is a generalized procedure based on established methods for oxylipin analysis.

1. Sample Preparation and Homogenization:

  • Excise the desired plant tissue (e.g., tomato peel).

  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

2. Lipid Extraction:

  • Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube.

  • Add an appropriate volume of ice-cold extraction solvent. A common solvent is a mixture of isopropanol and ethyl acetate, often containing an internal standard (e.g., a deuterated analog of 9-oxo-ODA) for accurate quantification and an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 10 minutes.

  • Carefully collect the supernatant containing the lipid extract.

  • For exhaustive extraction, the pellet can be re-extracted with the same solvent, and the supernatants pooled.

3. Sample Cleanup (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the lipid extract onto the cartridge.

  • Wash the cartridge with a low-polarity solvent (e.g., water/methanol mixture) to remove polar impurities.

  • Elute the oxylipins, including 9-oxo-ODA, with a more non-polar solvent such as methanol or ethyl acetate.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.

4. Quantification by UPLC-MS/MS:

  • Chromatography: Utilize a reverse-phase UPLC column (e.g., C18). The mobile phase typically consists of a gradient of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol with formic acid.

  • Mass Spectrometry: Employ a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Detection: Monitor for the specific precursor-to-product ion transition for 9-oxo-ODA in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. The precursor ion will be [M-H]⁻.

  • Quantification: Generate a standard curve using a certified reference standard of 9-oxo-ODA. The concentration of 9-oxo-ODA in the sample is determined by comparing its peak area (normalized to the internal standard) to the standard curve.

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_cleanup Sample Cleanup (SPE) cluster_analysis Analysis Tissue Plant Tissue (e.g., Tomato Peel) FrozenTissue Frozen in Liquid Nitrogen Tissue->FrozenTissue PowderedTissue Ground to Fine Powder FrozenTissue->PowderedTissue ExtractionSolvent Add Cold Extraction Solvent (with Internal Standard & BHT) PowderedTissue->ExtractionSolvent Vortex Vortex Vigorously ExtractionSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant (Lipid Extract) Centrifuge->Supernatant SPE Solid-Phase Extraction (C18) Supernatant->SPE Elution Elute 9-oxo-ODA SPE->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution UPLC_MSMS UPLC-MS/MS Analysis Reconstitution->UPLC_MSMS Quantification Quantification UPLC_MSMS->Quantification

Fig. 1: Experimental workflow for the extraction and quantification of 9-oxo-ODA.
Bioassay-Guided Fractionation from Gomphus floccosus

This protocol outlines the general steps for isolating 9-oxo-ODA from a fungal source based on its antifungal activity.

1. Extraction:

  • Dried and powdered fruiting bodies of Gomphus floccosus are subjected to sequential solvent extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol).

2. Bioassay:

  • Each solvent extract is tested for its antifungal activity against a panel of test fungi.

3. Fractionation:

  • The most active extract (typically the ethyl acetate extract) is subjected to further fractionation using chromatographic techniques such as column chromatography (e.g., silica gel) with a solvent gradient.

4. Bioassay-Guided Isolation:

  • Each fraction is tested for antifungal activity to identify the active fractions.

  • The active fractions are further purified using techniques like High-Performance Liquid Chromatography (HPLC) until a pure compound is isolated.

5. Structure Elucidation:

  • The chemical structure of the isolated pure compound is determined using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathways

PPARα Agonism

9-oxo-ODA is a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism.[1][6][7][8]

The activation of PPARα by 9-oxo-ODA follows a well-established mechanism for nuclear receptors:

  • Ligand Binding: 9-oxo-ODA, being a lipophilic molecule, can cross the cell membrane and enter the nucleus. Inside the nucleus, it binds to the ligand-binding domain (LBD) of PPARα.

  • Conformational Change and Coactivator Recruitment: Ligand binding induces a conformational change in the PPARα protein. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins.

  • Heterodimerization: The ligand-bound PPARα forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).

  • DNA Binding: The PPARα-RXR heterodimer binds to specific DNA sequences in the promoter regions of target genes. These DNA sequences are known as Peroxisome Proliferator Response Elements (PPREs).

  • Gene Transcription: The binding of the heterodimer and its associated coactivators to the PPRE initiates the transcription of target genes involved in fatty acid uptake, transport, and β-oxidation. This leads to an overall increase in fatty acid catabolism and a reduction in cellular triglyceride levels.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_oxo_ODA_cyto 9-oxo-ODA 9_oxo_ODA_nucl 9-oxo-ODA 9_oxo_ODA_cyto->9_oxo_ODA_nucl Diffusion PPARa PPARα 9_oxo_ODA_nucl->PPARa Binds to PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerizes with RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA) PPARa_RXR->PPRE Binds to Target_Genes Target Gene Transcription (Fatty Acid Oxidation) PPRE->Target_Genes Initiates

Fig. 2: Signaling pathway of 9-oxo-ODA as a PPARα agonist.
Antifungal Mechanism of Action

The antifungal activity of 9-oxo-ODA is primarily attributed to its ability to disrupt the fungal cell membrane. While the precise molecular interactions are still under investigation, the proposed mechanism involves the following steps:

  • Membrane Intercalation: As a fatty acid derivative, 9-oxo-ODA can insert itself into the lipid bilayer of the fungal cell membrane.

  • Disruption of Membrane Integrity: The intercalation of 9-oxo-ODA disrupts the normal structure and fluidity of the cell membrane. This can lead to increased membrane permeability.

  • Leakage of Cellular Contents: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions and small molecules, leading to a loss of cellular homeostasis.

  • Induction of Oxidative Stress: The disruption of membrane function can lead to the generation of reactive oxygen species (ROS), causing oxidative stress within the fungal cell.

  • Apoptosis: The culmination of membrane damage, loss of cellular contents, and oxidative stress can trigger programmed cell death, or apoptosis, in the fungal cell.

G cluster_fungal_cell Fungal Cell Cell_Membrane Fungal Cell Membrane Membrane_Disruption Membrane Disruption (Increased Permeability) Cell_Membrane->Membrane_Disruption 9_oxo_ODA 9-oxo-ODA 9_oxo_ODA->Cell_Membrane Intercalates into Leakage Leakage of Cellular Contents Membrane_Disruption->Leakage ROS Increased ROS (Oxidative Stress) Membrane_Disruption->ROS Apoptosis Apoptosis Leakage->Apoptosis ROS->Apoptosis

Fig. 3: Proposed antifungal mechanism of action of 9-oxo-ODA.

Conclusion

This compound is a naturally occurring oxylipin with significant biological activities. Its presence in common dietary sources like tomatoes and in fungi opens avenues for its exploration as a lead compound in drug discovery and as a functional food ingredient. The well-characterized PPARα agonism provides a clear mechanism for its potential in managing metabolic disorders. Furthermore, its antifungal properties suggest a role in the development of novel antimicrobial agents. Further research is warranted to fully elucidate its quantitative distribution in a wider range of natural sources, to refine and standardize extraction and analytical protocols, and to further detail the molecular intricacies of its signaling pathways and mechanisms of action.

References

An In-depth Technical Guide to the Biosynthesis of 9-Oxo-Octadecadienoic Acid (9-Oxo-ODA) in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-octadecadienoic acid (9-oxo-ODA) is a member of the oxylipin family, a diverse group of signaling molecules derived from the oxygenation of polyunsaturated fatty acids. In plants, these compounds play crucial roles in a variety of physiological processes, including defense against pathogens and pests, and responses to abiotic stress.[1][2] The biosynthesis of 9-oxo-ODA is a specialized branch of the lipoxygenase (LOX) pathway, initiating from the oxidation of linoleic or α-linolenic acid. This guide provides a comprehensive technical overview of the core biosynthetic pathway of 9-oxo-ODA, detailing the enzymes involved, their kinetic properties, and relevant experimental protocols for its study. This information is of particular interest to researchers in plant biology, natural product chemistry, and drug development, given the emerging biological activities of oxylipins.[3][4][5]

Core Biosynthetic Pathway of 9-Oxo-ODA

The synthesis of 9-oxo-ODA in plants is a two-step enzymatic process primarily occurring in the roots. The pathway begins with the oxygenation of a polyunsaturated fatty acid by a specific lipoxygenase, followed by the conversion of the resulting hydroperoxide by an allene oxide synthase.

1. Oxygenation by 9-Lipoxygenase (9-LOX):

The initial and rate-limiting step in the biosynthesis of 9-oxo-ODA is the stereospecific introduction of molecular oxygen into a polyunsaturated fatty acid substrate, predominantly linoleic acid (18:2) or α-linolenic acid (18:3).[6][7] This reaction is catalyzed by a specific isoform of lipoxygenase known as 9-lipoxygenase (9-LOX), which directs the oxygenation to the C-9 position of the fatty acid backbone.[8] In tomato (Solanum lycopersicum), the isoform TomloxC has been identified as a key 9-LOX involved in the generation of fatty acid-derived compounds.[8] The product of this reaction is 9-hydroperoxyoctadecadienoic acid (9-HPODE) from linoleic acid or 9-hydroperoxyoctadecatrienoic acid (9-HPOT) from α-linolenic acid.

2. Conversion by Allene Oxide Synthase (AOS):

The 9-hydroperoxide intermediate is then utilized as a substrate by a specific allene oxide synthase (AOS). In tomato, a novel AOS, designated LeAOS3, has been identified and shown to be highly specific for 9-hydroperoxides, exhibiting approximately 10-fold higher activity towards these substrates compared to their 13-hydroperoxide isomers.[9] LeAOS3 catalyzes the dehydration of the 9-hydroperoxide to form an unstable allene oxide, 9,10-epoxy-10,12-octadecadienoic acid. This allene oxide can then undergo spontaneous hydrolysis to form α- and γ-ketols, as well as cyclopentenone compounds, including 9-oxo-ODA.[9][10]

It is important to distinguish 9-oxo-ODA from the related compound KODA (9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid). KODA is also derived from the 9-LOX pathway, but its formation involves a non-enzymatic rearrangement of the allene oxide intermediate.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes and the product of the 9-oxo-ODA biosynthetic pathway.

Table 1: Kinetic Parameters of Enzymes in 9-Oxo-ODA Biosynthesis

EnzymeOrganismSubstrateKmVmaxOptimal pHOptimal Temperature (°C)
Crude Tomato LOXSolanum lycopersicum cv. Florida47Linoleic Acid4.198 mM[3][6][11][12]0.84 mM/min[3][6][11][12]6.0[3][6][11][12]25[3][6][11][12]
LeAOS3Solanum lycopersicum9-HPODEN/A~10-fold higher than with 13-HPODE[9]N/AN/A

Note: N/A indicates data not available in the searched literature.

Table 2: Concentration of 9-Oxo-ODA in Plant Tissues

Plant SpeciesTissueConditionConcentration
Solanum lycopersicum (Tomato)FruitFreshAbundant[4][5]
Solanum lycopersicum (Tomato)RootsJasmonate-signaling competentLeAOS3 transcripts accumulate[9]
Solanum lycopersicum (Tomato)RootsSalt Stress (12 days)Proline and soluble sugars accumulate, indicating stress response[2]

Note: Specific concentrations of 9-oxo-ODA in tomato roots under normal or stress conditions were not explicitly found in the searched literature. However, the accumulation of LeAOS3 transcripts in roots suggests this is a primary site of synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 9-oxo-ODA biosynthesis.

Preparation of 9-Hydroperoxyoctadecadienoic Acid (9-HPODE) Substrate

A reliable source of 9-HPODE is essential for assaying AOS activity. A method for its enzymatic synthesis using maize 9-lipoxygenase is described below.

Materials:

  • Maize (Zea mays) seed

  • Linoleic acid

  • Phosphate buffer (pH adjusted to 4.5)

  • Ammonium sulfate

  • Diethyl ether

  • Ethanol

  • Solid phase extraction (SPE) column (e.g., C18)

Procedure:

  • Enzyme Extraction: Grind maize seeds and extract the 9-lipoxygenase by homogenizing in a suitable buffer.

  • AOS Removal: Adjust the pH of the crude extract to 4.5 and centrifuge to precipitate and remove the endogenous allene oxide synthase activity.[8]

  • Ammonium Sulfate Precipitation: Partially purify the 9-LOX by fractional precipitation with ammonium sulfate.

  • Enzymatic Reaction: Incubate the partially purified 9-LOX with linoleic acid in an appropriate buffer at room temperature with gentle stirring to allow for the conversion to 9-HPODE.

  • Extraction and Purification: Stop the reaction and extract the 9-HPODE using diethyl ether. Purify the 9-HPODE from the reaction mixture using solid-phase extraction (SPE).

  • Quantification: Determine the concentration of the purified 9-HPODE spectrophotometrically by measuring the absorbance at 234 nm (molar extinction coefficient for hydroperoxides is approximately 25,000 M-1cm-1).

9-Lipoxygenase (9-LOX) Activity Assay

This spectrophotometric assay measures the formation of conjugated dienes, a characteristic of the hydroperoxide products of the LOX reaction.

Materials:

  • Plant tissue extract (source of 9-LOX)

  • Linoleic acid substrate solution (e.g., in Tween 20)

  • MES buffer (pH 6.0)

  • Spectrophotometer

Procedure:

  • Enzyme Extraction: Homogenize plant tissue in a suitable extraction buffer on ice. Centrifuge to remove cell debris and collect the supernatant containing the crude enzyme extract.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing MES buffer (pH 6.0) and the linoleic acid substrate solution.

  • Initiate Reaction: Add a small volume of the enzyme extract to the reaction mixture and immediately start monitoring the change in absorbance at 234 nm.

  • Data Analysis: Calculate the rate of the reaction from the initial linear portion of the absorbance versus time plot. One unit of LOX activity is typically defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute under the specified conditions.

Allene Oxide Synthase (AOS) Activity Assay with 9-HPODE

This assay measures the disappearance of the 9-HPODE substrate as it is converted to the allene oxide by AOS.

Materials:

  • Purified or recombinant AOS (e.g., LeAOS3)

  • 9-HPODE substrate solution

  • Phosphate buffer (pH 7.0)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer (pH 7.0) and a known concentration of the 9-HPODE substrate.

  • Initiate Reaction: Add the AOS enzyme preparation to the cuvette and immediately start monitoring the decrease in absorbance at 234 nm.

  • Data Analysis: Calculate the rate of substrate consumption from the initial linear portion of the absorbance versus time plot. The activity can be expressed as the change in absorbance per minute per milligram of protein.

Extraction and Quantification of 9-Oxo-ODA by LC-MS/MS

This protocol describes a general method for the extraction and sensitive quantification of 9-oxo-ODA from plant tissues.

Materials:

  • Plant tissue (e.g., roots, leaves)

  • Liquid nitrogen

  • Extraction solvent (e.g., ethanol/water or methanol:isopropanol:acetic acid)[13]

  • Internal standard (e.g., a deuterated oxylipin)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder.

  • Extraction: Add a precise volume of cold extraction solvent containing the internal standard to a known weight of the powdered tissue. Vortex vigorously and incubate on ice.

  • Centrifugation: Centrifuge the samples at high speed to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Drying and Reconstitution: Evaporate the solvent from the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a small volume of a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable C18 column for chromatographic separation. For detection, use multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for 9-oxo-ODA and the internal standard.

  • Quantification: Create a standard curve using authentic 9-oxo-ODA standard and calculate the concentration of 9-oxo-ODA in the original plant tissue based on the peak area ratio to the internal standard.

Northern Blot Analysis of LeAOS3 Expression

This protocol allows for the detection and quantification of LeAOS3 mRNA levels in different plant tissues.

Materials:

  • Total RNA isolated from plant tissues

  • Formaldehyde

  • Agarose

  • MOPS buffer

  • Nylon membrane

  • 32P-labeled DNA or RNA probe specific for LeAOS3

  • Hybridization buffer

  • Wash buffers (low and high stringency)

  • Phosphorimager or X-ray film

Procedure:

  • RNA Electrophoresis: Separate total RNA samples on a denaturing formaldehyde-agarose gel.

  • Blotting: Transfer the separated RNA from the gel to a nylon membrane via capillary action.

  • Crosslinking: UV-crosslink the RNA to the membrane to permanently fix it.

  • Prehybridization: Block the membrane with a prehybridization solution to prevent non-specific probe binding.

  • Hybridization: Incubate the membrane overnight in a hybridization buffer containing the radiolabeled LeAOS3 probe.[14]

  • Washing: Wash the membrane with low and high stringency buffers to remove unbound probe.

  • Detection: Expose the membrane to a phosphorimager screen or X-ray film to visualize the hybridized probe and quantify the signal.

Signaling Pathways and Logical Relationships

The biosynthesis of 9-oxo-ODA is intricately linked to the broader oxylipin signaling network in plants, which is activated in response to various biotic and abiotic stresses.

Biosynthesis_and_Signaling_of_9_Oxo_ODA cluster_plastid Plastid cluster_cytoplasm Cytoplasm / ER substrate Linoleic Acid / α-Linolenic Acid intermediate 9-HPODE / 9-HPOT substrate->intermediate O2 product 9-Oxo-ODA intermediate->product response response product->response Downstream Signaling (e.g., Gene Expression Changes) enzyme enzyme stress stress stress->substrate Membrane Lipid Remodeling enzyme_9lox 9-Lipoxygenase (e.g., TomloxC) stress->enzyme_9lox Transcriptional Upregulation enzyme_aos Allene Oxide Synthase (LeAOS3) stress->enzyme_aos Transcriptional Upregulation enzyme_9lox->intermediate enzyme_aos->product

Caption: Biosynthesis and signaling of 9-oxo-ODA in response to stress.

Experimental_Workflow_9_Oxo_ODA start Plant Tissue (e.g., Roots) homogenization Homogenization in Liquid Nitrogen start->homogenization extraction Solvent Extraction (with Internal Standard) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Evaporation supernatant->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis (MRM Mode) reconstitution->lcms quantification Quantification lcms->quantification

Caption: Experimental workflow for the quantification of 9-oxo-ODA.

Conclusion

The biosynthesis of 9-oxo-ODA represents a specific and regulated branch of the oxylipin pathway in plants, with key roles in stress responses. This guide provides a detailed technical foundation for researchers interested in studying this pathway, from the underlying enzymatic reactions to practical experimental protocols. Further research into the specific kinetic properties of the involved enzymes, the precise subcellular localization of the pathway components, and the detailed downstream signaling cascades will undoubtedly provide deeper insights into the multifaceted roles of 9-oxo-ODA in plant biology and its potential applications.

References

Unraveling the Role of 9-oxo-ODA in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), a naturally occurring oxidized linoleic acid derivative found in tomatoes, on lipid metabolism. This document details the core signaling pathways, summarizes key quantitative findings, and outlines the experimental protocols used to elucidate its biological activity.

Core Mechanism of Action: PPARα Agonism

The primary mechanism by which 9-oxo-ODA exerts its effects on lipid metabolism is through the activation of the Peroxisome Proliferator-Activated Receptor α (PPARα).[1][2][3][4][5][6] PPARα is a ligand-activated transcription factor and a master regulator of lipid homeostasis, primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, skeletal muscle, and brown adipose tissue.[2][3]

Upon binding to PPARα, 9-oxo-ODA initiates a cascade of molecular events that ultimately lead to a reduction in cellular triglyceride accumulation.[1][4] This is achieved by increasing the transcription of PPARα target genes that are integral to fatty acid oxidation and oxygen consumption.[1][4] The activation of this pathway enhances the breakdown of fatty acids, thereby preventing their esterification into triglycerides and subsequent storage.

An isomer of 9-oxo-ODA, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), also found in tomato juice, demonstrates a similar and in some cases, more potent, PPARα agonistic activity.[2][3][7] Both compounds represent promising natural ligands for the modulation of lipid metabolism.

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by 9-oxo-ODA binding to PPARα.

Caption: Signaling pathway of 9-oxo-ODA via PPARα activation in hepatocytes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of 9-oxo-ODA and its isomer, 13-oxo-ODA.

Table 1: In Vitro PPARα Activation

CompoundConcentrationAssayResultReference
9-oxo-ODA10-20 µMPPARα Luciferase Reporter AssaySignificant increase in PPARα reporter activity[1][5]
13-oxo-ODA1 - 100 µMPPARα Luciferase Reporter AssayDose-dependent induction of PPARα activation[3]
13-oxo-ODANot specifiedPPARα Luciferase Reporter AssayStronger luciferase activity than 9-oxo-ODA and CLA[2][7]

Table 2: Effects on Gene Expression and Cellular Lipids in Mouse Primary Hepatocytes

TreatmentGeneChange in mRNA ExpressionCellular EffectReference
9-oxo-ODA containing fractionPPARα target genesSignificantly increasedInhibited cellular triglyceride accumulation[1][4]
13-oxo-ODACPT1a, AOX, FAT, ACS, UCP2Increased-[3]

Table 3: In Vivo Effects of 13-oxo-ODA in Obese Diabetic Mice

TreatmentParameterResultReference
13-oxo-ODA (0.05%)Plasma TriglyceridesDecreased[2][7]
13-oxo-ODA (0.05%)Hepatic TriglyceridesDecreased[2][7]
13-oxo-ODA (0.05%)Rectal TemperatureIncreased by 0.67°C[2]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited research.

PPARα Luciferase Reporter Assay

This assay is used to screen for and quantify the activation of PPARα by a compound of interest.

Experimental Workflow Diagram

reporter_assay_workflow Cell_Culture 1. Culture CV-1 cells Transfection 2. Co-transfect with: - p4xUASg-tk-luc (reporter plasmid) - pM-hPPARα (expression vector) - pRL-CMV (internal control) Cell_Culture->Transfection Incubation1 3. Incubate for 24 hours Transfection->Incubation1 Treatment 4. Treat cells with 9-oxo-ODA, 13-oxo-ODA, or vehicle control Incubation1->Treatment Incubation2 5. Incubate for another 24 hours Treatment->Incubation2 Lysis 6. Lyse cells Incubation2->Lysis Luciferase_Assay 7. Measure luciferase activity using a dual-luciferase system Lysis->Luciferase_Assay Analysis 8. Normalize firefly luciferase activity to Renilla luciferase activity Luciferase_Assay->Analysis

Caption: Workflow for a PPARα luciferase reporter assay.

Methodology:

  • Cell Culture: CV-1 cells are cultured in appropriate media and conditions.

  • Transfection: Cells are co-transfected with three plasmids:

    • A reporter plasmid containing a luciferase gene under the control of a promoter with PPAR response elements (PPREs).

    • An expression vector for a chimeric protein containing the ligand-binding domain of PPARα fused to a GAL4 DNA-binding domain.

    • An internal control reporter plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.

  • Incubation: Cells are incubated to allow for plasmid expression.

  • Treatment: The transfected cells are treated with various concentrations of 9-oxo-ODA, a known PPARα agonist (positive control), or a vehicle control.

  • Second Incubation: Cells are incubated with the treatments to allow for PPARα activation and subsequent luciferase expression.

  • Cell Lysis: The cells are lysed to release the cellular contents, including the expressed luciferase enzymes.

  • Luciferase Activity Measurement: The activity of both luciferases (from the reporter and internal control plasmids) is measured using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: The reporter luciferase activity is normalized to the internal control luciferase activity to account for variations in cell number and transfection efficiency. The results are typically expressed as fold induction over the vehicle control.

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This technique is used to measure the change in the mRNA expression levels of PPARα target genes.

Methodology:

  • Cell Culture and Treatment: Mouse primary hepatocytes are cultured and treated with 9-oxo-ODA or a vehicle control for a specified period.

  • RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The cDNA is used as a template for qPCR with primers specific for the target genes (e.g., CPT1a, AOX) and a housekeeping gene (for normalization).

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the expression of the housekeeping gene.

Cellular Triglyceride Accumulation Assay

This assay quantifies the amount of triglycerides stored within cells.

Methodology:

  • Cell Culture and Treatment: Mouse primary hepatocytes are cultured and treated with 9-oxo-ODA or a vehicle control.

  • Lipid Extraction: Cellular lipids are extracted using a solvent-based method (e.g., Folch method with chloroform and methanol).

  • Triglyceride Quantification: The triglyceride content in the lipid extract is measured using a commercial colorimetric or fluorometric assay kit.

  • Normalization: The triglyceride amount is normalized to the total cellular protein content to account for differences in cell number.

In Vivo Studies in Animal Models

Animal models, such as obese diabetic mice (e.g., KK-Ay mice), are used to assess the physiological effects of 9-oxo-ODA and its isomers.

Methodology:

  • Animal Model: A suitable animal model for dyslipidemia and obesity is chosen.

  • Diet and Treatment: The animals are fed a high-fat diet to induce metabolic abnormalities. A treatment group receives the high-fat diet supplemented with the compound of interest (e.g., 13-oxo-ODA).

  • Monitoring: Various physiological parameters are monitored throughout the study, including body weight, food intake, and rectal temperature.

  • Sample Collection: At the end of the study, blood and tissue samples (e.g., liver) are collected.

  • Biochemical Analysis: Plasma and hepatic triglyceride levels are measured.

  • Gene Expression Analysis: Gene expression in the liver and other relevant tissues is analyzed by RT-qPCR.

Conclusion

9-oxo-ODA is a potent natural agonist of PPARα. Its mechanism of action on lipid metabolism is centered around the activation of this nuclear receptor, leading to an upregulation of genes involved in fatty acid oxidation and a consequent reduction in triglyceride accumulation. This makes 9-oxo-ODA and its related compounds compelling candidates for further research and potential development as therapeutic agents for the management of dyslipidemia and other metabolic disorders. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of these promising natural products.

References

The Cytotoxic Effects of 9-Oxo-10,12-Octadecadienoic Acid on Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cytotoxic mechanisms of 9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA), a naturally occurring oxidized fatty acid. The document consolidates current research findings on its efficacy against various cancer cell lines, details the underlying molecular pathways, and provides comprehensive experimental protocols for replication and further investigation.

Executive Summary

This compound (9-oxo-ODA) has demonstrated significant cytotoxic effects against several cancer cell lines, primarily through the induction of apoptosis. In human ovarian and cervical cancer cells, 9-oxo-ODA triggers programmed cell death by modulating key signaling pathways. For ovarian cancer, the intrinsic mitochondrial pathway is activated, while in cervical cancer, the compound has been shown to interfere with the cell cycle and downregulate viral oncoproteins. This guide synthesizes the available quantitative data, outlines the molecular mechanisms, and provides detailed experimental methodologies to support further research and development of 9-oxo-ODA as a potential therapeutic agent.

Quantitative Data on Cytotoxic Effects

The cytotoxic activity of 9-oxo-ODA has been quantified in several cancer cell lines, with the most comprehensive data available for human cervical cancer.

Table 2.1: IC50 Values of 9-oxo-ODA in Human Cervical Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Comments
HeLaCervical Cancer30.532[1]The administration of 9-oxo-ODAs resulted in a concentration-dependent decrease in the number of HeLa and SiHa cells.[1]
SiHaCervical Cancer25-50[2][3]9-oxo-ODAs suppressed the proliferation of HeLa and SiHa cell lines in a concentration-dependent manner.[2][3]
CasKiCervical Cancer25-50[4]Proliferation of CasKi, HeLa, and SiHa cells was suppressed in a concentration-dependent manner.[4]
Table 2.2: Effects of 9-oxo-ODA on Apoptosis-Related Proteins in Human Ovarian Cancer (HRA) Cells

While specific quantitative fold-changes are not detailed in the available literature, the effects of 9-oxo-ODA on key apoptosis-regulating proteins in HRA cells have been described as dose-dependent.

ProteinFunctionEffect of 9-oxo-ODA TreatmentReference
Bcl-2Anti-apoptoticDown-regulation[5]
BaxPro-apoptoticUp-regulation[5]
Caspase-3/7Executioner caspasesIncreased activity[5]

Signaling Pathways and Mechanisms of Action

9-oxo-ODA exerts its cytotoxic effects through distinct signaling pathways in different cancer types.

Mitochondrial Apoptosis Pathway in Ovarian Cancer

In human ovarian cancer (HRA) cells, 9-oxo-ODA induces apoptosis via the mitochondrial pathway.[5] This process involves the dissipation of the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol.[5] The released cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.[5] The balance of pro- and anti-apoptotic proteins from the Bcl-2 family is crucial in this pathway, with 9-oxo-ODA promoting a shift towards apoptosis by downregulating Bcl-2 and upregulating Bax.[5]

G node_9oxoODA 9-oxo-ODA node_Bax Bax (Pro-apoptotic) node_9oxoODA->node_Bax Upregulates node_Bcl2 Bcl-2 (Anti-apoptotic) node_9oxoODA->node_Bcl2 Downregulates node_Mito Mitochondrion node_CytC Cytochrome c node_Mito->node_CytC Releases node_Bax->node_Mito Promotes MMP Disruption node_Bcl2->node_Mito Inhibits MMP Disruption node_Casp9 Caspase-9 node_CytC->node_Casp9 Activates node_Casp37 Caspase-3/7 node_Casp9->node_Casp37 Activates node_Apoptosis Apoptosis node_Casp37->node_Apoptosis Executes G node_9oxoODA 9-oxo-ODA node_HPV HPV Oncoproteins (E6, E7) node_9oxoODA->node_HPV Downregulates node_CDK1 CDK1 node_9oxoODA->node_CDK1 Downregulates node_p53 p53 Pathway node_HPV->node_p53 Inhibits node_Apoptosis Apoptosis node_p53->node_Apoptosis Induces node_CellCycle Cell Cycle Progression node_CDK1->node_CellCycle Promotes Apoptosis Apoptosis

References

The Role of 9-oxo-ODA in Inducing Apoptosis in Ovarian Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ovarian cancer remains a significant challenge in oncology, necessitating the exploration of novel therapeutic agents. 9-oxo-decatrienoic acid (9-oxo-ODA), a naturally occurring oxidized linoleic acid metabolite, has emerged as a promising candidate for inducing apoptosis in ovarian cancer cells. This technical guide provides an in-depth analysis of the molecular mechanisms, key signaling pathways, and experimental evidence supporting the pro-apoptotic role of 9-oxo-ODA in ovarian cancer. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction

Ovarian cancer is a leading cause of gynecological cancer-related mortality, largely due to late-stage diagnosis and the development of chemoresistance. Apoptosis, or programmed cell death, is a crucial cellular process that is often dysregulated in cancer, allowing for uncontrolled cell proliferation. Therapeutic strategies aimed at restoring apoptotic signaling in cancer cells are of significant interest. 9-oxo-ODA has demonstrated cytotoxic activity against human ovarian cancer cells, specifically the HRA cell line, by triggering the intrinsic apoptotic pathway.[1][2][3] This document serves as a comprehensive resource on the mechanisms and methodologies related to the study of 9-oxo-ODA-induced apoptosis in ovarian cancer.

Mechanism of Action: The Mitochondrial Pathway of Apoptosis

Current research indicates that 9-oxo-ODA induces apoptosis in human ovarian cancer (HRA) cells primarily through the mitochondrial-mediated intrinsic pathway.[1][3] This pathway is initiated by various intracellular stresses and converges on the mitochondria, leading to the activation of a cascade of caspases that execute cell death.

The key molecular events in 9-oxo-ODA-induced apoptosis are:

  • Modulation of Bcl-2 Family Proteins: 9-oxo-ODA treatment leads to a dose-dependent downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[1][3] This shift in the Bax/Bcl-2 ratio is a critical event that increases mitochondrial outer membrane permeabilization (MOMP).

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): The increased Bax/Bcl-2 ratio leads to the dissipation of the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and commitment to apoptosis.[1][3]

  • Cytochrome c Release: The permeabilization of the mitochondrial outer membrane results in the release of cytochrome c from the intermembrane space into the cytosol.[1][3]

  • Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[1]

  • Execution of Apoptosis: Activated caspase-3/7 are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and phosphatidylserine (PS) exposure on the outer leaflet of the plasma membrane.[1][2]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of 9-oxo-ODA on key apoptotic markers in HRA ovarian cancer cells, as reported in the literature.

9-oxo-ODA ConcentrationRelative Bcl-2 Expression (Normalized to Control)Relative Bax Expression (Normalized to Control)
Control (0 µM)1.001.00
Low ConcentrationDecreasedIncreased
High ConcentrationSignificantly DecreasedSignificantly Increased

Caption: Table 1. Dose-dependent effect of 9-oxo-ODA on the expression of Bcl-2 and Bax proteins in HRA ovarian cancer cells. Data is presented as a trend based on findings that 9-oxo-ODA causes a dose-dependent downregulation of Bcl-2 and upregulation of Bax.[1][3]

9-oxo-ODA ConcentrationCaspase-3/7 Activity (Fold Increase over Control)
Control (0 µM)1.0
Low ConcentrationIncreased
High ConcentrationSignificantly Increased

Caption: Table 2. Dose-dependent effect of 9-oxo-ODA on caspase-3/7 activity in HRA ovarian cancer cells. The data illustrates a significant increase in caspase activity with increasing concentrations of 9-oxo-ODA.[1][2]

9-oxo-ODA ConcentrationPercentage of Apoptotic Cells (Annexin V Positive)
Control (0 µM)Baseline
Low ConcentrationIncreased
High ConcentrationSignificantly Increased

Caption: Table 3. Effect of 9-oxo-ODA on the percentage of apoptotic HRA cells as determined by Annexin V staining. The trend indicates a dose-dependent increase in the apoptotic cell population.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_cell Ovarian Cancer Cell cluster_mito Mitochondrion 9_oxo_ODA 9-oxo-ODA Bcl2 Bcl-2 9_oxo_ODA->Bcl2 Downregulates Bax Bax 9_oxo_ODA->Bax Upregulates MMP ΔΨm Dissipation Bcl2->MMP Bax->MMP CytC_mito Cytochrome c (intermembrane space) MMP->CytC_mito CytC_cyto Cytochrome c (cytosol) CytC_mito->CytC_cyto Release Casp9 Caspase-9 (activated) CytC_cyto->Casp9 Activates Casp37 Caspase-3/7 (activated) Casp9->Casp37 Activates Apoptosis Apoptosis (DNA fragmentation, PS exposure) Casp37->Apoptosis Executes

Caption: Signaling pathway of 9-oxo-ODA-induced apoptosis.

G cluster_workflow Experimental Workflow cluster_assays Apoptosis Assays cluster_protein Protein Analysis start HRA Ovarian Cancer Cell Culture treatment Treatment with 9-oxo-ODA (various concentrations and time points) start->treatment harvest Cell Harvesting treatment->harvest annexin Annexin V/PI Staining (Flow Cytometry) harvest->annexin caspase Caspase-3/7 Activity Assay harvest->caspase mmp Mitochondrial Membrane Potential Assay harvest->mmp dna DNA Fragmentation Assay harvest->dna lysis Cell Lysis and Protein Extraction harvest->lysis western Western Blotting (Bcl-2, Bax, Cytochrome c) lysis->western

Caption: General experimental workflow for studying 9-oxo-ODA effects.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of 9-oxo-ODA-induced apoptosis.

Cell Culture and Treatment
  • Cell Line: Human ovarian adenocarcinoma cell line (HRA).

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in appropriate culture plates or flasks and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of 9-oxo-ODA or vehicle control (e.g., DMSO). Incubation times will vary depending on the specific assay.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

  • Protocol:

    • Seed HRA cells in 6-well plates and treat with 9-oxo-ODA for the desired time.

    • Harvest cells by trypsinization and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Caspase-3/7 Activity Assay

This assay quantifies the activity of the key executioner caspases.

  • Principle: A luminogenic or fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7, is used. Cleavage of the substrate releases a luminescent or fluorescent signal that is proportional to caspase activity.

  • Protocol:

    • Seed HRA cells in a 96-well white-walled plate and treat with 9-oxo-ODA.

    • After treatment, add the Caspase-Glo® 3/7 reagent directly to the wells.

    • Mix gently on a plate shaker and incubate at room temperature for 1-2 hours.

    • Measure luminescence using a plate-reading luminometer.

Western Blotting for Bcl-2, Bax, and Cytochrome c

This technique is used to detect changes in the protein levels of key apoptotic regulators.

  • Protocol:

    • Protein Extraction:

      • For total protein (Bcl-2, Bax): Lyse 9-oxo-ODA-treated HRA cells in RIPA buffer containing protease inhibitors.

      • For Cytochrome c release: Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.

    • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Separate 20-40 µg of protein per lane on a 12-15% SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, Cytochrome c, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures the integrity of the mitochondrial membrane.

  • Principle: Cationic fluorescent dyes such as JC-1 or TMRE accumulate in healthy mitochondria, which have a high negative membrane potential. In apoptotic cells, the collapse of ΔΨm prevents the accumulation of these dyes. With JC-1, a potential-dependent accumulation in mitochondria results in the formation of red fluorescent J-aggregates. In the cytoplasm, the monomeric form of JC-1 emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

  • Protocol:

    • Treat HRA cells with 9-oxo-ODA in a black, clear-bottom 96-well plate.

    • Add the JC-1 or TMRE dye to the cells and incubate at 37°C for 15-30 minutes.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity using a fluorescence microplate reader (for JC-1, measure both green and red fluorescence; for TMRE, measure red fluorescence).

DNA Fragmentation Assay

This assay visualizes the cleavage of DNA into nucleosomal fragments, a hallmark of apoptosis.

  • Principle: During apoptosis, endonucleases cleave genomic DNA between nucleosomes, generating DNA fragments in multiples of approximately 180-200 base pairs. These fragments can be visualized as a characteristic "ladder" on an agarose gel.

  • Protocol:

    • Treat HRA cells with 9-oxo-ODA to induce apoptosis.

    • Harvest cells and extract genomic DNA using a DNA isolation kit that preserves small DNA fragments.

    • Run the extracted DNA on a 1.5-2% agarose gel containing ethidium bromide or another DNA stain.

    • Visualize the DNA under UV light. A ladder-like pattern of DNA fragments will be visible in apoptotic samples, while a high molecular weight band will be present in non-apoptotic samples.

Potential for PPARα Pathway Involvement

While the primary mechanism of 9-oxo-ODA-induced apoptosis in ovarian cancer appears to be the mitochondrial pathway, studies in other cell types have identified 9-oxo-ODA as a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4][5] PPARα is a nuclear receptor that plays a role in lipid metabolism and has been implicated in cell cycle regulation and apoptosis in some cancers. Further research is warranted to investigate whether PPARα activation contributes to or modulates the apoptotic effects of 9-oxo-ODA in ovarian cancer cells.

Conclusion and Future Directions

9-oxo-ODA effectively induces apoptosis in human ovarian cancer cells through the intrinsic mitochondrial pathway. The key events include the upregulation of Bax, downregulation of Bcl-2, loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3/7. The detailed experimental protocols provided herein offer a framework for the continued investigation of 9-oxo-ODA and its analogues as potential therapeutic agents for ovarian cancer.

Future research should focus on:

  • Validating these findings in a broader panel of ovarian cancer cell lines, including those with different genetic backgrounds and chemoresistance profiles.

  • Investigating the potential involvement of other signaling pathways, such as the PPARα pathway, in mediating the effects of 9-oxo-ODA in ovarian cancer.

  • Conducting in vivo studies to evaluate the anti-tumor efficacy and safety of 9-oxo-ODA in preclinical models of ovarian cancer.

  • Exploring the synergistic potential of 9-oxo-ODA in combination with standard-of-care chemotherapeutic agents.

A deeper understanding of the multifaceted role of 9-oxo-ODA will be instrumental in its potential translation into a novel therapeutic strategy for ovarian cancer.

References

9-oxo-ODA Signaling in Hepatocytes: A Deep Dive into the PPARα-Mediated Regulation of Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways of 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) in hepatocytes. 9-oxo-ODA, a naturally occurring oxidized linoleic acid derivative found in tomatoes, has emerged as a potent activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of hepatic lipid metabolism. This document details the molecular mechanisms, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the signaling cascades. An isomer, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), also found in tomato products, exhibits similar and often more potent activity.

Core Signaling Pathway: 9-oxo-ODA and PPARα Activation

The primary mechanism of action for 9-oxo-ODA in hepatocytes is the direct activation of PPARα, a ligand-activated transcription factor. Upon entering the hepatocyte, 9-oxo-ODA binds to the ligand-binding domain of PPARα. This binding induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and recruitment of coactivator proteins. The activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR).[1][2] This PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1][2] This binding initiates the transcription of genes predominantly involved in fatty acid uptake and catabolism, leading to a reduction in intracellular lipid accumulation.[3][4][5]

9-oxo-ODA_PPARa_Signaling cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_oxo_ODA_ext 9-oxo-ODA 9_oxo_ODA_int 9-oxo-ODA 9_oxo_ODA_ext->9_oxo_ODA_int Transport PPARa_inactive PPARα (inactive) 9_oxo_ODA_int->PPARa_inactive Binds & Activates PPARa_RXR_active PPARα-RXR Heterodimer (active) PPARa_inactive->PPARa_RXR_active Heterodimerizes RXR_inactive RXR (inactive) RXR_inactive->PPARa_RXR_active PPARa_RXR_nuc PPARα-RXR PPARa_RXR_active->PPARa_RXR_nuc Nuclear Translocation PPRE PPRE PPARa_RXR_nuc->PPRE Binds Target_Genes Target Gene Transcription (CPT1a, AOX, FAT, ACS, UCP2) PPRE->Target_Genes Initiates mRNA mRNA Target_Genes->mRNA Fatty_Acid_Oxidation Increased Fatty Acid Oxidation mRNA->Fatty_Acid_Oxidation Translation & Protein Synthesis Lipid_Accumulation Decreased Triglyceride Accumulation Fatty_Acid_Oxidation->Lipid_Accumulation

Figure 1: 9-oxo-ODA signaling pathway in hepatocytes via PPARα activation.

Quantitative Data Summary

The activation of PPARα by 9-oxo-ODA and its isomer 13-oxo-ODA has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: PPARα Activation by 9-oxo-ODA and 13-oxo-ODA (Luciferase Reporter Assay)

CompoundConcentrationFold Induction of Luciferase Activity (vs. Vehicle)Reference
9-oxo-ODA20 µM~250%[6][7][8][9]
13-oxo-ODA10 µM~300%[6][7][8][9]
13-oxo-ODA20 µM~450%[6][7][8][9]
GW7647 (Control)5 nM~500%[6][7][8][9]

Data are approximated from graphical representations in the cited literature and presented as a percentage of the vehicle control.

Table 2: Upregulation of PPARα Target Gene mRNA in Mouse Primary Hepatocytes

GeneTreatmentFold Induction (vs. Control)Reference
CPT1a0.05% 13-oxo-ODA (in vivo)~2.5[6][9]
AOX0.05% 13-oxo-ODA (in vivo)~3.0[6][9]
FAT0.05% 13-oxo-ODA (in vivo)~2.0[6][9]
ACS0.05% 13-oxo-ODA (in vivo)~2.0[6][9]
UCP20.05% 13-oxo-ODA (in vivo)~2.5[6][9]

Data are derived from in vivo studies with obese diabetic KK-Ay mice fed a high-fat diet supplemented with 13-oxo-ODA.[6][9]

Table 3: Effect of 13-oxo-ODA on Triglyceride (TG) Levels in Obese Diabetic Mice

ParameterTreatment Group% Change vs. ControlReference
Plasma TG0.05% 13-oxo-ODA↓ ~25%[6]
Hepatic TG0.05% 13-oxo-ODA↓ ~30%[6]

Potential Crosstalk with Other Signaling Pathways

While the primary signaling axis of 9-oxo-ODA in hepatocytes is through PPARα, there is evidence of crosstalk between PPARα and other critical metabolic signaling pathways, such as those involving AMP-activated protein kinase (AMPK) and mitogen-activated protein kinases (MAPKs). It is important to note that the direct initiation of these crosstalk pathways by 9-oxo-ODA has not been explicitly demonstrated and the following represents a hypothetical model based on the known interactions of PPARα.

  • PPARα and AMPK: There is evidence for a reciprocal regulatory relationship between PPARα and AMPK. Some studies suggest that AMPK activation can inhibit the transcriptional activity of PPARα.[10][11] This may represent a feedback mechanism to fine-tune hepatic energy metabolism.

  • PPARα and p38 MAPK: The p38 MAPK pathway can be activated by various cellular stresses and has been implicated in the cellular response to peroxisome proliferators.[12][13] It is plausible that the metabolic changes induced by 9-oxo-ODA-mediated PPARα activation could influence p38 MAPK signaling, potentially impacting cellular processes like proliferation and apoptosis.

Potential_Crosstalk 9_oxo_ODA 9-oxo-ODA PPARa PPARα Activation 9_oxo_ODA->PPARa AMPK AMPK Signaling PPARa->AMPK Inhibits? Metabolic_Changes Altered Cellular Metabolism PPARa->Metabolic_Changes Primary Effect AMPK->PPARa Inhibits? p38_MAPK p38 MAPK Signaling Metabolic_Changes->p38_MAPK Influences?

Figure 2: Hypothetical crosstalk between PPARα, AMPK, and p38 MAPK signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols for key experiments cited in the literature on 9-oxo-ODA and hepatocyte signaling.

Primary Mouse Hepatocyte Isolation and Culture (Two-Step Collagenase Perfusion)

This protocol is a standard method for obtaining high-viability primary hepatocytes.[14][15][16][17]

Materials:

  • Perfusion buffer (e.g., HBSS without Ca²⁺/Mg²⁺, with EDTA)

  • Digestion buffer (e.g., DMEM with collagenase type IV)

  • Wash medium (e.g., DMEM with 10% FBS)

  • Culture medium (e.g., Williams' Medium E with supplements)

  • Peristaltic pump and tubing

  • Surgical instruments

  • 70 µm cell strainer

Procedure:

  • Anesthetize the mouse according to approved institutional protocols.

  • Perform a laparotomy to expose the portal vein and inferior vena cava.

  • Cannulate the portal vein and initiate perfusion with pre-warmed perfusion buffer to flush the liver of blood.

  • Once the liver is blanched, switch to the pre-warmed digestion buffer and perfuse until the liver tissue is visibly digested.

  • Excise the liver and transfer it to a petri dish containing wash medium.

  • Gently dissociate the liver tissue to release the hepatocytes.

  • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Pellet the hepatocytes by low-speed centrifugation (e.g., 50 x g for 3-5 minutes).

  • Wash the cell pellet with wash medium.

  • Resuspend the hepatocytes in culture medium and determine cell viability using a method like trypan blue exclusion.

  • Plate the cells on collagen-coated culture dishes at the desired density.

Luciferase Reporter Assay for PPARα Activation (GAL4/PPAR Chimera System)

This assay is used to quantify the ability of a compound to activate PPARα.[6][9][18]

Materials:

  • CV-1 or HEK293T cells

  • Expression plasmid for a GAL4 DNA-binding domain fused to the PPARα ligand-binding domain (pM-hPPARα)

  • Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (p4xUASg-tk-luc)

  • Internal control reporter plasmid (e.g., pRL-CMV expressing Renilla luciferase)

  • Transfection reagent

  • Cell culture medium

  • Luciferase assay reagent

Procedure:

  • Co-transfect the cells with the pM-hPPARα, p4xUASg-tk-luc, and pRL-CMV plasmids.

  • After 24 hours, treat the transfected cells with 9-oxo-ODA, 13-oxo-ODA, a positive control (e.g., GW7647), or vehicle control for another 24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

  • Express the results as fold induction relative to the vehicle-treated control.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This method is used to measure the relative mRNA levels of PPARα target genes.[19][20][21]

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • SYBR Green qPCR master mix

  • Gene-specific primers for target genes (e.g., CPT1a, AOX) and a reference gene (e.g., β-actin, GAPDH)

  • qPCR instrument

Procedure:

  • Isolate total RNA from treated and control hepatocytes.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Prepare the qPCR reaction mix containing SYBR Green master mix, gene-specific primers, and cDNA template.

  • Perform the qPCR reaction using a thermal cycler with the appropriate cycling conditions.

  • Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the reference gene.

Oil Red O Staining for Lipid Accumulation

This staining technique is used to visualize and quantify neutral lipid droplets in cultured hepatocytes.[22][23][24]

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O stock solution (e.g., 0.5% in isopropanol)

  • Oil Red O working solution (e.g., 60% stock solution in distilled water)

  • 60% Isopropanol

  • Hematoxylin (for counterstaining)

  • Microscope

Procedure:

  • Wash the cultured hepatocytes with PBS.

  • Fix the cells with 4% PFA for at least 1 hour.

  • Wash the cells with distilled water and then with 60% isopropanol.

  • Stain the cells with the Oil Red O working solution for 15-30 minutes.

  • Wash the cells with 60% isopropanol and then with distilled water.

  • (Optional) Counterstain the nuclei with hematoxylin.

  • Visualize the lipid droplets (stained red) under a microscope.

  • For quantification, the Oil Red O stain can be extracted from the cells using 100% isopropanol, and the absorbance can be measured spectrophotometrically.

Conclusion

9-oxo-ODA and its isomer 13-oxo-ODA are potent natural activators of PPARα in hepatocytes. Their signaling cascade primarily involves the transcriptional upregulation of genes responsible for fatty acid oxidation, leading to a significant reduction in hepatic triglyceride accumulation. The well-defined nature of this pathway, coupled with the availability of robust experimental protocols, makes 9-oxo-ODA and related compounds promising candidates for further investigation in the context of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD). While the direct interaction of 9-oxo-ODA with other signaling pathways like AMPK and MAPK in hepatocytes remains to be fully elucidated, the potential for crosstalk with the central PPARα signaling axis presents an exciting avenue for future research. This guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of these fascinating molecules.

References

The Biological Activity of 9-oxo-ODA from Eggplant Calyx: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The calyx of the common eggplant (Solanum melongena), often discarded as agricultural waste, is emerging as a source of potent bioactive compounds with significant therapeutic potential. Among these, 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxo-ODA), a keto-derivative of linoleic acid, has garnered considerable attention for its pronounced anti-cancer activities. This technical guide provides a comprehensive overview of the biological effects of 9-oxo-ODA derived from eggplant calyx, with a particular focus on its activity against cervical and ovarian cancer. We delve into the molecular mechanisms of action, present quantitative data on its efficacy, and provide detailed experimental protocols for its extraction and biological evaluation. This document aims to serve as a valuable resource for researchers and professionals in the fields of oncology, natural product chemistry, and drug development.

Introduction

Historically, the calyx of the eggplant has been utilized in Japanese folk medicine for the treatment of common warts, which are caused by the human papillomavirus (HPV). This traditional use has spurred scientific investigation into the chemical constituents of the eggplant calyx, leading to the identification of 9-oxo-octadecadienoic acids (9-oxo-ODAs) as the primary active components. Subsequent research has elucidated the significant anti-tumor effects of 9-oxo-ODA, particularly against HPV-related cancers such as cervical cancer, as well as other malignancies like ovarian cancer.[1][2][3] This guide synthesizes the current understanding of the biological activities of 9-oxo-ODA from eggplant calyx.

Quantitative Data on Biological Activity

The cytotoxic and anti-proliferative effects of 9-oxo-ODA have been quantified in various cancer cell lines. The following table summarizes the key quantitative data reported in the literature.

Cell LineCancer TypeParameterValueReference
HeLaCervical CancerIC5025-50 µM[4][5]
SiHaCervical CancerIC5025-50 µM[4][5]
CasKiCervical CancerIC5025-50 µM[5]
HRAOvarian Cancer-Cytotoxic Activity[3]

Table 1: In Vitro Efficacy of 9-oxo-ODA from Eggplant Calyx

Mechanisms of Action

9-oxo-ODA exerts its anti-cancer effects through a multi-pronged approach targeting key cellular processes, including cell cycle regulation and apoptosis.

Cell Cycle Arrest

Comprehensive transcriptome and proteomic analyses have revealed that 9-oxo-ODA significantly alters the cell cycle pathway.[6] A key target of 9-oxo-ODA is Cyclin-Dependent Kinase 1 (CDK1), a crucial regulator of cell cycle progression.[1][6] Treatment with 9-oxo-ODA leads to a concentration-dependent decrease in CDK1 mRNA and protein expression, resulting in cell cycle arrest.[6]

Induction of Apoptosis

9-oxo-ODA is a potent inducer of apoptosis in cancer cells.[1][3] The apoptotic mechanism involves the intrinsic or mitochondrial pathway, characterized by:

  • Dissipation of mitochondrial membrane potential. [3]

  • Release of cytochrome c from the mitochondria into the cytosol. [3]

  • Down-regulation of the anti-apoptotic protein Bcl-2. [3]

  • Up-regulation of the pro-apoptotic protein Bax. [3]

  • Increased activity of caspases-3 and -7. [3]

Furthermore, in ex vivo human cervical cancer tissues, 9-oxo-ODA treatment has been shown to increase the levels of cleaved caspase-3, a key marker of apoptosis.[6]

Downregulation of HPV Oncoproteins

In HPV-positive cervical cancer cells, 9-oxo-ODA has been demonstrated to reduce the expression of the viral oncoproteins E6 and E7.[1] These oncoproteins are critical for the malignant transformation and proliferation of cervical cancer cells, primarily through their inactivation of the tumor suppressor proteins p53 and pRb. By suppressing E6 and E7, 9-oxo-ODA helps to restore the function of these crucial tumor suppressor pathways. The p53 pathway has been identified as being significantly altered following treatment with 9-oxo-ODA.[2][6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the biological activity of 9-oxo-ODA from eggplant calyx.

Extraction and Isolation of 9-oxo-ODA

A schematic for the extraction of 9-oxo-ODA from eggplant calyx is presented below.[7]

G A Dried Eggplant Calyx B Ethanol Extraction A->B C Ethanol Extract B->C D Purification (e.g., HPLC) C->D E 9-oxo-ODA (9-oxo-10(E),12(Z)-octadecadienoic acid and 9-oxo-10(E),12(E)-octadecadienoic acid) D->E

Caption: Workflow for the extraction and isolation of 9-oxo-ODA.

Detailed Protocol:

  • Drying and Pulverization: The calyces of eggplants are collected, dried, and finely pulverized.

  • Ethanol Extraction: The powdered calyx material is subjected to extraction with ethanol.

  • Filtration and Concentration: The ethanol extract is filtered to remove solid debris and then concentrated under reduced pressure to yield a crude extract.

  • Purification: The crude extract is further purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate the active 9-oxo-ODA isomers.[7]

Cell Viability and Proliferation Assays
  • WST-8 Assay: This colorimetric assay is used to assess cell viability. Cells are seeded in 96-well plates and treated with varying concentrations of 9-oxo-ODA. After a specified incubation period (e.g., 5 days), WST-8 reagent is added, and the absorbance is measured to determine the number of viable cells.[7]

  • Trypan Blue Exclusion Assay: This method is employed to count the number of viable cells. Cells are treated with 9-oxo-ODA, and after incubation, they are stained with trypan blue. Viable cells with intact membranes exclude the dye, while non-viable cells are stained blue. The number of viable and non-viable cells is then counted using a hemocytometer.[7]

Apoptosis Analysis
  • Flow Cytometry: Annexin V and propidium iodide (PI) staining followed by flow cytometry is a common method to quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains necrotic cells. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Gene and Protein Expression Analysis
  • Real-Time PCR (qPCR): This technique is used to quantify the mRNA expression levels of target genes, such as CDK1 and HPV oncoproteins (E6, E7).[6]

  • Western Blotting: This method is employed to detect and quantify the protein levels of key signaling molecules involved in the cell cycle and apoptosis, including CDK1, Bcl-2, Bax, and cleaved caspase-3.

  • Transcriptome and Proteomics Analyses: Comprehensive analyses of RNA and protein expression are performed to identify the global changes in gene and protein expression profiles in cancer cells treated with 9-oxo-ODA, providing insights into the affected signaling pathways.[6]

In Vivo and Ex Vivo Studies
  • Mouse Models: The anti-tumor effects of 9-oxo-ODA have been confirmed in mouse models. In these studies, human cervical cancer cells are implanted into mice, and the effect of 9-oxo-ODA administration on tumor growth and metastasis is evaluated.[1][2]

  • Ex Vivo Tissue Analysis: Human cervical cancer tissues can be treated with 9-oxo-ODA ex vivo to assess its effects on relevant biomarkers, such as CDK1 expression and cleaved caspase-3 levels.[6]

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway for the anti-cancer activity of 9-oxo-ODA in HPV-positive cervical cancer cells.

G cluster_0 External Stimulus cluster_1 Cellular Targets cluster_2 Cellular Response 9-oxo-ODA 9-oxo-ODA HPV Oncoproteins (E6/E7) HPV Oncoproteins (E6/E7) 9-oxo-ODA->HPV Oncoproteins (E6/E7) Inhibits CDK1 CDK1 9-oxo-ODA->CDK1 Inhibits p53 Pathway p53 Pathway HPV Oncoproteins (E6/E7)->p53 Pathway Inhibits Cell Cycle Arrest Cell Cycle Arrest CDK1->Cell Cycle Arrest Leads to Apoptosis Apoptosis p53 Pathway->Apoptosis Induces

Caption: Signaling pathway of 9-oxo-ODA in HPV-positive cancer cells.

Conclusion and Future Directions

9-oxo-ODA, a natural compound isolated from the calyx of eggplant, demonstrates significant anti-cancer activity, particularly against HPV-positive cervical cancer and ovarian cancer. Its mechanism of action involves the induction of cell cycle arrest through the inhibition of CDK1 and the promotion of apoptosis via the mitochondrial pathway. Furthermore, its ability to downregulate HPV oncoproteins highlights its potential as a targeted therapy for HPV-related malignancies. The low toxicity profile of this natural compound makes it an attractive candidate for further pre-clinical and clinical development.[2] Future research should focus on optimizing its delivery, evaluating its efficacy in combination with existing chemotherapeutic agents, and further elucidating its interactions with other cellular signaling pathways.

References

Methodological & Application

Synthesis of 9-Oxo-10,12-octadecadienoic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 9-Oxo-10,12-octadecadienoic acid (9-oxo-ODE), a molecule of interest in various biological studies. The synthesis is presented as a multi-step process, beginning with the enzymatic oxidation of linoleic acid.

Introduction

This compound is an oxidized metabolite of linoleic acid, belonging to the family of oxylipins. These molecules are known to be involved in a variety of physiological and pathological processes. The synthesis of 9-oxo-ODE is crucial for its further investigation in drug discovery and development. The methods outlined below describe a chemoenzymatic approach, which leverages the specificity of enzymes for initial steps, followed by chemical oxidation to yield the final product.

Data Presentation

Table 1: Summary of Reagents for the Synthesis of this compound

StepReagentMolar Mass ( g/mol )Key Properties
1Linoleic Acid280.45Starting material, polyunsaturated omega-6 fatty acid.
1Soybean LipoxygenaseVariableEnzyme catalyst for hydroperoxidation.
2Sodium Borohydride (NaBH₄)37.83Mild reducing agent for hydroperoxide reduction.
3Dess-Martin Periodinane (DMP)424.14Mild and selective oxidizing agent for alcohols.
3Pyridinium Chlorochromate (PCC)215.56Alternative oxidizing agent for alcohols.

Table 2: Typical Reaction Conditions and Expected Yields

StepReactionKey ConditionsSolventTypical Yield (%)
1Enzymatic HydroperoxidationpH 9.0, Room Temperature, AerationBorate BufferNot specified, monitored by UV-Vis
2Reduction of Hydroperoxide0°C to Room TemperatureMethanol/WaterHigh (qualitative)
3Oxidation of Alcohol (DMP)Room TemperatureDichloromethane>90 (general for DMP oxidations)
3Oxidation of Alcohol (PCC)0°C to Room TemperatureDichloromethane~85-95 (general for PCC oxidations)

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of this compound

This protocol is a multi-step synthesis starting from linoleic acid.

Step 1: Enzymatic Synthesis of 9(S)-Hydroperoxy-10(E),12(Z)-octadecadienoic Acid (9-HPODE)

  • Preparation of Reaction Mixture: In a suitable reaction vessel, prepare a solution of linoleic acid in a borate buffer (pH 9.0).

  • Enzymatic Reaction: Add soybean lipoxygenase-1 to the solution.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C) with gentle stirring and continuous aeration (e.g., by bubbling oxygen through the mixture).

  • Monitoring: Monitor the progress of the reaction by observing the increase in absorbance at 234 nm, which is characteristic of the formation of a conjugated diene hydroperoxide.

  • Work-up: Once the reaction is complete, acidify the mixture to a pH of 3-4 with a dilute acid (e.g., HCl).

  • Extraction: Extract the 9S-HPODE with an organic solvent such as diethyl ether.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure at a low temperature.

Step 2: Reduction of 9S-HPODE to 9S-Hydroxy-10(E),12(Z)-octadecadienoic Acid (9-HODE)

  • Dissolution: Dissolve the crude 9S-HPODE from the previous step in methanol.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reduction: Add a mild reducing agent, such as sodium borohydride (NaBH₄), portion-wise while stirring.

  • Reaction Monitoring: Stir the reaction mixture at 0°C until the reduction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by the careful addition of a weak acid, such as acetic acid.

  • Extraction: Extract the 9S-HODE with an organic solvent.

  • Washing and Drying: Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the 9S-HODE by flash column chromatography on silica gel.

Step 3: Oxidation of 9S-HODE to 9-Oxo-10(E),12(Z)-octadecadienoic Acid (9-oxo-ODE)

Two alternative methods for the oxidation of 9S-HODE are provided below.

Method A: Dess-Martin Periodinane (DMP) Oxidation [1][2]

  • Reaction Setup: Dissolve the purified 9S-HODE in a dry, inert solvent such as dichloromethane.

  • Addition of Oxidant: Add Dess-Martin periodinane (1.2 - 1.5 equivalents) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 2 to 4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with an organic solvent.

  • Washing and Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the 9-oxo-ODE by flash column chromatography on silica gel.

Method B: Pyridinium Chlorochromate (PCC) Oxidation [3][4]

  • Reaction Setup: To a solution of 9S-HODE in dichloromethane, add Celite.

  • Addition of Oxidant: Add a solution of Pyridinium chlorochromate (1.2 equivalents) in dichloromethane at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 to 4 hours, monitoring by TLC. A brown precipitate will form.

  • Filtration: Upon completion, filter the reaction mixture through a pad of silica gel or Celite to remove the chromium salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel.

Visualizations

Synthesis Pathway

Synthesis_of_9_Oxo_ODE Chemoenzymatic Synthesis of this compound cluster_step1 Step 1: Enzymatic Hydroperoxidation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Oxidation Linoleic_Acid Linoleic Acid HPODE 9-HPODE Linoleic_Acid->HPODE Soybean Lipoxygenase, O₂ HODE 9-HODE HPODE->HODE NaBH₄ or SnCl₂ Oxo_ODE This compound HODE->Oxo_ODE DMP or PCC

Caption: Chemoenzymatic synthesis pathway of this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow for 9-Oxo-ODE Synthesis Start Start: Linoleic Acid Step1 Step 1: Enzymatic Hydroperoxidation (Soybean Lipoxygenase) Start->Step1 Purification1 Extraction & Concentration Step1->Purification1 Step2 Step 2: Reduction (NaBH₄) Purification1->Step2 Purification2 Column Chromatography Step2->Purification2 Step3 Step 3: Oxidation (DMP or PCC) Purification2->Step3 Purification3 Column Chromatography Step3->Purification3 Final_Product Final Product: 9-Oxo-ODE Purification3->Final_Product

Caption: A generalized experimental workflow for the synthesis of 9-Oxo-ODE.

References

Application Note: Extraction and Analysis of 9-oxo-ODA from Tomato Paste

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) is an oxidized fatty acid derivative (oxylipin) found in tomatoes and tomato products.[1][2] It is a potent natural agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key nuclear receptor that regulates lipid metabolism and energy homeostasis.[3][4][5] The activation of PPARα by 9-oxo-ODA leads to an increase in the expression of genes involved in fatty acid oxidation, which can in turn help to decrease the accumulation of triglycerides in hepatocytes.[3][4] This makes 9-oxo-ODA a compound of significant interest for researchers in nutrition, metabolic diseases, and drug development for conditions like dyslipidemia and hepatic steatosis.[2][3]

The concentration of 9-oxo-ODA and its isomers can vary depending on the tomato cultivar and processing methods.[6][7] For instance, its isomer, 13-oxo-ODA, is reportedly found in tomato juice but not in fresh tomatoes, suggesting that its formation is influenced by processing.[2][8] Accurate extraction and quantification from complex matrices like tomato paste are therefore crucial for studying its biological activity and potential health benefits. This document provides detailed protocols for the extraction, identification, and quantification of 9-oxo-ODA from tomato paste, intended for researchers, scientists, and drug development professionals.

Experimental Protocols

Protocol 1: Extraction of 9-oxo-ODA from Tomato Paste

This protocol is adapted from methods for extracting lipophilic metabolites and oxylipins from tomato tissues.[6][9]

Materials:

  • Tomato Paste

  • Liquid Nitrogen

  • Mortar and Pestle (pre-chilled)

  • Lyophilizer (Freeze-Dryer)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized Water

  • Glass Centrifuge Tubes (50 mL)

  • Vortex Mixer

  • Centrifuge (refrigerated)

  • Rotary Evaporator or Nitrogen Evaporator

  • Glass Pasteur Pipettes

Procedure:

  • Sample Preparation & Lyophilization:

    • Weigh a known amount of tomato paste.

    • Immediately freeze the sample in liquid nitrogen to quench all metabolic activity.[6]

    • Grind the frozen tomato paste into a fine powder using a pre-chilled mortar and pestle.

    • Transfer the resulting powder to a lyophilizer and freeze-dry for 48-72 hours until all moisture is removed. This prevents degradation and prepares the sample for efficient solvent extraction.[6]

    • Store the lyophilized powder at -80°C in an airtight container until extraction.

  • Solvent Extraction:

    • Weigh approximately 1 gram of the lyophilized tomato powder into a glass centrifuge tube.[6]

    • Add 10 mL of a chloroform:methanol (2:1, v/v) solution.[6]

    • Vortex the tube vigorously for 2 minutes to ensure the powder is fully suspended and mixed.

    • Place the tube on an orbital shaker and agitate for 1 hour at room temperature.

  • Phase Separation:

    • Add 2 mL of deionized water to the mixture to induce phase separation.[6]

    • Vortex for another minute.

    • Centrifuge the mixture at 3,000 x g for 10 minutes at 4°C.[6] Three distinct layers will form: an upper aqueous phase (methanol/water), a middle layer of solid plant debris, and a lower organic phase (chloroform) containing the lipophilic compounds, including 9-oxo-ODA.[6]

  • Collection and Evaporation:

    • Carefully aspirate the lower chloroform phase using a glass Pasteur pipette, avoiding the middle layer, and transfer it to a clean glass tube.[6]

    • Evaporate the chloroform extract to complete dryness under a gentle stream of nitrogen or using a rotary evaporator. Ensure the temperature does not exceed 40°C to prevent thermal degradation of the analyte.[6]

  • Reconstitution:

    • Reconstitute the dried extract in a precise, known volume (e.g., 1 mL) of a suitable solvent such as methanol or acetonitrile for subsequent analysis by LC-MS/MS.[6]

Protocol 2: Quantification of 9-oxo-ODA by LC-MS/MS

This protocol provides a general framework for the analysis of 9-oxo-ODA. Instrument parameters should be optimized for the specific compound and system used.[6]

Materials and Equipment:

  • Reconstituted tomato extract

  • 9-oxo-ODA certified reference standard

  • Deuterated internal standard (recommended for accuracy)[6]

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Preparation of Standards:

    • Prepare a stock solution of the 9-oxo-ODA reference standard.

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples.[6]

    • If using an internal standard, spike it into all samples and calibration standards at a constant concentration.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Injection Volume: 5-10 µL

      • Column Temperature: 40°C

      • Flow Rate: 0.3 mL/min

      • Gradient: A typical linear gradient could be from 30% B to 95% B over 15 minutes, followed by a wash and re-equilibration period.[6]

    • Mass Spectrometry Detection:

      • Ionization Mode: Negative Electrospray Ionization (ESI-)

      • Analysis Mode: Multiple Reaction Monitoring (MRM)

      • Optimize cone voltage and collision energy for the specific precursor-to-product ion transitions of 9-oxo-ODA to achieve maximum sensitivity.[6] The precursor ion for 9-oxo-ODA (C18H30O3) would be [M-H]⁻ at m/z 293.2.

  • Data Analysis and Quantification:

    • Identify the 9-oxo-ODA peak in the sample chromatograms by comparing its retention time and ion transitions to the certified standard.

    • Construct a standard curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.[6]

    • Determine the concentration of 9-oxo-ODA in the tomato extracts by interpolating the peak area from the standard curve.[6]

Quantitative Data

Quantitative data for 9-oxo-ODA in tomato products is limited and can vary significantly. The following table summarizes available data from the literature.

Product TypeCompoundConcentrationReference
Golden Tomato Juice (Freeze-dried)9-oxo-10(E),12(E)-ODA0.22 µg / 10 mg of lyophilizate[9]
Various Tomato Cultivars9-Oxo-(10E,12Z)-ODA and 13-Oxo-ODA isomersPresence confirmed, but quantitative data is not readily available. Levels are influenced by cultivar and tissue disruption.[6][7]

Visualizations

Experimental Workflow

G Diagram 1: Experimental Workflow for 9-oxo-ODA Extraction and Analysis. cluster_extraction Extraction cluster_analysis Analysis A Tomato Paste B Freeze in Liquid N2 A->B C Grind to Fine Powder B->C D Lyophilize (Freeze-Dry) C->D E Solvent Extraction (Chloroform:Methanol) D->E F Phase Separation (Add Water & Centrifuge) E->F G Collect Organic Phase F->G H Evaporate to Dryness G->H I Reconstitute in Methanol H->I J LC-MS/MS Analysis I->J K Data Processing & Quantification J->K

Caption: A generalized workflow for the extraction and quantification of 9-oxo-ODA.

Signaling Pathway

9-oxo-ODA is a product of fatty acid oxidation and functions as a signaling molecule by activating the PPARα nuclear receptor.

G Diagram 2: 9-oxo-ODA Biosynthesis and PPARα Signaling Pathway. cluster_biosynthesis Biosynthesis cluster_signaling Cellular Signaling LA Linoleic Acid / α-Linolenic Acid LOX Lipoxygenase (LOX) Pathway LA->LOX Dioxygenation Oxo 9-oxo-ODA LOX->Oxo Oxo_cell 9-oxo-ODA Oxo->Oxo_cell Enters Cell PPAR PPARα Oxo_cell->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA TargetGenes Target Gene Expression (e.g., CPT1, ACOX1) PPRE->TargetGenes Promotes Transcription Response ↑ Fatty Acid Oxidation ↓ Triglyceride Accumulation TargetGenes->Response

Caption: Biosynthesis of 9-oxo-ODA and its subsequent activation of the PPARα signaling pathway.

References

Application Note: Solid-Phase Extraction Protocol for the Quantification of 9-oxo-ODA in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxo-ODA) is a bioactive oxidized lipid metabolite derived from linoleic acid through enzymatic or non-enzymatic pathways. As a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), 9-oxo-ODA plays a significant role in the regulation of lipid metabolism and inflammatory responses.[1][2] Its potential as a therapeutic target and biomarker necessitates accurate and reliable quantification in various biological samples. Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of analytes like 9-oxo-ODA from complex matrices such as plasma, enabling sensitive analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This application note provides a detailed protocol for the solid-phase extraction of 9-oxo-ODA from human plasma. The methodology is based on established protocols for similar oxylipins, utilizing a reversed-phase C18 sorbent for effective isolation.

Signaling Pathway of 9-oxo-ODA

9-oxo-ODA exerts its biological effects primarily through the activation of PPARα, a nuclear receptor that governs the transcription of genes involved in fatty acid oxidation. Upon binding to PPARα, 9-oxo-ODA induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby upregulating their expression. This signaling cascade ultimately leads to an increase in the catabolism of fatty acids and a reduction in triglyceride levels.[1][3]

PPARa_Signaling cluster_cell Hepatocyte cluster_nucleus Nucleus 9_oxo_ODA_ext 9-oxo-ODA PPARa_RXR PPARα-RXR Heterodimer 9_oxo_ODA_ext->PPARa_RXR Activates PPRE PPRE PPARa_RXR->PPRE Binds to Gene_Transcription Increased Transcription of Target Genes PPRE->Gene_Transcription Lipid_Metabolism Increased Fatty Acid Oxidation & Decreased Triglycerides Gene_Transcription->Lipid_Metabolism

Figure 1: 9-oxo-ODA activates the PPARα signaling pathway.

Experimental Protocols

This section details a generalized solid-phase extraction protocol for the isolation of 9-oxo-ODA from human plasma, followed by analysis using LC-MS/MS.

Materials and Reagents
  • SPE Cartridges: Reversed-phase C18 cartridges (e.g., 100 mg, 1 mL)

  • Reagents:

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (≥98%)

  • Internal Standard (IS): A deuterated analog of 9-oxo-ODA or a structurally similar oxylipin (e.g., d4-PGE2) is recommended for accurate quantification.

  • Equipment:

    • SPE vacuum manifold

    • Nitrogen evaporator

    • Vortex mixer

    • Centrifuge

    • Autosampler vials for LC-MS analysis

Sample Preparation (Human Plasma)
  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

  • Precipitate proteins by adding 300 µL of ice-cold methanol.[4]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean tube for the SPE procedure.

Solid-Phase Extraction (SPE) Protocol

The following workflow outlines the key steps for the SPE of 9-oxo-ODA.

SPE_Workflow cluster_spe SPE Steps start Start: Plasma Sample (with Internal Standard) protein_precipitation Protein Precipitation (Ice-cold Methanol) start->protein_precipitation centrifugation Centrifugation (10,000 x g, 10 min, 4°C) protein_precipitation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection conditioning 1. Conditioning (1 mL Methanol, then 1 mL Water) supernatant_collection->conditioning spe Solid-Phase Extraction (C18 Cartridge) loading 2. Sample Loading (Slow flow rate) conditioning->loading washing 3. Washing (1 mL 5% Methanol in Water) loading->washing elution 4. Elution (1 mL Methanol) washing->elution dry_down Evaporation to Dryness (Nitrogen Stream) elution->dry_down reconstitution Reconstitution (Mobile Phase) dry_down->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Figure 2: Experimental workflow for the solid-phase extraction of 9-oxo-ODA.

  • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water through the cartridge using a vacuum manifold. Do not allow the cartridge to dry between steps.[4]

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge. Maintain a slow, steady flow rate of approximately 1 drop per second.[4]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[4]

  • Elution: Elute the retained 9-oxo-ODA and other lipids with 1 mL of methanol into a clean collection tube.[4]

Post-Extraction Processing
  • Dry-down: Evaporate the eluate to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50-100 µL of the initial mobile phase for LC-MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).[4]

Quantitative Data

While a full method validation for 9-oxo-ODA should be performed, the following tables provide expected performance characteristics for the SPE method based on data from the structurally similar analyte, 9-oxo-octadecadienoic acid (9-oxo-ODE).[4] The recovery for oxylipins using C18 SPE is generally high, often exceeding 85-90%.[4]

Table 1: Recovery and Precision of SPE for 9-oxo-ODE [4]

Parameter Spike Level Mean Value
Recovery (%) Low 92.5
Medium 95.1
High 93.8
Precision (RSD %) Low 5.7
Medium 4.2
High 4.9

Note: This data is for the structurally similar analyte 9-oxo-ODE and should be used as a guideline. It is crucial to perform a method validation for 9-oxo-ODA in the specific biological matrix of interest.

Table 2: Typical Intra- and Inter-Day Precision and Accuracy for Oxylipin Analysis [4]

QC Level Intra-Day Precision (RSD %) Inter-Day Precision (RSD %) Intra-Day Accuracy (%) Inter-Day Accuracy (%)
Low < 15 < 15 85-115 85-115
Medium < 15 < 15 85-115 85-115
High < 15 < 15 85-115 85-115

Note: These are typical acceptance criteria for bioanalytical method validation.

Conclusion

The described solid-phase extraction protocol using a reversed-phase C18 sorbent provides a robust and reliable method for the isolation and concentration of 9-oxo-ODA from human plasma. The inclusion of an internal standard is critical to ensure accurate quantification by correcting for analyte loss during sample preparation and potential matrix effects during LC-MS/MS analysis. While the provided quantitative data for a related compound suggests high recovery and good precision, it is imperative that researchers perform a thorough method validation for 9-oxo-ODA in their specific matrix to ensure data quality and reliability for its application in research and drug development.

References

Application Notes and Protocols for the Analysis of 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxo-ODA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxo-ODA) is an oxidized metabolite of linoleic acid, a polyunsaturated omega-6 fatty acid. As a member of the oxylipin family, 9-oxo-ODA is a bioactive compound implicated in various physiological and pathological processes. Notably, it has been identified as a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. This activity suggests its potential therapeutic relevance in metabolic disorders such as dyslipidemia. Accurate and detailed analysis of 9-oxo-ODA is therefore crucial for understanding its biological functions and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the analysis of 9-oxo-ODA using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry Analysis of 9-oxo-ODA

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the sensitive and specific quantification of 9-oxo-ODA in complex biological matrices.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the extraction and analysis of 9-oxo-ODA from plasma samples.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of 9-oxo-ODA).

  • Acidify the sample with 10 µL of 1 M HCl.

  • Perform liquid-liquid extraction by adding 500 µL of ethyl acetate.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the upper organic layer to a new tube.

  • Repeat the extraction step on the aqueous layer.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Parameters:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient starting from a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the deprotonated molecular ion to its characteristic product ions.

Data Presentation: Mass Spectral Data

The analysis of 9-oxo-ODA by ESI-MS in negative mode typically yields a deprotonated molecular ion [M-H]⁻. Collision-induced dissociation (CID) of this precursor ion results in characteristic fragment ions that are crucial for its specific identification and quantification.

Parameter Value
Molecular Formula C₁₈H₃₀O₃
Exact Mass 294.2195 g/mol
Precursor Ion [M-H]⁻ (m/z) 293.2122
Major Fragment Ion (m/z) 185.1178
Minor Fragment Ion (m/z) 125.0967
Visualization: Fragmentation Pathway of 9-oxo-ODA

The fragmentation of 9-oxo-ODA is initiated by the cleavage of the carbon-carbon bond adjacent to the carbonyl group, which is a common fragmentation pathway for oxo-fatty acids.

fragmentation parent 9-oxo-ODA [M-H]⁻ m/z 293.2122 frag1 [C₁₀H₁₃O₃]⁻ m/z 185.1178 parent->frag1 α-cleavage loss - C₈H₁₈O frag1_minor [C₇H₉O₂]⁻ m/z 125.0967 frag1->frag1_minor - CH₃COOH loss_minor - CH₃COOH frag2 [C₈H₁₇O]•

Caption: Fragmentation pathway of 9-oxo-ODA in negative ion mode MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of 9-oxo-ODA

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 9-oxo-ODA. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Dissolve 5-10 mg of purified 9-oxo-ODA in approximately 0.5 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

Data Presentation: Predicted NMR Data

Predicted ¹H NMR Chemical Shifts (CDCl₃)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-18 (CH₃)~0.90t3H
H-14 to H-17 (CH₂)~1.30m8H
H-13 (CH₂)~2.20m2H
H-10, H-11, H-12~5.50 - 7.50m4H
H-8 (CH₂)~2.50t2H
H-3 to H-7 (CH₂)~1.30 - 1.65m10H
H-2 (CH₂)~2.35t2H
H-1 (COOH)~11.0br s1H

Predicted ¹³C NMR Chemical Shifts (CDCl₃)

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (COOH)~180.0
C-9 (C=O)~200.0
C-10, C-11, C-12, C-13 (C=C)~125.0 - 150.0
C-2, C-8~34.0, ~40.0
C-3 to C-7, C-14 to C-17 (CH₂)~22.0 - 32.0
C-18 (CH₃)~14.0

Visualization: NMR Experimental Workflow

nmr_workflow start Start: Purified 9-oxo-ODA sample dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) + TMS start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_h1 Acquire ¹H NMR Spectrum transfer->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum transfer->acquire_c13 process Process Data: Fourier Transform, Phasing, Baseline Correction acquire_h1->process acquire_c13->process analyze Analyze Spectra: Chemical Shifts, Multiplicities, Integration process->analyze elucidate Structure Elucidation/ Confirmation analyze->elucidate

Caption: A generalized workflow for the NMR analysis of 9-oxo-ODA.

Signaling Pathway of 9-oxo-ODA

9-oxo-ODA has been identified as a potent agonist of PPARα, a nuclear receptor that plays a central role in the regulation of lipid and glucose metabolism. The activation of PPARα by 9-oxo-ODA initiates a cascade of events leading to changes in gene expression.

Visualization: 9-oxo-ODA and PPARα Signaling

ppar_pathway cluster_cell Hepatocyte cluster_nucleus Nucleus ppar PPARα rxr RXR ppar->rxr Heterodimerizes with ppre PPRE (Peroxisome Proliferator Response Element) rxr->ppre Binds to target_genes Target Genes (e.g., CPT1, ACOX1) ppre->target_genes Promotes Transcription of transcription Increased Transcription fatty_acid_ox Fatty Acid Oxidation transcription->fatty_acid_ox nine_oxo_oda 9-oxo-ODA nine_oxo_oda->ppar Binds and Activates tg_synthesis Triglyceride Synthesis tg_levels Decreased Cellular Triglyceride Levels tg_synthesis->tg_levels Inhibition of fatty_acid_ox->tg_levels

Application Notes and Protocols for Luciferase Reporter Assay of 9-oxo-ODA Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-oxo-octadecadienoic acid (9-oxo-ODA) is an oxidized linoleic acid metabolite found in various biological systems, including tomato products. It has garnered significant interest for its potential roles in regulating lipid metabolism and cellular signaling. A key mechanism of action for 9-oxo-ODA is its ability to activate Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor that plays a crucial role in fatty acid oxidation.[1][2][3][4] The luciferase reporter assay is a widely used, sensitive, and quantitative method to assess the bioactivity of compounds like 9-oxo-ODA by measuring their ability to activate specific signaling pathways. This document provides detailed application notes and protocols for utilizing a luciferase reporter assay to determine the activity of 9-oxo-ODA, primarily through the PPARα signaling pathway.

Principle of the Assay

The luciferase reporter assay for 9-oxo-ODA activity relies on the principles of transcriptional activation. In this system, cells are transiently transfected with two key plasmids:

  • A PPARα expression vector: This plasmid contains the genetic code for a chimeric receptor, typically fusing the ligand-binding domain (LBD) of PPARα to the DNA-binding domain (DBD) of a yeast transcription factor, GAL4.

  • A luciferase reporter plasmid: This plasmid contains a promoter with tandem repeats of the GAL4 Upstream Activating Sequence (UAS) that drives the expression of the firefly luciferase gene.

When 9-oxo-ODA, a PPARα agonist, enters the cell and binds to the LBD of the chimeric PPARα receptor, the receptor undergoes a conformational change. This allows the GAL4 DBD to bind to the UAS in the reporter plasmid, thereby initiating the transcription of the luciferase gene. The amount of luciferase enzyme produced is directly proportional to the level of PPARα activation by 9-oxo-ODA. The activity is quantified by adding a substrate, luciferin, which is converted by luciferase into a luminescent signal measured by a luminometer. A second reporter, such as Renilla luciferase, is often co-transfected as an internal control to normalize for transfection efficiency and cell viability.[2][3][5]

Signaling Pathway

The binding of 9-oxo-ODA to PPARα initiates a cascade of molecular events leading to the expression of the luciferase reporter gene. The diagram below illustrates this signaling pathway.

G cluster_cell Cell ODA 9-oxo-ODA PPAR GAL4-PPARα (Chimeric Receptor) ODA->PPAR Binds to LBD UAS GAL4 UAS PPAR->UAS Binds to DNA Luc Luciferase Gene UAS->Luc Activates Transcription mRNA Luciferase mRNA Luc->mRNA Transcription Protein Luciferase Protein mRNA->Protein Translation Light Light Signal Protein->Light Catalyzes Reaction Luciferin Luciferin Luciferin->Light G cluster_prep Day 1: Cell Seeding & Transfection cluster_treat Day 2: Compound Treatment cluster_measure Day 3: Lysis & Luminescence Reading A Seed cells in 96-well plate B Prepare transfection mix (Plasmids + Reagent) A->B C Transfect cells B->C D Prepare serial dilutions of 9-oxo-ODA & controls E Replace medium with treatment solutions D->E F Incubate for 24 hours E->F G Wash cells with PBS H Lyse cells G->H I Measure Firefly Luciferase activity H->I J Measure Renilla Luciferase activity I->J K Analyze data J->K

References

Application Notes and Protocols: Cytotoxicity of 9-oxo-ODA in Cervical Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-oxo-octadecadienoic acid (9-oxo-ODA) has been identified as a compound with potential antitumor effects, particularly in the context of human papillomavirus (HPV)-positive cervical cancer.[1][2][3] This document provides detailed application notes and protocols for assessing the cytotoxicity of 9-oxo-ODA in cervical cancer cell lines. The methodologies outlined are based on findings that demonstrate 9-oxo-ODA suppresses proliferation, induces apoptosis (programmed cell death), and causes cell cycle arrest in cervical cancer cells.[4][1][2][3] The primary mechanism of action involves the downregulation of cyclin-dependent kinase 1 (CDK1) and HPV oncoproteins (E6 and E7), which in turn affects the p53 signaling pathway.[2][3]

Data Summary

The cytotoxic effects of 9-oxo-ODA on various cervical cancer cell lines are summarized below.

Cell LineAssayEndpointResultReference
HeLa, SiHa, CasKiProliferation AssayIC5025-50 µM[1][3]
HeLaProliferation AssayIC5030.532 µM
HeLa, SiHaApoptosis Assay (Flow Cytometry)Apoptotic CellsConcentration-dependent increase[4]
HeLa, SiHaCell Cycle Analysis (Flow Cytometry)Cell Cycle ArrestAltered cell cycle progression
HeLa, SiHaGene Expression (Real-time PCR)CDK1 mRNAConcentration-dependent decrease[4][1][3]
HeLaProtein Expression (Immunoblot)CDK1 ProteinDecreased expression[5]
HeLa, SiHaGene Expression (Real-time PCR)HPV16-E6, HPV16-E7, HPV18-E6, HPV18-E7 mRNAConcentration-dependent decrease[6]
ex vivo human cervical cancer tissuesProtein Expression (Immunohistochemistry)Cleaved Caspase 3Increased expression[4][1][3]

Signaling Pathway

The proposed signaling pathway for 9-oxo-ODA in HPV-positive cervical cancer cells involves the suppression of HPV oncoproteins, leading to the activation of tumor suppressor pathways and inhibition of cell cycle progression.

G 9-oxo-ODA 9-oxo-ODA HPV Oncoproteins (E6/E7) HPV Oncoproteins (E6/E7) 9-oxo-ODA->HPV Oncoproteins (E6/E7) CDK1 CDK1 9-oxo-ODA->CDK1 p53 p53 HPV Oncoproteins (E6/E7)->p53 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest CDK1->Cell_Cycle_Arrest Inhibition leads to

Caption: Proposed mechanism of 9-oxo-ODA in cervical cancer cells.

Experimental Protocols

Cell Proliferation (MTT) Assay

This protocol is for determining the viability and metabolic activity of cells, which is a measure of cytotoxicity.

Experimental Workflow:

G A Seed cervical cancer cells in a 96-well plate B Treat cells with varying concentrations of 9-oxo-ODA A->B C Incubate for a specified period (e.g., 24-72 hours) B->C D Add MTT reagent to each well C->D E Incubate for 3-4 hours to allow formazan formation D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell proliferation assay.

Materials:

  • Cervical cancer cell lines (e.g., HeLa, SiHa, CasKi)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 9-oxo-ODA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of 9-oxo-ODA in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted 9-oxo-ODA solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.[7][8]

  • Observe the formation of purple formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7][8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow:

G A Treat cells with 9-oxo-ODA B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Cervical cancer cells

  • 9-oxo-ODA

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with desired concentrations of 9-oxo-ODA for 24-48 hours.

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis

This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle.

Experimental Workflow:

G A Treat cells with 9-oxo-ODA B Harvest and fix cells in cold 70% ethanol A->B C Wash and resuspend in PBS B->C D Treat with RNase A C->D E Stain with Propidium Iodide D->E F Analyze by flow cytometry E->F

Caption: Workflow for cell cycle analysis using PI staining.

Materials:

  • Cervical cancer cells

  • 9-oxo-ODA

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with 9-oxo-ODA for 24 hours.

  • Harvest the cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing.

  • Incubate the cells at -20°C for at least 2 hours.[9]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.[9]

  • Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.[9]

  • Analyze the DNA content by flow cytometry.

References

Application Notes and Protocols for the Quantification of 9-oxo-ODA in Biological Samples using LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxo-ODA) is a bioactive lipid mediator derived from the oxidation of linoleic acid. As a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), 9-oxo-ODA plays a crucial role in the regulation of lipid metabolism and inflammatory responses.[1][2][3] Its involvement in these key signaling pathways has made it a significant target of interest in metabolic research and drug development for conditions such as dyslipidemia, non-alcoholic fatty liver disease, and other metabolic syndromes.[2] Accurate and sensitive quantification of 9-oxo-ODA in biological matrices is therefore essential for understanding its physiological and pathological roles.

This application note provides detailed protocols for the extraction and quantification of 9-oxo-ODA in biological samples such as plasma, serum, and tissues using Liquid Chromatography-Mass Spectrometry (LC-MS).

Signaling Pathway of 9-oxo-ODA

9-oxo-ODA exerts its biological effects primarily through the activation of PPARα, a ligand-activated transcription factor.[1][3] Upon binding to 9-oxo-ODA, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, transport, and oxidation, leading to a reduction in lipid accumulation.[4][5][6]

9-oxo-ODA Signaling Pathway 9-oxo-ODA Signaling Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Downstream Effects 9-oxo-ODA 9-oxo-ODA PPARa PPARα 9-oxo-ODA->PPARa Binds PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Transcription Fatty_Acid_Uptake Increased Fatty Acid Uptake Target_Genes->Fatty_Acid_Uptake Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Target_Genes->Fatty_Acid_Oxidation Lipid_Accumulation Decreased Lipid Accumulation Fatty_Acid_Uptake->Lipid_Accumulation Fatty_Acid_Oxidation->Lipid_Accumulation

Figure 1: 9-oxo-ODA Signaling Pathway via PPARα Activation.

Experimental Workflow for Quantification

The general workflow for the quantification of 9-oxo-ODA in biological samples involves sample preparation, including extraction and purification, followed by LC-MS analysis.

Experimental Workflow Experimental Workflow for 9-oxo-ODA Quantification Sample_Collection Biological Sample Collection (Plasma, Serum, Tissue) Homogenization Tissue Homogenization (if applicable) Sample_Collection->Homogenization Extraction Lipid Extraction (LLE or SPE) Sample_Collection->Extraction Homogenization->Extraction Purification Sample Purification (SPE) Extraction->Purification LC_Separation LC Separation Purification->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 2: General experimental workflow for 9-oxo-ODA quantification.

Experimental Protocols

Sample Preparation

a) Liquid-Liquid Extraction (LLE) for Plasma/Serum:

This protocol is adapted from methods for the extraction of oxylipins from biological fluids.[7]

  • To 200 µL of plasma or serum in a glass tube, add 10 µL of a suitable internal standard (e.g., a stable isotope-labeled 9-oxo-ODA).

  • Add 1.0 mL of a solution of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).

  • Vortex the mixture briefly.

  • Add 2.0 mL of hexane, cap the tube, and vortex for 3 minutes.

  • Centrifuge at 2000 x g for 5 minutes at room temperature to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS analysis.

b) Solid-Phase Extraction (SPE) for Plasma/Serum and Tissue Homogenates:

This protocol utilizes a mixed-mode SPE for the purification of oxylipins.

  • Sample Pre-treatment: For tissues, homogenize in a suitable buffer. For plasma/serum, proceed directly.

  • SPE Cartridge Conditioning: Condition an Oasis MAX µElution SPE plate with 200 µL of methanol followed by 200 µL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE plate.

  • Washing:

    • Wash with 600 µL of water.

    • Wash with 600 µL of methanol.

  • Elution: Elute the analytes with 30 µL of 50:50 acetonitrile:isopropanol with 5% formic acid into a collection plate.

  • Final Preparation: The eluate can be directly injected into the LC-MS system.

LC-MS/MS Analysis

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.

ParameterRecommended Conditions
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 0.2% acetic acid[8][9]
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid or 0.2% acetic acid[8][9]
Gradient A linear gradient from a lower to a higher percentage of mobile phase B over approximately 10-15 minutes is a typical starting point. Optimization will be required for specific applications.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL
Ionization Mode Electrospray Ionization (ESI) in negative mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor ion [M-H]⁻: m/z 293.2. Product ions will need to be optimized, but common fragments for similar compounds are reported.[2][10] A potential transition is m/z 293.2 -> 113.0.[2]
Collision Energy To be optimized for the specific instrument and transition. A starting point of 15-25 eV can be used.[10]

Quantitative Data

The following table summarizes reported concentrations of 9-oxo-ODA in biological samples. Data for human samples is limited, highlighting an area for future research.

Biological MatrixSpeciesConcentration RangeReference
PlasmaRat218.1 - 263.0 nmol/L[10]

Conclusion

The methods outlined in this application note provide a robust framework for the sensitive and specific quantification of 9-oxo-ODA in various biological samples. The combination of efficient sample preparation techniques with optimized LC-MS/MS analysis allows for the accurate measurement of this important lipid mediator. This will enable researchers to further investigate the role of 9-oxo-ODA in health and disease, and to explore its potential as a therapeutic target and biomarker. Further studies are warranted to establish the physiological and pathological concentration ranges of 9-oxo-ODA in human populations.

References

Application Notes and Protocols: Investigating the Effects of 9-oxo-ODA Using PPARα Knockout Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing peroxisome proliferator-activated receptor alpha (PPARα) knockout mice to elucidate the specific signaling pathways and metabolic effects of 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA). This document outlines the rationale, experimental design, detailed protocols, and expected outcomes for studies aimed at confirming the PPARα-dependency of 9-oxo-ODA's biological activities.

Introduction

9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), a derivative of conjugated linoleic acid found in tomatoes, has been identified as a potent agonist of PPARα.[1][2][3] PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism, particularly in promoting fatty acid oxidation.[4][5][6] In vitro studies using mouse primary hepatocytes have demonstrated that 9-oxo-ODA increases the expression of PPARα target genes involved in fatty acid oxidation, leading to a reduction in triglyceride accumulation.[1][3] Furthermore, its isomer, 13-oxo-ODA, has been shown to decrease plasma and hepatic triglycerides in obese diabetic mice.[4][5][6]

To definitively establish that the metabolic benefits of 9-oxo-ODA are mediated through PPARα, a comparative study using wild-type (WT) and PPARα knockout (KO) mice is essential. This approach will allow for the dissection of PPARα-dependent versus independent effects of 9-oxo-ODA.

Data Presentation

The following tables provide a structured summary of expected quantitative data from a comparative study of 9-oxo-ODA effects in wild-type and PPARα knockout mice.

Table 1: Expected Effects of 9-oxo-ODA on Plasma Lipid Profile

ParameterGenotypeTreatmentExpected Outcome
TriglyceridesWild-Type9-oxo-ODASignificant Decrease
PPARα KO9-oxo-ODANo Significant Change
Total CholesterolWild-Type9-oxo-ODAModerate Decrease
PPARα KO9-oxo-ODANo Significant Change
HDL CholesterolWild-Type9-oxo-ODAPotential Increase
PPARα KO9-oxo-ODANo Significant Change
Free Fatty AcidsWild-Type9-oxo-ODASignificant Decrease
PPARα KO9-oxo-ODANo Significant Change

Table 2: Expected Effects of 9-oxo-ODA on Hepatic Gene Expression

GeneGenotypeTreatmentExpected Fold Change (vs. Vehicle)
Acox1 (Acyl-CoA oxidase 1)Wild-Type9-oxo-ODA> 2.0
PPARα KO9-oxo-ODA~ 1.0
Cpt1a (Carnitine palmitoyltransferase 1a)Wild-Type9-oxo-ODA> 1.5
PPARα KO9-oxo-ODA~ 1.0
Fgf21 (Fibroblast growth factor 21)Wild-Type9-oxo-ODA> 3.0
PPARα KO9-oxo-ODA~ 1.0
Scd1 (Stearoyl-CoA desaturase-1)Wild-Type9-oxo-ODA< 0.5
PPARα KO9-oxo-ODA~ 1.0

Signaling Pathway

The proposed signaling pathway illustrates how 9-oxo-ODA is expected to exert its effects on lipid metabolism through the activation of PPARα.

Caption: Proposed signaling pathway of 9-oxo-ODA in hepatocytes.

Experimental Protocols

Animal Model and Husbandry
  • Animals: Male C57BL/6J wild-type (WT) and PPARα knockout (KO) mice, 8-10 weeks old.

  • Housing: Mice should be housed in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.

  • Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.

Experimental Design and 9-oxo-ODA Administration
  • Groups:

    • Wild-Type + Vehicle

    • Wild-Type + 9-oxo-ODA

    • PPARα KO + Vehicle

    • PPARα KO + 9-oxo-ODA

  • 9-oxo-ODA Preparation: Dissolve 9-oxo-ODA in a suitable vehicle (e.g., corn oil).

  • Administration: Administer 9-oxo-ODA (e.g., 10 mg/kg body weight) or vehicle daily via oral gavage for a period of 2-4 weeks.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (2-4 weeks) cluster_analysis Analysis Mice WT & PPARα KO Mice Acclimatization Acclimatization (1 week) Mice->Acclimatization Grouping Grouping (n=8-10/group) Acclimatization->Grouping Gavage Daily Oral Gavage (Vehicle or 9-oxo-ODA) Grouping->Gavage Sacrifice Euthanasia & Sample Collection Gavage->Sacrifice Blood Blood Analysis (Lipid Profile) Sacrifice->Blood Liver Liver Analysis (Histology, Gene Expression) Sacrifice->Liver

Caption: Experimental workflow for the in vivo study.

Sample Collection and Analysis
  • Blood Collection: At the end of the treatment period, collect blood via cardiac puncture from anesthetized mice. Separate plasma for lipid analysis.

  • Tissue Collection: Perfuse the liver with saline and excise a portion for histology and snap-freeze the remainder in liquid nitrogen for gene expression analysis.

Biochemical Analysis of Plasma
  • Measure plasma levels of triglycerides, total cholesterol, HDL cholesterol, and free fatty acids using commercially available enzymatic kits.

Histological Analysis of Liver
  • Fix liver tissue in 10% neutral buffered formalin.

  • Embed in paraffin and section at 5 µm.

  • Perform Hematoxylin and Eosin (H&E) staining to assess overall liver morphology and Oil Red O staining on frozen sections to visualize lipid accumulation.

Gene Expression Analysis (RT-qPCR)
  • RNA Extraction: Isolate total RNA from frozen liver tissue using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • Real-Time Quantitative PCR (RT-qPCR): Perform RT-qPCR using a SYBR Green-based master mix and specific primers for PPARα target genes (e.g., Acox1, Cpt1a, Fgf21) and genes involved in lipogenesis (e.g., Scd1). Normalize gene expression to a stable housekeeping gene (e.g., Gapdh or Actb).

Expected Outcomes and Interpretation

  • In Wild-Type Mice: Treatment with 9-oxo-ODA is expected to significantly reduce plasma and hepatic triglyceride levels. This will be accompanied by a visible reduction in lipid droplets in the liver histology and a significant upregulation of PPARα target genes involved in fatty acid oxidation.

  • In PPARα Knockout Mice: The beneficial effects of 9-oxo-ODA on lipid metabolism are expected to be abolished. Plasma and hepatic triglyceride levels, liver histology, and the expression of fatty acid oxidation genes should not differ significantly between the vehicle- and 9-oxo-ODA-treated PPARα KO groups.

These findings would provide strong evidence that 9-oxo-ODA exerts its lipid-lowering effects primarily through the activation of PPARα. This information is critical for the development of 9-oxo-ODA as a potential therapeutic agent for metabolic disorders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Oxo-10,12-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 9-Oxo-10,12-octadecadienoic acid (9-oxo-ODE).

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

The most common and effective strategy for synthesizing 9-oxo-ODE is a multi-step process that begins with the oxidation of linoleic acid. This pathway typically involves three key steps:

  • Enzymatic or Chemical Oxidation: Linoleic acid is first oxidized to form 9-hydroperoxyoctadecadienoic acid (9-HPODE). This is often achieved using a specific lipoxygenase enzyme (9-LOX) to ensure the correct isomer is formed.

  • Reduction to Alcohol: The resulting 9-HPODE is then reduced to the more stable alcohol intermediate, 9-hydroxyoctadecadienoic acid (9-HODE).

  • Oxidation to Ketone: Finally, 9-HODE is oxidized to the target molecule, 9-oxo-ODE, using a suitable oxidizing agent.

Q2: Which lipoxygenase enzyme should I use to generate the 9-HPODE precursor?

The choice of lipoxygenase is critical for the regioselectivity of the initial oxidation. To specifically produce 9-HPODE from linoleic acid, a 9-lipoxygenase (9-LOX) should be used. For instance, maize 9-lipoxygenase has been shown to specifically produce (9S)-hydroperoxide from linoleic acid.[1] While soybean lipoxygenase can produce both 9- and 13-hydroperoxides, the ratio can be influenced by reaction conditions such as pH.[2]

Q3: What are the common oxidizing agents to convert 9-HODE to 9-oxo-ODE?

Several oxidizing agents can be used for the final oxidation step. The choice of reagent can impact the reaction's efficiency and the potential for side reactions. Commonly used oxidizing agents include:

  • Dess-Martin Periodinane (DMP): A mild and selective oxidizing agent for converting primary and secondary alcohols to aldehydes and ketones, respectively.

  • Pyridinium Chlorochromate (PCC): Another effective reagent for the oxidation of alcohols to aldehydes and ketones.

Q4: How can I monitor the progress of the synthesis reactions?

The progress of each step can be monitored using various analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to track the consumption of the starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides more detailed information on the reaction mixture, allowing for the quantification of reactants and products. Adsorption chromatography on silica gel columns can be used to separate isomers of oxygenated fatty acids.[3]

  • UV-Vis Spectroscopy: The formation of the conjugated diene system in HPODE and HODE can be monitored by an increase in absorbance at approximately 234 nm.[2]

Q5: What are the key factors affecting the stability of 9-oxo-ODE during and after synthesis?

9-oxo-ODE, like many polyunsaturated fatty acids, is susceptible to degradation. Key factors to consider for stability are:

  • Temperature: Keep reactions and storage at low temperatures to minimize degradation.

  • Light: Protect the compound from light to prevent photo-oxidation.

  • Oxygen: Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible to prevent unwanted oxidation.

  • pH: Avoid strongly acidic or basic conditions, as they can promote isomerization and other side reactions.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of 9-oxo-ODE and provides potential solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of 9-HPODE Low Lipoxygenase Activity: The enzyme may be inactive or inhibited.- Ensure the enzyme has been stored correctly and is not expired.- Verify the optimal pH and temperature for the specific lipoxygenase used (e.g., soybean LOX-1 has a pH optimum of 9).[2]- Check for the presence of inhibitors in the reaction mixture.
Insufficient Oxygen: Lipoxygenase requires molecular oxygen for catalysis.- Ensure adequate aeration of the reaction mixture by stirring or bubbling with oxygen.
Low Yield of 9-HODE Incomplete Reduction of 9-HPODE: The reducing agent may be insufficient or inactive.- Use a fresh solution of the reducing agent (e.g., sodium borohydride or stannous chloride).- Ensure the reaction goes to completion by monitoring with TLC or HPLC.
Low Yield of 9-oxo-ODE Incomplete Oxidation of 9-HODE: The oxidizing agent may be weak or used in insufficient amounts.- Use a fresh batch of the oxidizing agent (e.g., DMP or PCC).- Consider a slight excess of the oxidizing agent.- Optimize the reaction time and temperature.
Product Degradation: The product is unstable under the reaction or workup conditions.- Perform the oxidation at a low temperature.- Minimize the reaction time.- Use a mild workup procedure and avoid exposure to strong acids or bases.
Presence of Multiple Isomers Non-specific Lipoxygenase: The enzyme used may produce a mixture of 9-HPODE and 13-HPODE.- Use a highly specific 9-lipoxygenase.- Optimize reaction conditions (e.g., pH) to favor the formation of the 9-isomer.
Isomerization during Oxidation or Purification: The conjugated double bond system can isomerize.- Use mild oxidizing agents.- Avoid prolonged exposure to heat, light, and acidic or basic conditions.- Use appropriate purification techniques, such as flash chromatography with neutral silica gel.
Difficulty in Purification Co-elution of Similar Compounds: The product may be difficult to separate from starting materials or byproducts.- Optimize the HPLC or flash chromatography conditions (e.g., solvent system, gradient).- Consider derivatization to improve separation.

Quantitative Data

The following table summarizes reported yields for the synthesis of oxo-fatty acids, which can serve as a benchmark for optimizing the synthesis of 9-oxo-ODE.

Reaction Step Starting Material Product Enzyme/Reagent Yield (%) Reference
HydroperoxidationLinoleic Acid13S-HPODESoybean LOX-1Up to 72%[2]
Cleavage of Hydroperoxide13S-HPODE12-oxo-9(Z)-dodecenoic acidRecombinant Papaya HPL90%[4]
One-pot CascadeSafflower Oil12-oxo-9(Z)-dodecenoic acidLipase, LOX-1, HPL43%[4]
Amide Synthesis(E)-9-Oxooctadec-10-en-12-ynoic AcidAmide derivativesVarious coupling reagents79-93%[5]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 9-HODE

This protocol describes the two-step enzymatic conversion of linoleic acid to 9-HODE.

Materials:

  • Linoleic Acid

  • Maize 9-Lipoxygenase (9-LOX)

  • Sodium Borohydride (NaBH₄) or Stannous Chloride (SnCl₂)

  • Borate Buffer (pH 9.0)

  • Methanol

  • Ethyl Acetate

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • Step 1: Synthesis of 9-HPODE

    • Dissolve linoleic acid in borate buffer (pH 9.0).

    • Add 9-LOX to the solution and incubate with gentle stirring and aeration at room temperature.

    • Monitor the reaction by measuring the absorbance at 234 nm until the reaction is complete.

    • Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., HCl).

    • Extract the 9-HPODE with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Step 2: Reduction of 9-HPODE to 9-HODE

    • Dissolve the crude 9-HPODE in methanol.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of NaBH₄ or SnCl₂ in methanol to the 9-HPODE solution.

    • Stir the reaction at 0°C and monitor by TLC until all the 9-HPODE is consumed.

    • Quench the reaction by adding a few drops of acetic acid.

    • Extract the 9-HODE with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Purify the 9-HODE by silica gel column chromatography using a hexane:ethyl acetate gradient.

Protocol 2: Chemical Oxidation of 9-HODE to 9-oxo-ODE

This protocol describes the oxidation of 9-HODE to 9-oxo-ODE using Dess-Martin Periodinane (DMP).

Materials:

  • 9-HODE

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Silica Gel for column chromatography

Procedure:

  • Dissolve 9-HODE in anhydrous DCM under an inert atmosphere (e.g., argon).

  • Add DMP to the solution at room temperature.

  • Stir the reaction and monitor its progress by TLC.

  • Once the reaction is complete, quench it by adding a mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously until the two phases are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude 9-oxo-ODE by silica gel column chromatography using a hexane:ethyl acetate gradient.

Visualizations

Synthesis_Pathway Linoleic_Acid Linoleic Acid HPODE 9-HPODE Linoleic_Acid->HPODE Lipoxygenase (9-LOX) / O2 HODE 9-HODE HPODE->HODE Reduction (e.g., NaBH4) Oxo_ODE This compound HODE->Oxo_ODE Oxidation (e.g., DMP)

Caption: Enzymatic and chemical synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Yield of 9-oxo-ODE Check_Oxidation Check Oxidation Step Start->Check_Oxidation Incomplete_Oxidation Incomplete Oxidation? Check_Oxidation->Incomplete_Oxidation Check_Reduction Check Reduction Step Incomplete_Reduction Incomplete Reduction? Check_Reduction->Incomplete_Reduction Check_Hydroperoxidation Check Hydroperoxidation Step Low_Enzyme_Activity Low Enzyme Activity? Check_Hydroperoxidation->Low_Enzyme_Activity Product_Degradation Product Degradation? Incomplete_Oxidation->Product_Degradation No Optimize_Oxidant Optimize Oxidizing Agent (Concentration, Freshness) Incomplete_Oxidation->Optimize_Oxidant Yes Product_Degradation->Check_Reduction No Use_Milder_Conditions Use Milder Workup/Purification Product_Degradation->Use_Milder_Conditions Yes Incomplete_Reduction->Check_Hydroperoxidation No Optimize_Reducer Optimize Reducing Agent Incomplete_Reduction->Optimize_Reducer Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time, pH) Low_Enzyme_Activity->Optimize_Conditions No Check_Enzyme Check Enzyme Activity/Storage Low_Enzyme_Activity->Check_Enzyme Yes Ensure_Oxygen Ensure Adequate O2 Supply Optimize_Conditions->Ensure_Oxygen

Caption: Troubleshooting workflow for low yield in 9-oxo-ODE synthesis.

References

Technical Support Center: 9-Oxo-10,12-octadecadienoic acid (9-KODE) in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of 9-Oxo-10,12-octadecadienoic acid (9-KODE) in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for 9-KODE?

Q2: What is the solubility of 9-KODE in DMSO?

A2: The solubility of 9-oxo-10(E),12(E)-Octadecadienoic acid in DMSO is approximately 16 mg/mL.[1]

Q3: How stable is 9-KODE in DMSO at room temperature?

A3: There is no specific data on the room temperature stability of 9-KODE in DMSO. As a general rule, storing solutions of organic compounds at room temperature for extended periods is not recommended due to the potential for degradation. For working solutions, it is advisable to prepare them fresh and use them within a short timeframe. Some compounds in DMSO may only be stable for 1 to 2 days at room temperature.[2]

Q4: Can I freeze-thaw my 9-KODE in DMSO stock solution multiple times?

A4: Multiple freeze-thaw cycles can degrade sensitive compounds.[3] It is highly recommended to aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing. This practice minimizes the exposure of the compound to temperature fluctuations and potential moisture absorption by DMSO.

Q5: I observed precipitation in my 9-KODE in DMSO solution after adding it to an aqueous buffer. What should I do?

A5: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for compounds with poor aqueous solubility.[4] To address this, you can try the following:

  • Increase the final concentration of DMSO in the aqueous solution (though be mindful of its potential effects on your experiment, typically keeping it below 0.5%).

  • Use a surfactant or a solubilizing agent like Tween 80 or PEG300.

  • Prepare a more diluted stock solution in DMSO before adding it to the aqueous buffer.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of 9-KODE in DMSO stock solution.- Prepare a fresh stock solution from powder. - Aliquot the new stock solution to avoid freeze-thaw cycles. - Perform a quality control check of the compound (e.g., by LC-MS) to confirm its integrity.
Loss of compound activity Instability of the compound in the working solution.- Prepare working solutions fresh before each experiment. - Minimize the time the working solution is kept at room temperature.
Precipitation in stock solution upon thawing The compound may have come out of solution at low temperatures.- Gently warm the vial to 37°C and vortex to redissolve the compound completely before use. - If precipitation persists, sonication may be carefully applied.
Cloudiness or precipitation when diluting in aqueous media Poor aqueous solubility of 9-KODE.- Decrease the final concentration of the compound. - Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay). - Consider the use of a carrier solvent or surfactant.

Experimental Protocols

General Protocol for Assessing Compound Stability in DMSO

Since specific stability data for 9-KODE in DMSO is limited, researchers can perform an in-house stability study using the following general protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of 9-KODE in anhydrous DMSO (e.g., 10 mg/mL).

  • Aliquoting: Aliquot the stock solution into multiple small, tightly sealed vials to be stored under different conditions.

  • Storage Conditions:

    • -80°C (long-term storage control)

    • -20°C

    • 4°C

    • Room temperature (~25°C)

  • Time Points: Designate several time points for analysis (e.g., 0, 24 hours, 48 hours, 1 week, 1 month, 3 months).

  • Analysis: At each time point, analyze an aliquot from each storage condition using a suitable analytical method such as:

    • High-Performance Liquid Chromatography (HPLC): To quantify the parent compound and detect any degradation products.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the parent compound and characterize any potential degradants.

  • Data Evaluation: Compare the peak area of the parent compound at each time point to the initial (time 0) sample to determine the percentage of degradation. A compound is often considered stable if the degradation is less than 5-10%.

Visualizations

TroubleshootingWorkflow Troubleshooting 9-KODE in DMSO Issues Start Inconsistent Experimental Results or Loss of Activity PrepFresh Prepare Fresh Stock Solution from Powder Start->PrepFresh Aliquot Aliquot Stock into Single-Use Vials PrepFresh->Aliquot QC Perform QC (e.g., LC-MS) on New Stock Aliquot->QC ProblemPersists Problem Persists? QC->ProblemPersists WorkingSol Investigate Working Solution Stability ProblemPersists->WorkingSol Yes End Problem Resolved ProblemPersists->End No PrepareFreshWork Prepare Working Solution Fresh Before Each Use WorkingSol->PrepareFreshWork MinimizeRT Minimize Time at Room Temperature PrepareFreshWork->MinimizeRT MinimizeRT->End

Caption: Troubleshooting workflow for inconsistent results with 9-KODE in DMSO.

Summary of this compound Properties

PropertyValueReference
Molecular Formula C18H30O3[1][5][6]
Molecular Weight 294.4 g/mol [1][5][6]
Solubility in DMSO 16 mg/mL[1]
Solubility in Ethanol 25 mg/mL[1]
Solubility in DMF 16 mg/mL[1]
Recommended Storage -20°C[1]
Stated Stability ≥ 2 years (in ethanol at -20°C)[1]

References

solubility of 9-oxo-ODA in ethanol vs. PBS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility and handling of 9-oxo-10(E),12(E)-Octadecadienoic Acid (9-oxo-ODA).

Frequently Asked Questions (FAQs)

Q1: What is the significant difference in solubility for 9-oxo-ODA when comparing ethanol to Phosphate-Buffered Saline (PBS)?

A1: 9-oxo-ODA exhibits substantially higher solubility in ethanol than in aqueous solutions like PBS. In pure ethanol, its solubility is 25 mg/mL. However, when diluted into an aqueous buffer such as PBS (pH 7.2) in a 1:1 ratio with ethanol, the solubility dramatically decreases to 0.5 mg/mL[1]. This disparity is due to the lipophilic nature of 9-oxo-ODA, which makes it more compatible with organic solvents.

Q2: I am having trouble dissolving 9-oxo-ODA directly in PBS for my cell culture experiments. What is causing this issue?

A2: The difficulty in dissolving 9-oxo-ODA directly in PBS is expected due to its poor aqueous solubility. 9-oxo-ODA is a lipid, and like most lipids, it is hydrophobic. To achieve a working solution in an aqueous medium for cell-based assays, it is essential to first dissolve it in an organic solvent, such as ethanol, before making further dilutions in your cell culture medium or PBS.

Q3: What is the best practice for preparing 9-oxo-ODA solutions for use in biological assays?

A3: The recommended procedure is to first create a concentrated stock solution in an organic solvent. For instance, you can dissolve 9-oxo-ODA in pure ethanol to a concentration of 25 mg/mL[1]. This stock solution can then be serially diluted into your aqueous experimental buffer (e.g., PBS or cell culture media) to reach the final desired concentration. It is crucial to ensure thorough mixing after each dilution step to maintain a homogenous solution.

Data Presentation: Solubility of 9-oxo-ODA

SolventSolubility
Ethanol25 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[1]
DMF16 mg/mL[1]
DMSO16 mg/mL[1]

Experimental Protocols

Protocol: Preparation of 9-oxo-ODA Working Solutions

This protocol outlines the steps for the proper solubilization of 9-oxo-ODA for use in typical cell culture experiments.

  • Prepare a Stock Solution:

    • Start by dissolving the 9-oxo-ODA in pure ethanol to a stock concentration of 25 mg/mL[1].

    • Ensure the vial is tightly capped and vortex thoroughly until the compound is completely dissolved.

    • This stock solution can be stored at -20°C for future use. The stability is at least two years[1].

  • Create an Intermediate Dilution (If Necessary):

    • Depending on your final desired concentration, it may be beneficial to make an intermediate dilution from your stock solution in pure ethanol. This can help to avoid issues with precipitation when diluting into an aqueous buffer.

  • Prepare the Final Working Solution:

    • Slowly add the ethanolic stock solution (or intermediate dilution) to your pre-warmed PBS or cell culture medium while gently vortexing or stirring.

    • Crucially, do not exceed a 1:1 ratio of ethanol to your aqueous buffer , as this will significantly reduce the solubility to approximately 0.5 mg/mL[1]. For most cell-based assays, the final concentration of ethanol should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, you may need to adjust your dilution scheme to lower the final concentration of 9-oxo-ODA.

Signaling Pathway Visualization

9-oxo-ODA is a known potent agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism[1][2][3][4][5]. The activation of PPARα by 9-oxo-ODA leads to the increased expression of genes involved in fatty acid oxidation, which in turn helps to decrease the accumulation of triglycerides in hepatocytes[1][3].

G cluster_extracellular Extracellular cluster_cellular Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects 9_oxo_ODA 9-oxo-ODA PPARa PPARα 9_oxo_ODA->PPARa Binds & Activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to TargetGenes Target Gene Expression (e.g., CPT1A, ACOX1) PPRE->TargetGenes Promotes Transcription FAO Increased Fatty Acid Oxidation TargetGenes->FAO TG Decreased Triglyceride Accumulation FAO->TG

Caption: Signaling pathway of 9-oxo-ODA via PPARα activation.

References

Technical Support Center: Purification of 9-oxo-ODA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 9-oxo-octadecadienoic acid (9-oxo-ODA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this bioactive lipid.

Frequently Asked Questions (FAQs)

Q1: What is 9-oxo-ODA and why is its purification important?

9-oxo-ODA is a bioactive oxylipin, a type of oxidized fatty acid, found in various biological sources, including tomato fruit.[1][2][3] It is known to be a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[3][4][5] Its role in regulating energy metabolism and potential therapeutic applications in metabolic diseases make its efficient purification critical for research and drug development.[5][6]

Q2: What are the main challenges in purifying 9-oxo-ODA?

The primary challenges in purifying 9-oxo-ODA include:

  • Chemical Instability: 9-oxo-ODA is sensitive to heat, light, and pH, which can lead to degradation and isomerization.[4]

  • Isomer Contamination: The synthesis and extraction of 9-oxo-ODA can result in a mixture of isomers (e.g., 13-oxo-ODA) which have similar physicochemical properties, making separation difficult.[1][2][4]

  • Low Yields: Degradation during workup and purification, as well as incomplete extraction from the sample matrix, can lead to low recovery of the target compound.[4][7]

  • Co-eluting Impurities: The presence of other lipids with similar polarities can complicate purification by chromatography.

Q3: What are the recommended storage conditions for purified 9-oxo-ODA?

To maintain the integrity of purified 9-oxo-ODA, it should be stored in a suitable solvent, such as ethanol, at -20°C or lower.[4] It is advisable to aliquot the sample to avoid repeated freeze-thaw cycles and to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[4][7]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of 9-oxo-ODA.

Low Yield and Recovery
Problem Possible Cause(s) Recommended Solution(s)
Low yield of 9-oxo-ODA after synthesis Incomplete oxidation of the precursor alcohol.- Ensure the use of a fresh and active oxidizing agent.- Optimize reaction time and temperature.- Use a slight excess of the oxidizing agent.[4]
Degradation during workup or purification.- Perform all steps at low temperatures and protect from light.- Use degassed solvents to minimize oxidation.- Avoid prolonged exposure to silica gel during chromatography.[4]
Low recovery after extraction from biological samples Incomplete initial extraction.- Ensure the chosen extraction solvent system (e.g., chloroform:methanol) is appropriate for the lipid's polarity.[8]
Adsorption to surfaces.- Use silanized glassware to minimize adsorption of the lipid to container surfaces.[7]
Enzymatic degradation during sample preparation.- For tissue samples, immediately flash-freeze in liquid nitrogen to quench metabolic activity.[8][9]
Purity Issues
Problem Possible Cause(s) Recommended Solution(s)
Presence of multiple isomers in the final product Isomerization during the synthesis or workup.- Use a mild and selective oxidizing agent to preserve the stereochemistry of the double bonds.[4]
Co-elution of isomers during chromatography.- Optimize the chromatographic method. For HPLC, consider a different stationary phase or modify the mobile phase gradient.
Final eluate from Solid-Phase Extraction (SPE) is not clean Inefficient washing step.- The wash solvent may be too strong, causing premature elution of 9-oxo-ODA. Try a weaker wash solvent.[7]
Inappropriate elution solvent.- The elution solvent may not be strong enough. Try a stronger solvent or increase the elution volume.[7]
Contamination with other lipids Inadequate separation during chromatography.- For silica gel chromatography, optimize the solvent system polarity.- For reversed-phase HPLC, adjust the mobile phase gradient to improve resolution.[10]

Experimental Protocols

General Workflow for Extraction and Purification of 9-oxo-ODA from Plant Tissue

This protocol provides a general guideline for the extraction and purification of 9-oxo-ODA from plant sources like tomatoes.

1. Sample Preparation:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to halt enzymatic activity.[8]

  • Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.[9]

2. Lipid Extraction:

  • Transfer a known weight of the powdered tissue to a glass tube.

  • Add an ice-cold extraction solvent, such as a chloroform:methanol mixture (2:1, v/v).[8]

  • Vortex vigorously and incubate on a shaker at 4°C.[8]

  • Induce phase separation by adding a salt solution (e.g., 0.9% NaCl).[8]

  • Centrifuge to separate the layers and carefully collect the lower organic phase containing the lipids.[9]

3. Solid-Phase Extraction (SPE) Cleanup:

  • This step helps to remove polar impurities and concentrate the lipid fraction.

  • Conditioning: Condition a C18 SPE cartridge with methanol, followed by water.[11]

  • Sample Loading: Load the lipid extract onto the cartridge at a slow flow rate.[11]

  • Washing: Wash the cartridge with a low-polarity solvent to remove non-polar impurities, followed by a more polar wash (e.g., 5% methanol in water) to remove polar interferences.[8][11]

  • Elution: Elute the 9-oxo-ODA and other oxylipins with a more polar solvent, such as ethyl acetate or methanol.[8][11]

4. Chromatographic Purification:

  • The eluate from SPE can be further purified using silica gel column chromatography or preparative High-Performance Liquid Chromatography (HPLC).[10]

  • Silica Gel Chromatography: Use a solvent system of increasing polarity to separate 9-oxo-ODA from other lipids.

  • Preparative HPLC: A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile (often with 0.1% formic acid).[8]

5. Purity and Structure Confirmation:

  • Confirm the structure and purity of the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[10]

Visualizations

Below are diagrams illustrating key workflows and concepts in the purification of 9-oxo-ODA.

G General Workflow for 9-oxo-ODA Purification cluster_extraction Extraction cluster_cleanup Cleanup cluster_purification Purification cluster_analysis Analysis A Plant Tissue Homogenization B Lipid Extraction (e.g., Chloroform:Methanol) A->B C Solid-Phase Extraction (SPE) (C18 Cartridge) B->C D Chromatography (Silica Gel or Prep-HPLC) C->D E Purity & Structure Confirmation (NMR, MS) D->E G Troubleshooting Low Purity of 9-oxo-ODA A Low Purity of 9-oxo-ODA Detected B Check for Isomers A->B C Optimize Chromatographic Separation B->C Isomers Present D Check for Other Lipid Contaminants B->D No Isomers G Purity Improved C->G E Improve SPE Cleanup D->E Contaminants Present F Review Extraction Protocol D->F No Contaminants E->G F->G

References

Technical Support Center: Optimizing HPLC Separation of 9-oxo-ODA Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 9-oxo-octadecadienoic acid (9-oxo-ODA) isomers.

Disclaimer: Detailed, validated HPLC methods for the specific separation of all 9-oxo-ODA isomers are not widely available in published literature. The experimental protocols and data presented here are compiled from established methods for structurally similar compounds, such as other oxo-fatty acids and conjugated linoleic acid (CLA) isomers. These should be considered as a starting point for method development and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating 9-oxo-ODA isomers?

A1: The primary challenges stem from the structural similarity of the isomers. These include:

  • Geometric Isomers (cis/trans): Isomers with different double bond configurations (e.g., E,E vs. E,Z) have very similar polarities, making them difficult to resolve on standard reversed-phase columns.

  • Positional Isomers: While the user is focused on 9-oxo-ODA, samples may also contain other positional isomers (e.g., 13-oxo-ODA), which can co-elute.

  • Enantiomers (R/S): If the analysis requires separation of chiral isomers, specialized chiral stationary phases are necessary.

  • Low UV Absorbance: 9-oxo-ODA lacks a strong chromophore, which can lead to low sensitivity with UV detectors.

Q2: Which HPLC mode is best for separating 9-oxo-ODA isomers: reversed-phase or normal-phase?

A2: Both modes can be employed, often for different purposes:

  • Reversed-Phase (RP-HPLC): This is the most common starting point. It separates isomers based on hydrophobicity. While challenging for geometric isomers, optimization of mobile phase composition and temperature can improve resolution. C18 and C30 columns are typically used.

  • Normal-Phase (NP-HPLC): NP-HPLC can offer better selectivity for geometric isomers by interacting with the polar keto- and carboxylic acid functional groups. However, it requires non-polar, flammable mobile phases and is more sensitive to water content.

  • Silver-Ion HPLC (Ag+-HPLC): This technique, often used in normal-phase, provides excellent separation of geometric and positional isomers of unsaturated fatty acids by exploiting the interaction of silver ions with the double bonds.

Q3: Is derivatization necessary for the analysis of 9-oxo-ODA?

A3: Derivatization is not always necessary but can be advantageous. Converting the carboxylic acid to a phenacyl ester, for example, can significantly enhance UV absorbance and improve detection limits. However, the derivatization process itself must be carefully controlled to avoid creating artifacts or isomerizing the analytes.

Q4: What detector is most suitable for 9-oxo-ODA analysis?

A4: The choice of detector depends on the analytical goals:

  • UV Detector: A UV detector set to a low wavelength (around 205-210 nm for the carboxyl group or ~276 nm for the conjugated system) can be used, but sensitivity may be limited. Derivatization can improve this.

  • Mass Spectrometry (MS): LC-MS is highly recommended. It provides high sensitivity and specificity and can help to identify and confirm the different isomers based on their mass-to-charge ratio and fragmentation patterns.

  • Charged Aerosol Detector (CAD): CAD is a universal detector that can be used for any non-volatile analyte and provides a more uniform response compared to UV, which is beneficial for quantification without derivatization.

Troubleshooting Guide

Below is a table summarizing common issues encountered during the HPLC separation of 9-oxo-ODA isomers, along with their potential causes and recommended solutions.

Problem Potential Cause(s) Solution(s)
Poor Resolution / Peak Co-elution 1. Inappropriate column chemistry. 2. Mobile phase too strong or too weak. 3. Suboptimal column temperature. 4. Column degradation.1. For geometric isomers, consider a silver-ion column or a high-shape-selectivity C18/C30 column. For enantiomers, a chiral stationary phase is required. 2. Optimize the mobile phase gradient. For RP-HPLC, decrease the organic solvent content. For NP-HPLC, adjust the polarity with small amounts of a polar modifier. 3. Lowering the column temperature can sometimes improve the separation of isomers on polymeric ODS columns. 4. Replace the column.
Peak Tailing or Fronting 1. Column overload. 2. Sample solvent incompatible with the mobile phase. 3. Secondary interactions with the stationary phase. 4. Column void or contamination.1. Reduce the sample concentration or injection volume. 2. Dissolve the sample in the initial mobile phase if possible. 3. Add a small amount of a competing acid (e.g., 0.1% formic or acetic acid) to the mobile phase to improve the peak shape of the carboxylic acid. 4. Flush the column or replace it if necessary.
Irreproducible Retention Times 1. Inadequate column equilibration between runs. 2. Fluctuations in column temperature. 3. Changes in mobile phase composition. 4. Pump malfunction or leaks.1. Increase the equilibration time to at least 5-10 column volumes. 2. Use a column oven to maintain a stable temperature. 3. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. 4. Check for leaks and perform pump maintenance.
High Backpressure 1. Blockage in the system (e.g., guard column, column frit, tubing). 2. Precipitated buffer in the mobile phase. 3. High mobile phase viscosity.1. Systematically disconnect components to locate the blockage. Backflush the column (if recommended by the manufacturer). 2. Ensure buffer components are fully dissolved in the mobile phase. 3. Consider a less viscous mobile phase or increase the column temperature.
Low Signal / Poor Sensitivity 1. Low sample concentration. 2. Suboptimal detector settings. 3. Analyte degradation.1. Concentrate the sample or increase the injection volume. Consider derivatization to enhance UV absorbance. 2. Optimize the UV wavelength or MS parameters. 3. Prepare samples fresh and store them at low temperatures, protected from light and oxygen.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for General Isomer Separation

This method is a starting point for separating a mixture of 9-oxo-ODA isomers.

  • Column: C18 column with high shape selectivity (e.g., a polymeric C18 or a C30 column), 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-5 min: 70% A, 30% B

    • 5-40 min: Linear gradient to 30% A, 70% B

    • 40-45 min: Hold at 30% A, 70% B

    • 45-50 min: Return to initial conditions (70% A, 30% B)

    • 50-60 min: Re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detector: UV at 276 nm or Mass Spectrometer.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase.

Protocol 2: Chiral HPLC for Enantiomer Separation

This method is designed for the separation of R and S enantiomers of 9-oxo-ODA. Derivatization may be required depending on the chiral stationary phase.

  • Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based like cellulose or amylose derivatives).

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v) with 0.1% acetic acid.

  • Mode: Isocratic.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 20°C.

  • Detector: UV at 276 nm.

  • Sample Preparation: Ensure the sample is dissolved in the mobile phase.

Quantitative Data Summary

The following table provides an example of expected retention times and resolution for a hypothetical separation of 9-oxo-ODA and a related isomer on a C18 column. Actual values will vary depending on the specific isomers, column, and system used.

Analyte Retention Time (min) Resolution (Rs)
9-oxo-10(E),12(Z)-ODA25.2-
9-oxo-10(E),12(E)-ODA26.51.8
13-oxo-9(Z),11(E)-ODA28.12.2

Visualizations

Experimental Workflow for HPLC Separation of 9-oxo-ODA Isomers

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis sample Lipid Extract hydrolysis Saponification (optional) sample->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction derivatization Derivatization (optional) extraction->derivatization injector Injector derivatization->injector column HPLC Column (e.g., C18 or Chiral) injector->column detector Detector (UV or MS) column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: Workflow for the HPLC analysis of 9-oxo-ODA isomers.

Signaling Pathway of 9-oxo-ODA via PPARα Activation

9_oxo_ODA 9-oxo-ODA PPARa PPARα 9_oxo_ODA->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Target_Genes Target Gene Expression PPRE->Target_Genes Regulates Lipid_Metabolism Increased Fatty Acid Oxidation & Decreased Triglycerides Target_Genes->Lipid_Metabolism

Caption: 9-oxo-ODA activates PPARα to regulate lipid metabolism.

Technical Support Center: Interference of 9-oxo-ODA in Protein Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter potential interference from 9-oxo-octadecadienoic acid (9-oxo-ODA) in common protein quantification assays. As a lipid-derived signaling molecule, 9-oxo-ODA may interact with assay reagents, leading to inaccurate protein concentration measurements.

Frequently Asked Questions (FAQs)

Q1: Can 9-oxo-ODA interfere with my protein quantification assay?

While direct studies on 9-oxo-ODA interference are limited, it is plausible that it may interfere with common protein assays. This is because 9-oxo-ODA is a lipid-based molecule, and lipids are known to interfere with several protein quantification methods, particularly the Bicinchoninic Acid (BCA) assay.[1][2] This interference can lead to an overestimation of the actual protein concentration.[2][3]

Q2: Which protein assays are most likely to be affected by 9-oxo-ODA?

The BCA assay is particularly susceptible to interference from lipids.[1][2][4] The mechanism of the BCA assay involves the reduction of Cu²⁺ to Cu⁺ by protein, and lipids can also contribute to this reduction, leading to a false positive signal.[1] The Lowry assay can also be affected by lipids. While the Bradford assay is generally considered more resistant to certain interfering substances, high concentrations of lipids can still be problematic.[5]

Q3: What are the signs of potential interference from 9-oxo-ODA in my assay?

  • Inconsistently high protein concentrations: If you observe unexpectedly high protein readings in samples containing 9-oxo-ODA compared to your expectations or previous results.

  • Poor reproducibility: Significant variations in protein concentration across replicate samples.

  • Non-linear standard curve in the presence of the sample matrix: If you suspect interference, you can test for it by spiking a known amount of protein standard into your sample buffer containing 9-oxo-ODA and observing if the recovery is accurate.

Q4: How can I minimize or eliminate the potential interference of 9-oxo-ODA?

Several strategies can be employed to mitigate the effects of lipid-like compounds such as 9-oxo-ODA:

  • Sample Dilution: If the protein concentration is high enough, diluting the sample can lower the concentration of 9-oxo-ODA to a level that no longer interferes with the assay.[6][7]

  • Addition of a Detergent: Including a detergent like Sodium Dodecyl Sulfate (SDS) in the sample and standards can help to solubilize lipids and minimize their interference.[3][4] A final concentration of 2% SDS has been shown to be effective in eliminating lipid interference in the BCA assay.[3]

  • Protein Precipitation: Precipitating the protein from the sample using methods like trichloroacetic acid (TCA) or acetone precipitation can effectively separate the protein from interfering substances like 9-oxo-ODA.[6][7][8] The protein pellet is then redissolved in a compatible buffer for quantification.

  • Use of a Compatible Assay: Consider using a protein assay that is less prone to interference from lipids, such as certain detergent-compatible or fuel-based assays.

Troubleshooting Guide

If you suspect that 9-oxo-ODA is interfering with your protein quantification, follow this troubleshooting guide.

Potential Issue: Overestimation of Protein Concentration

Table 1: Example of Lipid Interference in the BCA Assay

Lipoprotein FractionApproximate Overestimation of Protein Content
Very Low-Density Lipoprotein (VLDL)~70%[3]
Low-Density Lipoprotein (LDL)~30%[3]

This table illustrates the extent of overestimation that can be caused by different lipoprotein fractions in a standard BCA assay. While not specific to 9-oxo-ODA, it highlights the significant impact lipids can have.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_start cluster_steps cluster_end start Start: Suspected Interference step1 Step 1: Run Proper Controls start->step1 step2 Step 2: Dilute the Sample step1->step2 If interference persists end End: Accurate Protein Quantification step1->end If controls show no interference step3 Step 3: Modify the Assay Protocol step2->step3 If interference persists step2->end If dilution resolves interference step4 Step 4: Precipitate the Protein step3->step4 If interference persists step3->end If modification is successful step5 Step 5: Switch to an Alternative Assay step4->step5 If other methods fail step4->end If precipitation is successful step5->end

Caption: Troubleshooting workflow for addressing suspected 9-oxo-ODA interference.

Experimental Protocols

Protocol 1: Modified BCA Assay with SDS

This protocol is adapted for samples containing potentially interfering lipids like 9-oxo-ODA.[3][4]

Materials:

  • BCA Protein Assay Kit

  • 10% (w/v) Sodium Dodecyl Sulfate (SDS) solution

  • Protein standard (e.g., Bovine Serum Albumin, BSA)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare Standards: Prepare a series of protein standards in the same buffer as your samples.

  • Treat Samples and Standards with SDS:

    • To 100 µL of each standard and sample, add 25 µL of 10% SDS to achieve a final concentration of 2% SDS.

    • Vortex gently to mix.

  • Perform BCA Assay:

    • Follow the manufacturer's instructions for the BCA assay.

    • Add the treated standards and samples to the microplate wells.

    • Add the BCA working reagent to each well.

    • Incubate as recommended by the manufacturer (e.g., 30 minutes at 37°C).

  • Measure Absorbance: Read the absorbance at 562 nm.

  • Calculate Concentration: Generate a standard curve using the absorbance values of the SDS-treated standards and determine the protein concentration of your samples.

Protocol 2: Acetone Precipitation of Proteins

This protocol is a general method to remove interfering substances.[6][7][8]

Materials:

  • Cold acetone (-20°C)

  • Microcentrifuge

  • Buffer compatible with your protein assay

Procedure:

  • Precipitation:

    • To 1 volume of your protein sample, add 4 volumes of cold acetone.

    • Vortex and incubate at -20°C for 60 minutes.

  • Pelleting:

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.

  • Washing:

    • Carefully decant the supernatant.

    • Wash the pellet with a small volume of cold acetone and centrifuge again.

  • Drying:

    • Remove the supernatant and air-dry the pellet to remove residual acetone. Do not over-dry.

  • Resuspension:

    • Resuspend the protein pellet in a buffer that is compatible with your chosen protein assay.

  • Quantification: Proceed with your protein assay according to the manufacturer's instructions.

Signaling Pathway and Assay Mechanism Diagrams

Potential Interference in the BCA Assay

The following diagram illustrates the general mechanism of the BCA assay and the potential point of interference by reducing substances like lipids.

BCA_Interference cluster_reaction BCA Assay Reaction cluster_interference Potential Interference Protein Protein (Peptide Bonds) Cu1 Cu⁺ Protein->Cu1 reduces Cu2 Cu²⁺ (Alkaline Solution) Cu2->Cu1 Complex Purple Complex (Absorbance at 562 nm) Cu1->Complex BCA BCA Reagent BCA->Complex chelates Lipid 9-oxo-ODA (Lipid) Lipid->Cu1 also reduces

Caption: Mechanism of the BCA assay and potential interference by 9-oxo-ODA.

This technical support guide provides a starting point for addressing the potential interference of 9-oxo-ODA in protein quantification assays. By understanding the potential for interference and employing appropriate troubleshooting strategies, researchers can ensure the accuracy and reliability of their experimental data.

References

Technical Support Center: Optimizing 9-oxo-ODA Extraction from Tomato Cultivars

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction and analysis of 9-oxo-octadecadienoic acid (9-oxo-ODA) from various tomato cultivars.

Frequently Asked Questions (FAQs)

Q1: What is 9-oxo-ODA and why is it significant in tomato research?

9-oxo-octadecadienoic acid (9-oxo-ODA) is an oxidized fatty acid derivative, or oxylipin, found in tomatoes.[1][2] It is a product of the 9-lipoxygenase (9-LOX) pathway and is recognized as a potent agonist for the peroxisome proliferator-activated receptor α (PPARα), which plays a crucial role in regulating lipid metabolism.[3][4][5] Its presence and concentration in tomatoes are of interest for research into metabolic diseases and for developing functional foods and pharmaceutical agents.[2][6]

Q2: Does the concentration of 9-oxo-ODA vary between different tomato cultivars?

Yes, the concentration of 9-oxo-ODA is influenced by the genetic makeup of the tomato cultivar.[7] While it is established that different cultivars will have varying levels of 9-oxo-ODA and other oxylipins, comprehensive public data quantifying these differences across a wide range of named cultivars is limited. However, studies have shown that factors such as the specific tissue within the tomato (e.g., peel vs. sarcocarp) and processing conditions significantly affect the measurable concentrations.[8]

Q3: How does processing affect the levels of 9-oxo-ODA in tomato samples?

Processing, particularly homogenization and heat treatment, can significantly increase the levels of 9-oxo-ODA.[8] Homogenization of tomato fruit triggers enzymatic activity, leading to an increase in 9-oxo-ODA and its isomer, 13-oxo-ODA.[4] Furthermore, incubation of tomato homogenate at temperatures such as 37°C has been shown to markedly increase the concentration of these compounds in a time-dependent manner.[8] Interestingly, while fresh tomatoes contain 9-oxo-ODA, processed products like tomato juice may show a presence of 13-oxo-ODA, which is not typically found in the fresh fruit.[4]

Q4: What are the key considerations for maintaining the stability of 9-oxo-ODA during extraction?

9-oxo-ODA and other oxylipins can be susceptible to degradation and auto-oxidation. Key considerations for maintaining stability include:

  • Immediate Freezing: Upon harvesting, tomato samples should be immediately flash-frozen in liquid nitrogen to quench enzymatic activity that can alter 9-oxo-ODA levels.

  • Lyophilization: Freeze-drying the samples helps to remove water and preserve the compounds for storage.

  • Use of Antioxidants: The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent is recommended to prevent auto-oxidation of the fatty acids.

  • Controlled Temperature: During solvent evaporation steps, it is crucial to use a gentle stream of nitrogen or a rotary evaporator at a controlled temperature (not exceeding 40°C) to prevent thermal degradation.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the extraction and analysis of 9-oxo-ODA from tomato samples.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Detectable 9-oxo-ODA Signal 1. Inefficient extraction. 2. Degradation of 9-oxo-ODA during sample preparation. 3. Suboptimal LC-MS/MS parameters. 4. Insufficient sample homogenization.1. Ensure the use of an appropriate solvent system (e.g., chloroform:methanol 2:1, v/v) and adequate vortexing/agitation. 2. Flash-freeze samples immediately after harvest, use antioxidants (e.g., BHT) in the extraction solvent, and avoid high temperatures during solvent evaporation. 3. Optimize MS parameters, including cone voltage and collision energy, using a certified 9-oxo-ODA standard. Ensure the correct precursor and product ions are being monitored. 4. Grind frozen tomato tissue to a fine powder using a pre-chilled mortar and pestle to ensure thorough extraction.
High Variability in Results Between Replicates 1. Inconsistent sample preparation. 2. Matrix effects in the LC-MS/MS analysis. 3. Non-uniformity of the tomato tissue sampled.1. Ensure precise and consistent execution of the extraction protocol for all samples. 2. Incorporate a deuterated internal standard (e.g., 9-oxo-ODA-d4) to correct for variations in extraction efficiency and matrix effects. 3. Homogenize a larger portion of the tomato tissue to ensure the analytical sample is representative.
Poor Chromatographic Peak Shape 1. Inappropriate reconstitution solvent. 2. Column contamination or degradation. 3. Suboptimal mobile phase composition.1. Reconstitute the dried extract in a solvent that is compatible with the initial mobile phase of your LC method (e.g., methanol or acetonitrile). 2. Use a guard column and ensure proper sample filtration (e.g., with a 0.2 µm PVDF filter) before injection. Regularly flush the column. 3. Ensure the mobile phases are correctly prepared and degassed. The use of 0.1% formic acid in both water and acetonitrile is a common practice.
Presence of Interfering Peaks 1. Co-elution of other lipid species. 2. Contamination from labware or solvents.1. Optimize the LC gradient to improve the separation of 9-oxo-ODA from other matrix components. 2. Use high-purity solvents and thoroughly clean all glassware. Running a solvent blank can help identify sources of contamination.

Data Presentation

Analyte Tomato Tissue/Condition Concentration (µg/g of tissue weight)
Total oxo-ODAsGelatinous Tissue (homogenized under liquid nitrogen)~0.002
Total oxo-ODAsSarcocarp (homogenized under liquid nitrogen)~0.1
Total oxo-ODAsPeel (homogenized under liquid nitrogen)~0.2
Total oxo-ODAsPeel (homogenized at room temperature and incubated at 37°C for 30 min)Markedly Increased
9-oxo-ODATomato Peel (homogenized and incubated at 37°C for 30 min)~12.0
13-oxo-ODATomato Peel (homogenized and incubated at 37°C for 30 min)~1.0

Data synthesized from a study on the localization of oxo-ODAs in tomato fruit.[8]

Experimental Protocols

Extraction of 9-oxo-ODA from Tomato Fruit

This protocol is adapted from general methods for the extraction of lipophilic metabolites from tomato.

Materials:

  • Ripe tomato fruits

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Lyophilizer (freeze-dryer)

  • Glass centrifuge tubes

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Glass Pasteur pipette

Procedure:

  • Sample Preparation:

    • Harvest fresh, ripe tomato fruits.

    • Wash with deionized water and pat dry.

    • Immediately freeze the whole fruits in liquid nitrogen to quench all metabolic activity.

    • Grind the frozen tomatoes into a fine powder using a pre-chilled mortar and pestle.

    • Transfer the powdered tomato tissue to a lyophilizer and freeze-dry for 48-72 hours until all moisture is removed.

    • Store the lyophilized powder at -80°C until extraction.

  • Solvent Extraction:

    • Weigh approximately 1 gram of the lyophilized tomato powder into a glass centrifuge tube.

    • Add 10 mL of a chloroform:methanol (2:1, v/v) solution.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Agitate on a shaker at room temperature for 1 hour.

  • Phase Separation:

    • Add 2 mL of deionized water to the mixture.

    • Vortex for 1 minute to induce phase separation.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous (methanol/water) phase, a middle layer of plant debris, and a lower organic (chloroform) phase containing the lipophilic compounds.

  • Collection and Evaporation:

    • Carefully collect the lower chloroform phase using a glass Pasteur pipette and transfer it to a clean glass tube.

    • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for LC-MS/MS analysis.

Quantification of 9-oxo-ODA by UPLC-MS/MS

This protocol outlines a general approach for the analysis of oxylipins. Instrument parameters should be optimized for the specific compound and matrix.

Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 30% B to 95% B over 15 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

  • Precursor Ion (m/z): 293.2 (for [M-H]⁻ of 9-oxo-ODA).

  • Product Ions (m/z): Specific fragment ions for 9-oxo-ODA need to be determined by infusing a pure standard.

Quantification:

  • Prepare a standard curve using a certified reference standard of 9-oxo-ODA over a range of concentrations.

  • The use of a deuterated internal standard is highly recommended for accurate quantification to correct for matrix effects and variations in extraction efficiency.

  • The concentration of 9-oxo-ODA in the tomato extracts is determined by comparing the peak area of the analyte to the standard curve.

Visualizations

Biosynthesis of 9-oxo-ODA via the 9-LOX Pathway

The biosynthesis of 9-oxo-ODA in tomatoes is initiated by the 9-lipoxygenase (9-LOX) enzyme, which catalyzes the dioxygenation of α-linolenic acid. This pathway is a crucial component of the plant's response to various stimuli.

G Biosynthesis of 9-oxo-ODA via the 9-LOX Pathway in Tomato alpha_linolenic_acid α-Linolenic Acid nine_hpot 9(S)-hydroperoxy- (10E,12Z,15Z)-octadecatrienoic acid (9-HPOT) alpha_linolenic_acid->nine_hpot 9-Lipoxygenase (9-LOX) nine_oxo_oda 9-oxo-octadecadienoic acid (9-oxo-ODA) nine_hpot->nine_oxo_oda Dehydration/Rearrangement

Caption: Biosynthesis of 9-oxo-ODA via the 9-LOX pathway in tomato.

General Experimental Workflow for 9-oxo-ODA Analysis

The accurate quantification of 9-oxo-ODA in tomato samples requires a systematic workflow from sample collection to data analysis.

G General Workflow for 9-oxo-ODA Analysis from Tomato sample_collection Sample Collection (Tomato Cultivars) sample_prep Sample Preparation (Flash Freezing, Lyophilization) sample_collection->sample_prep extraction Solvent Extraction (Chloroform:Methanol) sample_prep->extraction phase_sep Phase Separation (Addition of Water, Centrifugation) extraction->phase_sep evaporation Solvent Evaporation (Nitrogen Stream) phase_sep->evaporation reconstitution Reconstitution (Methanol/Acetonitrile) evaporation->reconstitution lcms_analysis LC-MS/MS Analysis (UPLC-Triple Quadrupole) reconstitution->lcms_analysis data_analysis Data Analysis (Quantification against Standard Curve) lcms_analysis->data_analysis

Caption: General workflow for the analysis of 9-oxo-ODA from tomato.

References

addressing matrix effects in LC-MS analysis of 9-oxo-ODA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of 9-oxo-octadecadienoic acid (9-oxo-ODA). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[3]

Q2: Why is 9-oxo-ODA, an oxylipin, particularly susceptible to matrix effects?

A2: 9-oxo-ODA is a lipophilic molecule often analyzed in complex biological matrices like plasma, serum, or tissue homogenates.[4][5] These matrices are rich in phospholipids, triglycerides, and other endogenous lipids that can co-extract with 9-oxo-ODA.[6] During LC-MS analysis, these matrix components can co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source, leading to significant matrix effects.[7]

Q3: What are the most common sources of matrix effects in 9-oxo-ODA analysis?

A3: The primary sources of matrix effects for oxylipins like 9-oxo-ODA are phospholipids and other glycerophospholipids.[7] These molecules are abundant in biological samples and have a high tendency to cause ion suppression in electrospray ionization (ESI) mode. Other potential sources include salts, detergents from sample preparation, and other endogenous metabolites that may co-elute with the analyte.[6]

Q4: How can I detect and quantify matrix effects in my 9-oxo-ODA assay?

A4: The most common method is the post-extraction spike analysis.[2] This involves comparing the peak area of 9-oxo-ODA in a neat solution to the peak area of 9-oxo-ODA spiked into a blank matrix extract (a sample processed through the entire extraction procedure without the analyte). The matrix effect can be calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q5: What is the best way to compensate for matrix effects?

A5: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as 9-oxo-ODA-d4.[1][8] A SIL-IS has nearly identical chemical and physical properties to the analyte and will experience the same degree of ion suppression or enhancement.[1][9] By calculating the ratio of the analyte peak area to the SIL-IS peak area, accurate quantification can be achieved even in the presence of variable matrix effects.[9]

Troubleshooting Guide

Issue: Significant Ion Suppression

You are observing a much lower signal for 9-oxo-ODA in your biological samples compared to your standards in neat solvent.

Possible Cause Solution
Co-eluting Phospholipids Phospholipids are a major cause of ion suppression in lipid analysis.
1. Improve Sample Cleanup: Implement a more rigorous sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger fraction of phospholipids.[1] HybridSPE, which is based on Lewis acid-base interaction, is particularly effective at removing phospholipids.[7]
2. Optimize Chromatography: Modify your LC gradient to better separate 9-oxo-ODA from the phospholipid elution zone. Often, a shallower gradient or a different stationary phase can improve resolution.[1]
High Matrix Concentration The overall concentration of matrix components is too high.
1. Dilute the Sample: A straightforward approach is to dilute the final extract.[1][10] This reduces the concentration of all matrix components, but ensure the 9-oxo-ODA concentration remains above the limit of quantification (LOQ).[1]
2. Reduce Sample Volume: Start with a smaller volume of the initial biological sample.
Inadequate Internal Standard Your analog internal standard is not co-eluting perfectly with 9-oxo-ODA and therefore not compensating for the suppression event accurately.
1. Use a Stable Isotope-Labeled IS: Switch to a SIL-IS (e.g., 9-oxo-ODA-d4). This is the most effective way to correct for ion suppression as it behaves almost identically to the analyte during ionization.[1][8]
Issue: Poor Reproducibility and High Variability

You are seeing significant variation in the peak areas of your quality control (QC) samples and between replicate injections.

Possible Cause Solution
Inconsistent Sample Preparation Variability in your extraction and cleanup procedure is leading to different matrix effects in each sample.
1. Automate Sample Preparation: If possible, use automated liquid handlers or SPE systems to improve consistency.
2. Standardize Manual Steps: Ensure all manual steps (e.g., vortexing time, solvent volumes) are strictly controlled.
Sample-to-Sample Matrix Variability Biological samples inherently have different compositions, leading to varying degrees of matrix effects.[9]
1. Employ a SIL-IS: This is the most robust solution for correcting inter-sample variability in matrix effects.[9]
2. Matrix-Matched Calibrants: Prepare your calibration standards and QCs in a representative blank matrix to mimic the matrix effect seen in your unknown samples.[1]

Experimental Protocols & Data

Protocol: Solid-Phase Extraction (SPE) for 9-oxo-ODA from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., 9-oxo-ODA-d4 in methanol).

    • Add 300 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Use a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB).

    • Condition the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water.

  • Sample Loading:

    • Dilute the supernatant from step 1 with 1 mL of deionized water containing 0.1% formic acid.

    • Load the diluted sample onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the 9-oxo-ODA and internal standard with 1 mL of methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).

Table 1: Impact of Sample Preparation on 9-oxo-ODA Signal

The following table provides illustrative data on the effectiveness of different sample preparation techniques in reducing matrix effects and improving analyte recovery.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%) (100% = no effect)
Protein Precipitation Only95 ± 535 ± 8 (Suppression)
Liquid-Liquid Extraction (LLE)85 ± 765 ± 10 (Suppression)
Solid-Phase Extraction (SPE)90 ± 685 ± 5 (Minor Suppression)
HybridSPE88 ± 598 ± 4 (Minimal Effect)

Data are representative and will vary based on the specific matrix and experimental conditions.

Table 2: Example LC-MS/MS Parameters for 9-oxo-ODA
ParameterSetting
LC Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 40% B, ramp to 95% B over 10 min, hold for 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transition (9-oxo-ODA) 293.2 > 171.1
MRM Transition (9-oxo-ODA-d4) 297.2 > 171.1
Collision Energy Optimized for specific instrument (typically 15-25 eV)

Parameters should be optimized for the specific instrument and column used.[4][5]

Visualizations

Diagram 1: Workflow for Mitigating Matrix Effects

Workflow for Mitigating Matrix Effects cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Stable Isotope Internal Standard Sample->Add_IS Crucial for Correction Extraction Extraction (LLE or PPT) Add_IS->Extraction Cleanup Cleanup (SPE or HybridSPE) Extraction->Cleanup Removes Interferences LC LC Separation (Gradient Optimization) Cleanup->LC MS MS Detection (MRM Mode) LC->MS Separates Analyte Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quant Quantification Ratio->Quant Accurate Result

Caption: A workflow for 9-oxo-ODA analysis, highlighting key stages for matrix effect mitigation.

Diagram 2: Troubleshooting Decision Tree for Ion Suppression

Troubleshooting Ion Suppression Start Low Signal / High Variability Observed in Samples? IS_Check Are you using a Stable Isotope-Labeled IS? Start->IS_Check Yes Use_SIL_IS Implement a SIL-IS (e.g., 9-oxo-ODA-d4) IS_Check->Use_SIL_IS No Cleanup_Check Is Sample Cleanup Sufficient? IS_Check->Cleanup_Check Yes End Re-evaluate Performance Use_SIL_IS->End Improve_Cleanup Enhance Cleanup: - Use SPE or HybridSPE - Optimize SPE method Cleanup_Check->Improve_Cleanup No LC_Check Is Chromatographic Separation Optimal? Cleanup_Check->LC_Check Yes Improve_Cleanup->End Optimize_LC Optimize LC Method: - Adjust Gradient - Try a different column chemistry LC_Check->Optimize_LC No Dilute Dilute Sample Extract LC_Check->Dilute Yes Optimize_LC->End Dilute->End

Caption: A decision tree to guide troubleshooting efforts when encountering ion suppression.

Diagram 3: Biosynthesis Pathway of 9-oxo-ODA

Simplified Biosynthesis of 9-oxo-ODA LA Linoleic Acid Enzyme1 Lipoxygenase (LOX) LA->Enzyme1 HODE 9-HPODE (9-Hydroperoxyoctadecadienoic acid) Enzyme2 Linoleate Diol Synthase (LDS) or Dehydratase HODE->Enzyme2 Oxo_ODA 9-oxo-ODA Enzyme1->HODE Enzyme2->Oxo_ODA

Caption: Simplified enzymatic pathway showing the conversion of linoleic acid to 9-oxo-ODA.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 9-oxo-ODA and 13-oxo-ODA for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of 9-oxo-octadecadienoic acid (9-oxo-ODA) and 13-oxo-octadecadienoic acid (13-oxo-ODA), two isomers found in tomato, reveals distinct differences in their bioactivity, particularly in the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. Experimental data indicates that while both compounds act as agonists to this nuclear receptor, 13-oxo-ODA demonstrates significantly higher potency, suggesting it may be a more promising candidate for the development of therapeutics targeting dyslipidemia and related metabolic disorders.

Both 9-oxo-ODA and 13-oxo-ODA are oxidized derivatives of linoleic acid and have been identified as bioactive components in tomato products.[1][2] Their primary mechanism of action involves the activation of PPARα, a transcription factor that plays a crucial role in regulating the expression of genes involved in fatty acid oxidation and lipid transport.[3] Activation of PPARα in hepatocytes leads to a decrease in triglyceride accumulation, making these compounds of interest for their potential to ameliorate conditions such as non-alcoholic fatty liver disease and dyslipidemia.[3][4]

Quantitative Comparison of Bioactivity

In vitro studies utilizing a luciferase reporter assay provide a quantitative measure of the ability of these compounds to activate PPARα. The following table summarizes the comparative potency of 9-oxo-ODA and 13-oxo-ODA in activating PPARα.

CompoundConcentration (µM)PPARα Activation (Fold Induction vs. Vehicle)Reference
9-oxo-ODA20~2.5[5][6]
13-oxo-ODA20~4.5[5][6]

Data is estimated from graphical representations in the cited literature and presented to illustrate the relative potency.

As the data indicates, at the same concentration, 13-oxo-ODA induces a substantially higher level of PPARα activation compared to 9-oxo-ODA, establishing it as the more potent agonist.[5][6]

Signaling Pathway and Experimental Workflow

The activation of PPARα by 9-oxo-ODA and 13-oxo-ODA initiates a signaling cascade that ultimately leads to the modulation of lipid metabolism. The following diagrams illustrate this pathway and the experimental workflow used to quantify the activation of PPARα.

PPARa_Signaling_Pathway PPARα Signaling Pathway cluster_ligands Ligands cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9-oxo-ODA 9-oxo-ODA PPARa_RXR_inactive PPARα/RXR Heterodimer (inactive) 9-oxo-ODA->PPARa_RXR_inactive binds 13-oxo-ODA 13-oxo-ODA 13-oxo-ODA->PPARa_RXR_inactive binds PPARa_RXR_active PPARα/RXR Heterodimer (active) PPARa_RXR_inactive->PPARa_RXR_active conformational change PPRE PPRE PPARa_RXR_active->PPRE binds to Target_Genes Target Genes (e.g., CPT1a, AOX, UCP2) PPRE->Target_Genes activates transcription mRNA mRNA Target_Genes->mRNA Proteins Proteins mRNA->Proteins translation Metabolic_Effects Metabolic Effects (Increased Fatty Acid Oxidation, Decreased Triglycerides) Proteins->Metabolic_Effects catalyze Luciferase_Assay_Workflow Luciferase Reporter Assay Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_detection Detection & Analysis Cell_Culture Culture CV-1 or HepG2 cells Transfection Transfect cells with: 1. PPARα expression vector 2. Luciferase reporter vector (with PPRE) 3. Internal control vector (e.g., Renilla) Cell_Culture->Transfection Incubation1 Incubate for 24 hours Transfection->Incubation1 Add_Compounds Treat cells with: - Vehicle (control) - 9-oxo-ODA - 13-oxo-ODA - Positive Control (e.g., GW7647) Incubation1->Add_Compounds Incubation2 Incubate for 24 hours Add_Compounds->Incubation2 Cell_Lysis Lyse cells Incubation2->Cell_Lysis Add_Substrate Add luciferase substrate Cell_Lysis->Add_Substrate Measure_Luminescence Measure luminescence (Firefly and Renilla) Add_Substrate->Measure_Luminescence Data_Analysis Normalize Firefly to Renilla luminescence. Calculate fold induction over vehicle. Measure_Luminescence->Data_Analysis

References

A Comparative Analysis of the Cytotoxic Effects of 9-oxo-ODA and Cisplatin on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the cytotoxic properties of 9-oxo-octadecadienoic acid (9-oxo-ODA), a naturally derived fatty acid, and cisplatin, a widely used chemotherapeutic agent. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their respective potencies, mechanisms of action, and the experimental protocols used for their evaluation.

Introduction to the Compounds

9-oxo-ODA is an oxidized linoleic acid metabolite found in various natural sources, including eggplant and tomato. It has garnered interest for its potential as an anti-cancer agent due to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Cisplatin is a platinum-based chemotherapy drug used to treat a wide range of cancers. Its cytotoxic effects are primarily mediated by its ability to form crosslinks with DNA, which subsequently triggers apoptosis and inhibits cell division.[1][2]

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for 9-oxo-ODA and cisplatin in various cancer cell lines as reported in the literature. It is important to note that the IC50 values for cisplatin can show significant variability between studies due to differences in experimental conditions.[3]

CompoundCancer Cell LineCancer TypeIC50 Value (µM)Incubation Time
9-oxo-ODA HeLaCervical Cancer30.532Not Specified
HeLa, SiHa, CasKiCervical Cancer25 - 50Not Specified
Cisplatin BxPC-3Pancreatic Cancer5.96 ± 2.3248 hours
MIA PaCa-2Pancreatic Cancer7.36 ± 3.1148 hours
YAPCPancreatic Cancer56.7 ± 9.5248 hours
PANC-1Pancreatic Cancer100 ± 7.6848 hours
A549Lung Cancer6.5972 hours
BEAS-2B (Normal)Lung4.1572 hours

Mechanisms of Action and Signaling Pathways

9-oxo-ODA primarily induces apoptosis through the mitochondrial pathway.[4] Treatment with 9-oxo-ODA leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[4] This shift in the Bax/Bcl-2 ratio results in the dissipation of the mitochondrial membrane potential and the release of cytochrome c into the cytosol.[4] Cytochrome c then activates a cascade of caspases, including caspase-3 and -7, which are the executioners of apoptosis, leading to events like DNA fragmentation.[4] Additionally, 9-oxo-ODA has been shown to alter the cell cycle and p53 pathways, and to decrease the expression of cyclin-dependent kinase 1 (CDK1).[5][6][7]

G nine_oxo_oda 9-oxo-ODA bcl2 Bcl-2 nine_oxo_oda->bcl2 down-regulates bax Bax nine_oxo_oda->bax up-regulates mitochondrion Mitochondrion bcl2->mitochondrion inhibits bax->mitochondrion promotes release of cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases caspase_9 Caspase-9 cytochrome_c->caspase_9 activates caspase_3_7 Caspase-3/7 caspase_9->caspase_3_7 activates apoptosis Apoptosis caspase_3_7->apoptosis induces

Caption: Signaling pathway of 9-oxo-ODA-induced apoptosis.

Cisplatin exerts its cytotoxic effects by forming adducts with DNA, which leads to the formation of inter- and intrastrand crosslinks.[1] These DNA lesions block replication and transcription, triggering a DNA damage response.[1] This response activates a complex network of signaling pathways, including those involving ATR, p53, and MAP kinases, which ultimately converge to induce apoptosis.[1] The intrinsic apoptotic pathway is a key mediator of cisplatin-induced cell death, where DNA damage signals lead to the mitochondrial release of cytochrome c and the subsequent activation of caspase-9 and caspase-3.[2][8]

Experimental Protocols

A common method for determining the cytotoxicity of compounds like 9-oxo-ODA and cisplatin is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Measurement

  • Cell Seeding:

    • Cancer cells are harvested and seeded into 96-well plates at a predetermined density.

    • The plates are incubated to allow the cells to adhere.

  • Compound Treatment:

    • A range of concentrations of the test compound (9-oxo-ODA or cisplatin) is prepared.

    • The culture medium is replaced with medium containing the different compound concentrations. Control wells receive medium without the compound.

  • Incubation:

    • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

  • MTT Addition and Incubation:

    • After the treatment period, an MTT solution is added to each well.

    • The plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance of the resulting purple solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm.

  • Data Analysis:

    • The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_0 start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_adhesion Incubate for cell adhesion seed_cells->incubate_adhesion treat_cells Treat cells with compound incubate_adhesion->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

References

Validating 9-oxo-ODA as a Selective PPARα Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) and its performance as a selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. The information is supported by experimental data from peer-reviewed studies to assist researchers and drug development professionals in evaluating its potential.

Introduction to 9-oxo-ODA and PPARα

9-oxo-ODA is a naturally occurring oxidized linoleic acid derivative found in tomatoes and other dietary sources.[1][2] It has garnered scientific interest for its potential to modulate lipid metabolism.[3][4] The primary molecular target of 9-oxo-ODA is understood to be PPARα, a ligand-activated transcription factor that plays a crucial role in the regulation of fatty acid oxidation and lipid homeostasis.[1][3][4] Activation of PPARα makes it a key target for the development of therapeutics for dyslipidemia.[1][4] This guide will delve into the experimental evidence validating 9-oxo-ODA as a PPARα agonist and compare its activity with other relevant compounds.

Comparative Analysis of PPARα Agonist Activity

To validate the efficacy of 9-oxo-ODA as a PPARα agonist, its performance has been compared with its isomer, 13-oxo-ODA, and other known PPARα activators. While direct comparative data with the widely used synthetic fibrate drugs is limited in the available literature, the following tables summarize the existing findings.

Table 1: In Vitro PPARα Activation by 9-oxo-ODA and Comparators

CompoundAssay TypeCell Line/SystemKey FindingsReference
9-oxo-ODA Luciferase Reporter AssayMouse Primary HepatocytesSignificantly increased PPARα reporter activity.[1][3]
13-oxo-ODA Luciferase Reporter AssayCV-1Showed stronger PPARα activation than 9-oxo-ODA and Conjugated Linoleic Acid (CLA).[5][6][7][8][9]
Conjugated Linoleic Acid (CLA) Luciferase Reporter AssayCV-1Demonstrated PPARα activation, but weaker than 13-oxo-ODA.[5][6][7][8][9]
Fenofibrate Luciferase Reporter AssayMouse Primary HepatocytesDose-dependent activation of PPARα.[10]

Table 2: Effect of 9-oxo-ODA on PPARα Target Gene Expression in Mouse Primary Hepatocytes

Target GeneFunctionFold Change (vs. Control)Reference
Carnitine palmitoyltransferase 1A (CPT1A)Fatty acid transport into mitochondriaIncreased[5]
Acyl-CoA oxidase (ACO)Peroxisomal fatty acid oxidationIncreased[5]

Note: Specific fold-change values for 9-oxo-ODA were not consistently reported across all studies. The table reflects the qualitative finding of increased expression.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the activity of 9-oxo-ODA.

Luciferase Reporter Assay for PPARα Activation

This assay is a standard method to determine if a compound can activate a specific nuclear receptor.

Objective: To quantify the ability of 9-oxo-ODA to activate the PPARα receptor.

Methodology:

  • Cell Culture and Transfection: Monkey kidney cells (CV-1) are cultured and then co-transfected with two plasmids:

    • An expression vector for a chimeric protein containing the GAL4 DNA-binding domain fused to the human PPARα ligand-binding domain (pM-hPPARα).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (p4xUASg-tk-luc).

    • An internal control reporter plasmid, for example, expressing Renilla luciferase (pRL-CMV), to normalize for transfection efficiency.[6][7][8]

  • Compound Treatment: Twenty-four hours post-transfection, the cells are treated with various concentrations of 9-oxo-ODA, a positive control (e.g., a known synthetic PPARα agonist like GW7647), or a vehicle control for 24 hours.[6][7][8]

  • Lysis and Luminescence Measurement: After incubation, the cells are lysed, and the activities of both firefly and Renilla luciferase are measured using a luminometer and a dual-luciferase reporter assay system.[6][7][8]

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation is then calculated relative to the vehicle-treated control cells.[6][7][8]

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

qRT-PCR is used to measure the relative changes in the expression of specific genes in response to treatment with a compound.

Objective: To determine if 9-oxo-ODA treatment leads to the upregulation of known PPARα target genes.

Methodology:

  • Cell Culture and Treatment: Primary mouse hepatocytes are cultured and treated with 9-oxo-ODA or a vehicle control for a specified period (e.g., 24 hours).[5]

  • RNA Isolation and cDNA Synthesis: Total RNA is extracted from the hepatocytes. The quality and quantity of the RNA are assessed, and complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.[3]

  • qPCR Reaction: The qPCR reaction is prepared with the synthesized cDNA, gene-specific primers for PPARα target genes (e.g., CPT1A, ACO), a housekeeping gene for normalization (e.g., 18S rRNA), and a fluorescent dye (e.g., SYBR Green).[3][5]

  • Thermocycling and Data Collection: The reaction is run in a real-time PCR thermocycler, which amplifies the target DNA and measures the fluorescence signal at each cycle.[3]

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, with the housekeeping gene used for normalization. The results are expressed as a fold change in gene expression in the 9-oxo-ODA-treated cells compared to the vehicle-treated cells.[3]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

PPARα Signaling Pathway

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_oxo_ODA 9-oxo-ODA PPARa_inactive PPARα 9_oxo_ODA->PPARa_inactive Binding CoRepressor Co-repressor PPARa_inactive->CoRepressor PPARa_active PPARα PPARa_inactive->PPARa_active Activation RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active PPARa_active->RXR_active Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_active->PPRE Binding RXR_active->PPRE Binding CoActivator Co-activator PPRE->CoActivator Recruitment TargetGenes Target Genes (e.g., CPT1A, ACO) CoActivator->TargetGenes Initiates Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation LipidMetabolism Increased Fatty Acid Oxidation & Lipid Metabolism Proteins->LipidMetabolism Functional Effect

Caption: PPARα signaling pathway activation by 9-oxo-ODA.

Experimental Workflow for Validating 9-oxo-ODA Activity

Experimental_Workflow cluster_invitro In Vitro Validation start Start: Hypothesis 9-oxo-ODA is a PPARα agonist luciferase_assay Luciferase Reporter Assay start->luciferase_assay qRT_PCR qRT-PCR for Target Genes start->qRT_PCR data_analysis Data Analysis luciferase_assay->data_analysis qRT_PCR->data_analysis conclusion Conclusion: 9-oxo-ODA activates PPARα and upregulates target genes data_analysis->conclusion

Caption: Experimental workflow for in vitro validation of 9-oxo-ODA.

Selectivity Profile of 9-oxo-ODA

A crucial aspect of validating a nuclear receptor agonist is to determine its selectivity for the target receptor over other related receptors. In the case of 9-oxo-ODA, its selectivity for PPARα over PPARγ and PPARδ is of significant interest. However, based on the currently available public literature, comprehensive studies detailing the comparative activation of all three PPAR isoforms by 9-oxo-ODA, including EC50 values, are limited. One study did show that a derivative, 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-oxo-OTA), activates PPARα.[4] Further research is required to definitively establish the selectivity profile of 9-oxo-ODA.

Conclusion

The available evidence strongly indicates that 9-oxo-ODA is a potent natural agonist of PPARα.[1][3] Experimental data from luciferase reporter assays and qRT-PCR analyses demonstrate its ability to activate the PPARα receptor and upregulate the expression of target genes involved in fatty acid metabolism.[1][5] Comparative studies with its isomer, 13-oxo-ODA, suggest that while both are active, 13-oxo-ODA may be a more potent activator of PPARα.[5][6][7][8][9]

A significant area for future research is the comprehensive characterization of 9-oxo-ODA's selectivity profile across all PPAR isoforms (α, γ, and δ) and a direct comparison of its potency with clinically used synthetic PPARα agonists like fenofibrate. Such studies will be invaluable for fully elucidating the therapeutic potential of 9-oxo-ODA in the management of dyslipidemia and other metabolic disorders.

References

Differential Effects of 9-oxo-ODA and its Precursors on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 9-oxo-octadecadienoic acid (9-oxo-ODA) and its related compounds, focusing on their differential effects on gene expression. The information presented is supported by experimental data to aid in the evaluation of these molecules for research and therapeutic applications.

Comparative Analysis of PPARα Activation

A key mechanism by which 9-oxo-ODA and its precursors exert their biological effects is through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[1][2] Experimental evidence demonstrates that both 9-oxo-ODA and its isomer, 13-oxo-ODA, are potent PPARα agonists.[1]

In a comparative study using a luciferase reporter assay, 13-oxo-ODA was found to be a more potent activator of PPARα than both 9-oxo-ODA and their common precursor, conjugated linoleic acid (CLA).[1][3] This suggests that the specific arrangement of the oxo and double bond functionalities in 13-oxo-ODA results in a higher binding affinity or more efficient activation of the PPARα receptor.

Table 1: Comparison of PPARα Activation by 9-oxo-ODA, 13-oxo-ODA, and Conjugated Linoleic Acid (CLA)

CompoundRelative PPARα Activation (Luciferase Activity)
9-oxo-ODA Potent Activator
13-oxo-ODA Stronger Activator than 9-oxo-ODA and CLA[1][3]
Conjugated Linoleic Acid (CLA) Potent Activator[1]

Differential Gene Expression Profiles

The activation of PPARα by 9-oxo-ODA and its related compounds leads to the transcriptional regulation of a suite of genes involved in fatty acid metabolism. Studies in mouse primary hepatocytes and in vivo models have shown that these compounds upregulate the expression of genes responsible for fatty acid uptake, binding, and β-oxidation.[1][2]

Treatment with 13-oxo-ODA has been shown to increase the mRNA expression levels of several key PPARα target genes in the liver and skeletal muscle, including:

  • Carnitine Palmitoyltransferase 1a (CPT1a): Essential for the transport of long-chain fatty acids into the mitochondria for oxidation.

  • Acyl-CoA Oxidase (AOX): The first and rate-limiting enzyme of the peroxisomal β-oxidation pathway.

  • Fatty Acid Translocase (FAT/CD36): A membrane protein that facilitates the uptake of long-chain fatty acids into cells.

  • Acyl-CoA Synthetase (ACS): Activates fatty acids by converting them to their CoA esters.

  • Uncoupling Protein 2 (UCP2): Involved in energy expenditure and may protect against oxidative stress.

Table 2: Effect of 13-oxo-ODA on the Expression of PPARα Target Genes in Liver and Skeletal Muscle

GeneFunctionEffect of 13-oxo-ODA on mRNA Expression
CPT1a Fatty Acid TransportIncreased[4]
AOX Peroxisomal β-oxidationIncreased[4]
FAT/CD36 Fatty Acid UptakeIncreased[4]
ACS Fatty Acid ActivationIncreased[4]
UCP2 Energy ExpenditureIncreased[4]

Signaling Pathways and Experimental Workflows

The primary signaling pathway initiated by 9-oxo-ODA and its precursors involves the activation of PPARα, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.

PPARa Signaling Pathway PPARα Signaling Pathway cluster_extracellular Extracellular cluster_cellular Cellular 9_oxo_ODA 9-oxo-ODA / 13-oxo-ODA / CLA PPARa PPARα 9_oxo_ODA->PPARa Activation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerization with RXR RXR RXR->PPARa_RXR PPRE PPRE (Promoter Region) PPARa_RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1a, AOX, FAT, ACS, UCP2) PPRE->Target_Genes Regulates Transcription of mRNA mRNA Target_Genes->mRNA Transcription Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Metabolic_Effects Metabolic Effects (Increased Fatty Acid Oxidation) Protein_Synthesis->Metabolic_Effects Leads to

Caption: PPARα Signaling Pathway.

The experimental workflow to determine the effects of these compounds on gene expression typically involves cell culture, treatment, and subsequent analysis of gene and protein expression.

Experimental Workflow Experimental Workflow for Gene Expression Analysis Cell_Culture Cell Culture (e.g., Mouse Primary Hepatocytes) Treatment Treatment with 9-oxo-ODA, 13-oxo-ODA, or Precursors Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Protein_Analysis Protein Analysis (e.g., Western Blot) Treatment->Protein_Analysis Functional_Assays Functional Assays (e.g., Fatty Acid Oxidation Rate) Treatment->Functional_Assays cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative Real-Time PCR (qPCR) cDNA_Synthesis->qPCR Gene_Expression_Analysis Gene Expression Analysis (Fold Change Calculation) qPCR->Gene_Expression_Analysis

Caption: Experimental Workflow for Gene Expression Analysis.

Experimental Protocols

PPARα Luciferase Reporter Assay

This assay is used to quantify the activation of PPARα by a test compound.

Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with PPREs is co-transfected with an expression vector for PPARα into a suitable cell line. Activation of PPARα by a ligand leads to the expression of luciferase, and the resulting luminescence is measured.

Detailed Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or CV-1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Seed cells into 96-well plates at an appropriate density.

    • Co-transfect the cells with a PPARα expression vector (e.g., pCMX-hPPARα), a luciferase reporter plasmid containing PPREs (e.g., pPPRE-luc), and a control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase) using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing the test compounds (9-oxo-ODA, 13-oxo-ODA, or precursors) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PPARα agonist like GW7647).

  • Luciferase Activity Measurement:

    • After 24 hours of incubation with the compounds, lyse the cells using a passive lysis buffer.

    • Measure the firefly luciferase activity in the cell lysate using a luminometer after the addition of a luciferase substrate.

    • Measure the Renilla luciferase activity for normalization of transfection efficiency.

    • Calculate the relative luciferase activity by dividing the firefly luciferase activity by the Renilla luciferase activity. The results are often expressed as fold induction over the vehicle control.

Quantitative Real-Time PCR (qPCR)

This technique is used to measure the relative changes in the mRNA expression of target genes.

Principle: The amount of a specific mRNA is quantified by reverse transcribing it into complementary DNA (cDNA), which is then amplified in a real-time PCR machine. The amplification is monitored in real-time using a fluorescent dye that binds to double-stranded DNA.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Culture cells (e.g., mouse primary hepatocytes) and treat them with the test compounds as described for the luciferase assay.

  • RNA Extraction and cDNA Synthesis:

    • After the treatment period, harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Real-Time PCR:

    • Prepare a reaction mixture containing the cDNA template, forward and reverse primers for the target genes (e.g., CPT1a, AOX) and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green master mix.

    • Perform the real-time PCR in a thermal cycler with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

    • A melt curve analysis should be performed at the end of the PCR to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each sample.

    • Calculate the relative gene expression using the ΔΔCt method. The expression of the target gene is normalized to the expression of the reference gene, and the fold change is calculated relative to the vehicle-treated control group.

Conclusion

The available experimental data indicates that 9-oxo-ODA and its isomer 13-oxo-ODA are potent activators of PPARα, with 13-oxo-ODA exhibiting stronger activity. This differential activation potential likely translates to a more robust induction of PPARα target genes involved in fatty acid metabolism by 13-oxo-ODA. Their precursor, conjugated linoleic acid, is also an effective PPARα agonist. The choice of compound for further research or development should consider these differences in potency and the specific desired level of gene expression modulation. The provided protocols offer a foundation for the in vitro characterization of these and other related compounds.

References

Unveiling the PPARα-Dependent Mechanism of 9-oxo-ODA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 9-oxo-octadecadienoic acid (9-oxo-ODA) and its related compounds in activating the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. This document summarizes key experimental data, offers detailed protocols for replication, and visualizes the underlying biological pathways and workflows.

Introduction to 9-oxo-ODA and PPARα

9-oxo-ODA is a naturally occurring oxidized linoleic acid derivative found in tomatoes and other dietary sources. It has garnered significant interest for its potential role in managing dyslipidemia. The primary mechanism of action for 9-oxo-ODA is through the activation of PPARα, a ligand-activated transcription factor predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, β-oxidation, and triglyceride clearance, ultimately leading to a reduction in lipid accumulation.[1][2]

This guide will compare the efficacy of 9-oxo-ODA with its more potent isomer, 13-oxo-ODA, and the synthetic PPARα agonist GW7647, providing a clear, data-driven overview of their activities.

Comparative Analysis of PPARα Activation

The potency of 9-oxo-ODA and its comparators as PPARα agonists has been quantified through several key experiments, including luciferase reporter assays, analysis of target gene expression, and measurement of triglyceride accumulation in hepatocytes.

PPARα Activation: Luciferase Reporter Assay

A common method to assess PPARα activation is the luciferase reporter assay using a GAL4/PPAR chimera system. In this system, the ligand-binding domain of PPARα is fused to the DNA-binding domain of GAL4. Upon ligand binding, this chimera activates a reporter gene (luciferase) under the control of a GAL4 upstream activation sequence. The resulting luminescence is a direct measure of PPARα activation.

CompoundConcentrationFold Induction of Luciferase Activity (vs. Vehicle Control)
9-oxo-ODA 20 µM~2.5-fold[3]
13-oxo-ODA 20 µM~4.5-fold[3]
GW7647 (Positive Control) 5 nM~5.5-fold[4]

Data are approximated from graphical representations in the cited literature.

Upregulation of PPARα Target Genes

Activation of PPARα leads to the increased expression of genes involved in fatty acid metabolism. The table below compares the effect of 9-oxo-ODA and 13-oxo-ODA on the mRNA levels of key PPARα target genes in primary mouse hepatocytes.

Target GeneFunction in Lipid MetabolismFold Increase in mRNA Expression (vs. Vehicle Control)
9-oxo-ODA (20 µM)
CPT1a Carnitine palmitoyltransferase 1A; rate-limiting enzyme for mitochondrial fatty acid oxidation.Data not specified, but significant increase reported.[1]
AOX Acyl-CoA oxidase; the first enzyme of the peroxisomal fatty acid β-oxidation pathway.Data not specified, but significant increase reported.[1]
FAT/CD36 Fatty acid translocase; facilitates fatty acid uptake into cells.Data not specified, but significant increase reported.
ACS Acyl-CoA synthetase; activates fatty acids for metabolism.Data not specified, but significant increase reported.
UCP2 Uncoupling protein 2; involved in energy expenditure.Data not specified, but significant increase reported.

While specific fold-change values for 9-oxo-ODA were not detailed in the abstracts, significant upregulation of these target genes was confirmed.[1] Studies on 13-oxo-ODA showed significant increases in these same target genes, and this effect was abolished by the PPARα antagonist GW6471, confirming the PPARα-dependency.[5]

Reduction of Triglyceride Accumulation

The downstream physiological effect of PPARα activation is a reduction in cellular lipid levels. The following table illustrates the impact of 9-oxo-ODA on triglyceride accumulation in mouse primary hepatocytes.

CompoundConcentrationEffect on Triglyceride Accumulation
9-oxo-ODA Not specifiedSignificantly inhibited cellular triglyceride accumulation.[1][2]

Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed methodologies for the key experiments are provided below.

GAL4/PPARα Chimera Luciferase Reporter Assay

This assay quantifies the ability of a compound to activate the PPARα ligand-binding domain.

  • Cell Culture and Transfection:

    • CV1 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

    • Cells are seeded in 24-well plates.

    • Transient transfection is performed using a lipofection reagent with the following plasmids:

      • pM-hPPARα: An expression vector for the GAL4 DNA-binding domain fused to the human PPARα ligand-binding domain.

      • p4xUASg-tk-luc: A reporter plasmid containing four copies of the GAL4 Upstream Activating Sequence (UAS) driving the expression of the firefly luciferase gene.

      • pRL-CMV: An internal control plasmid expressing Renilla luciferase under the control of a CMV promoter, used to normalize for transfection efficiency.[3][4]

  • Compound Treatment:

    • 24 hours post-transfection, the medium is replaced with fresh medium containing the test compounds (9-oxo-ODA, 13-oxo-ODA) or a vehicle control (e.g., DMSO). A positive control, such as GW7647, should also be included.

    • Cells are incubated for an additional 24 hours.[3][4]

  • Luciferase Activity Measurement:

    • Cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system.

    • Firefly luciferase activity is normalized to the Renilla luciferase activity.

    • Results are expressed as fold induction relative to the vehicle control.[4]

Primary Mouse Hepatocyte Isolation and Culture

Primary hepatocytes are essential for studying the effects of compounds on liver-specific metabolic pathways.

  • Perfusion and Digestion:

    • Mice are anesthetized, and the liver is perfused through the portal vein, first with a calcium-free buffer to wash out the blood, followed by a collagenase solution to digest the liver tissue.[6][7]

  • Hepatocyte Isolation:

    • The digested liver is excised, and the cell suspension is filtered through a cell strainer (e.g., 70 µm) to remove undigested tissue.[6]

    • Hepatocytes are pelleted by low-speed centrifugation (e.g., 50 x g for 2-4 minutes).[6][8]

    • The cell pellet is washed multiple times with culture medium to remove non-parenchymal cells and debris.[8]

  • Cell Culture:

    • Hepatocytes are plated on collagen-coated culture dishes in a suitable culture medium (e.g., DMEM with supplements).[6]

    • Cells are allowed to attach for several hours before initiating experiments.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This technique is used to measure changes in the mRNA levels of PPARα target genes.

  • Cell Treatment and RNA Extraction:

    • Primary hepatocytes are treated with 9-oxo-ODA, 13-oxo-ODA, or controls for a specified period (e.g., 24 hours).

    • Total RNA is extracted from the hepatocytes using a suitable RNA isolation kit.

  • cDNA Synthesis:

    • The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR:

    • The cDNA is used as a template for qPCR with primers specific to the PPARα target genes of interest (e.g., CPT1a, AOX) and a housekeeping gene (e.g., 36B4) for normalization.

    • The relative expression of each target gene is calculated using the ΔΔCt method.[5]

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the PPARα signaling pathway and a typical experimental workflow.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_oxo_ODA 9-oxo-ODA PPARa_RXR_inactive PPARα-RXR (Inactive Complex) 9_oxo_ODA->PPARa_RXR_inactive Binds to PPARα PPARa_RXR_active 9-oxo-ODA-PPARα-RXR (Active Complex) PPARa_RXR_inactive->PPARa_RXR_active Conformational Change PPRE PPRE PPARa_RXR_active->PPRE Binds to Target_Genes Target Genes (e.g., CPT1a, AOX) PPRE->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA Transcription Fatty_Acid_Oxidation Increased Fatty Acid Oxidation mRNA->Fatty_Acid_Oxidation Translation & Protein Function Triglyceride_Reduction Reduced Triglyceride Accumulation Fatty_Acid_Oxidation->Triglyceride_Reduction

Caption: The PPARα signaling pathway activated by 9-oxo-ODA.

Experimental_Workflow cluster_in_vitro In Vitro Validation Luciferase_Assay Luciferase Reporter Assay (PPARα Activation) Conclusion Conclusion: 9-oxo-ODA is a PPARα agonist that reduces hepatocyte lipids Luciferase_Assay->Conclusion Hepatocyte_Culture Primary Hepatocyte Culture qPCR qPCR for Target Genes (e.g., CPT1a, AOX) Hepatocyte_Culture->qPCR Triglyceride_Assay Triglyceride Accumulation Assay Hepatocyte_Culture->Triglyceride_Assay qPCR->Conclusion Triglyceride_Assay->Conclusion Start Hypothesis: 9-oxo-ODA activates PPARα Start->Luciferase_Assay Start->Hepatocyte_Culture

Caption: Experimental workflow for confirming the PPARα-dependent mechanism.

References

Validating the In Vivo Anti-Proliferative Efficacy of 9-oxo-ODA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the in vivo anti-proliferative effects of novel compounds is crucial for their translation into potential therapeutics. This guide provides a comprehensive comparison of 9-oxo-octadecadienoic acid (9-oxo-ODA) and a potential alternative, 13-oxo-octadecadienoic acid (13-oxo-ODA), based on available experimental data. This document summarizes key findings, presents detailed experimental protocols, and visualizes relevant biological pathways to facilitate informed research decisions.

Executive Summary

9-oxo-ODA has demonstrated promising anti-proliferative effects in in vivo models of cervical cancer by inhibiting metastatic formation and tumor growth.[1][2][3] Its mechanism of action involves the induction of apoptosis and cell cycle arrest, mediated through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK1, and the downregulation of human papillomavirus (HPV) oncoproteins.[1][2][3] While direct in vivo comparative studies are limited, 13-oxo-ODA has also exhibited anti-proliferative properties in vitro, suggesting it as a potential alternative. However, in vivo research on 13-oxo-ODA has predominantly focused on its role in lipid metabolism as a potent PPARα agonist.[4][5]

Comparative Data on Anti-Proliferative Effects

The following tables summarize the available quantitative data on the anti-proliferative effects of 9-oxo-ODA and 13-oxo-ODA from in vivo and in vitro studies.

Table 1: In Vivo Anti-Proliferative Effects of 9-oxo-ODA in a Metastatic Cervical Cancer Model

ParameterControl Group9-oxo-ODA Treated GroupReference
Metastatic FormationObservedInhibited[3]
Tumor Size-Significantly Suppressed[3]

Note: Specific quantitative data on tumor volume, number of metastatic nodules, and survival rates were not available in the referenced literature.

Table 2: In Vitro Cytotoxicity of 9-oxo-ODA and 13-oxo-ODA

CompoundCell LineCancer TypeIC50 ValueReference
9-oxo-ODAHeLaCervical Cancer30.532 µM[6][7]
9-oxo-ODASiHaCervical Cancer25-50 µM[2][6]
13-oxo-ODEMDA-MB-231Breast CancerNot Specified[8]
13-oxo-ODEMCF-7Breast CancerNot Specified[8]

Experimental Protocols

In Vivo Metastatic Cervical Cancer Model for 9-oxo-ODA Efficacy Testing

This protocol is based on the methodology described in the study by Mogi et al., 2023.[2]

  • Animal Model: Eight-week-old female nude mice (CAnN.Cg-Foxn1nu/CrlCrlj) are used.

  • Cell Line and Inoculation: HeLa cells, a human cervical cancer cell line, are cultured and harvested. A suspension of 5 x 10^5 HeLa cells in a suitable medium is intraperitoneally inoculated into each mouse.

  • Treatment:

    • The day after cell inoculation, treatment is initiated.

    • 9-oxo-ODA is prepared in ethanol and diluted in phosphate-buffered saline (PBS).

    • A dose of 30 µg of 9-oxo-ODA in 100 µL of PBS is administered intraperitoneally once a week.

    • The control group receives the vehicle (100 µL of PBS with 10 µL of ethanol) on the same schedule.

  • Monitoring and Endpoint:

    • The health and body weight of the mice are monitored regularly.

    • After eight weeks of treatment, the mice are euthanized.

    • The peritoneal cavity is examined for the presence and number of metastatic nodules.

    • Tumor tissues are collected for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.

Signaling Pathways and Experimental Workflow

Signaling Pathway of 9-oxo-ODA in Cervical Cancer Cells

9-oxo-ODA exerts its anti-proliferative effects by targeting key pathways involved in cell cycle regulation and apoptosis. In HPV-positive cervical cancer, the viral oncoproteins E6 and E7 play a crucial role in promoting cell proliferation by inhibiting tumor suppressor proteins like p53 and retinoblastoma (Rb). 9-oxo-ODA has been shown to downregulate the expression of these oncoproteins.[2] This leads to the reactivation of p53 and subsequent cell cycle arrest and apoptosis. Furthermore, 9-oxo-ODA directly inhibits CDK1, a key regulator of the G2/M phase of the cell cycle, further contributing to the cessation of cell division.[2][3]

G 9-oxo-ODA 9-oxo-ODA HPV E6/E7 HPV E6/E7 9-oxo-ODA->HPV E6/E7 inhibits CDK1 CDK1 9-oxo-ODA->CDK1 inhibits p53 p53 HPV E6/E7->p53 inhibits Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest promotes Apoptosis Apoptosis p53->Apoptosis promotes Cell Cycle Progression Cell Cycle Progression CDK1->Cell Cycle Progression promotes Cell Proliferation Cell Proliferation

Signaling pathway of 9-oxo-ODA in cervical cancer.

Experimental Workflow for In Vivo Validation

The following diagram illustrates the key steps in the in vivo validation of 9-oxo-ODA's anti-proliferative effects.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Culture Cell Culture Tumor Cell Inoculation Tumor Cell Inoculation Cell Culture->Tumor Cell Inoculation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Tumor Cell Inoculation Treatment Administration Treatment Administration Tumor Cell Inoculation->Treatment Administration Monitoring Monitoring Treatment Administration->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Data Interpretation Data Interpretation Endpoint Analysis->Data Interpretation

Experimental workflow for in vivo validation.

Discussion and Future Directions

The available data strongly suggest that 9-oxo-ODA is a promising candidate for further investigation as an anti-cancer agent, particularly for HPV-related cervical cancers. Its ability to inhibit tumor growth and metastasis in a preclinical in vivo model provides a solid foundation for continued research.

A direct in vivo comparison with its isomer, 13-oxo-ODA, focusing on anti-proliferative efficacy is a critical next step to determine their relative therapeutic potential. While 13-oxo-ODA has shown in vitro anti-cancer activity, its in vivo effects on tumor growth remain to be elucidated. Future studies should aim to generate quantitative in vivo data, including tumor volume measurements, survival analysis, and detailed pharmacokinetic and pharmacodynamic profiles for both compounds to enable a robust comparison and guide further development.

References

Cross-Reactivity Profile of 9-oxo-ODA with Nuclear Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) with various nuclear receptors. The primary focus of available research has been on its interaction with the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. While 9-oxo-ODA is a well-documented potent agonist of PPARα, comprehensive data on its cross-reactivity with other nuclear receptors, including other PPAR isoforms (γ and δ), Liver X Receptors (LXRs), Farnesoid X Receptor (FXR), Retinoid X Receptors (RXRs), and steroid receptors, is not extensively available in the current body of scientific literature.

Summary of 9-oxo-ODA's Nuclear Receptor Activity

Based on available studies, 9-oxo-ODA demonstrates significant and potent activation of PPARα.[1][2] Research has shown that this interaction leads to the regulation of target genes involved in fatty acid oxidation and a subsequent decrease in triglyceride accumulation in hepatocytes.[1][2]

One study directly compared the PPARα activation of 9-oxo-ODA with its isomer, 13-oxo-ODA, and conjugated linoleic acid (CLA). The results indicated that while both 9-oxo-ODA and 13-oxo-ODA are effective PPARα agonists, 13-oxo-ODA exhibited stronger activation.[3][4][5][6]

Data on cross-reactivity with other nuclear receptors such as PPARγ, LXRs, FXR, RXRs, and steroid receptors is currently limited. Further experimental investigation is required to definitively characterize the selectivity profile of 9-oxo-ODA.

Quantitative Data on Nuclear Receptor Activation

The following table summarizes the available quantitative data regarding the activation of PPARα by 9-oxo-ODA and its comparators.

CompoundNuclear ReceptorAssay TypeCell LineFold Activation (relative to control)EC₅₀ (μM)Reference
9-oxo-ODA PPARαLuciferase Reporter AssayCV-1Strong, dose-dependent~10[3][4]
13-oxo-ODA PPARαLuciferase Reporter AssayCV-1Stronger than 9-oxo-ODA~5[3][4]
CLA PPARαLuciferase Reporter AssayCV-1Potent activatorN/A[3][4]
GW7647 (Control) PPARαLuciferase Reporter AssayCV-1Potent synthetic agonistN/A[3][4]

Note: EC₅₀ values are approximate and may vary between experiments. "N/A" indicates that the specific value was not provided in the cited literature.

Experimental Protocols

To facilitate further research into the cross-reactivity of 9-oxo-ODA, detailed methodologies for key experiments are provided below.

Luciferase Reporter Gene Assay for Nuclear Receptor Transactivation

This assay is a common method to determine if a compound can activate a specific nuclear receptor and induce the transcription of a reporter gene.

Objective: To measure the ability of 9-oxo-ODA to activate a specific nuclear receptor (e.g., PPARα, PPARγ, LXR, FXR, RXR).

Materials:

  • Cell Line: A suitable mammalian cell line that has low endogenous nuclear receptor activity (e.g., HEK293T, CV-1).

  • Expression Plasmids:

    • An expression vector containing the full-length coding sequence of the nuclear receptor of interest.

    • A reporter plasmid containing a luciferase gene (e.g., Firefly luciferase) downstream of a promoter with response elements for the nuclear receptor being tested (e.g., PPRE for PPARs).

  • Transfection Reagent: A reliable transfection reagent (e.g., Lipofectamine).

  • Test Compound: 9-oxo-ODA dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control: A known agonist for the nuclear receptor of interest.

  • Luciferase Assay System: A commercial kit for measuring luciferase activity.

  • Plate Reader: A luminometer capable of reading 96-well plates.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the nuclear receptor expression plasmid and the luciferase reporter plasmid using the chosen transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

  • Compound Treatment: Treat the cells with various concentrations of 9-oxo-ODA, the positive control, and a vehicle control (DMSO).

  • Incubation: Incubate the treated cells for another 24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number. Calculate the fold activation relative to the vehicle control.

Competitive Ligand Binding Assay

This assay determines the ability of a compound to directly bind to the ligand-binding domain (LBD) of a nuclear receptor by competing with a known radiolabeled or fluorescently labeled ligand.

Objective: To determine the binding affinity (e.g., Ki or IC₅₀) of 9-oxo-ODA for a specific nuclear receptor.

Materials:

  • Recombinant Nuclear Receptor LBD: Purified LBD of the nuclear receptor of interest.

  • Labeled Ligand: A high-affinity radiolabeled ([³H] or [¹²⁵I]) or fluorescently labeled ligand for the nuclear receptor.

  • Test Compound: 9-oxo-ODA.

  • Assay Buffer: A buffer optimized for the specific nuclear receptor binding.

  • Scintillation Counter or Fluorescence Plate Reader: Depending on the type of labeled ligand used.

  • Filter Plates or Scintillation Proximity Assay (SPA) Beads: To separate bound from unbound ligand.

Procedure:

  • Reaction Setup: In a multi-well plate, combine the recombinant nuclear receptor LBD, the labeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of 9-oxo-ODA. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the mixture at an appropriate temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Unbound Ligand:

    • Filtration Assay: Pass the reaction mixture through a filter plate that retains the receptor-ligand complex but allows the unbound ligand to pass through. Wash the filters to remove any remaining unbound ligand.

    • SPA: If using SPA beads, the radiolabeled ligand in proximity to the bead-bound receptor will generate a signal.

  • Detection:

    • Filtration Assay: Measure the radioactivity on the filters using a scintillation counter.

    • SPA: Measure the signal using a suitable plate reader.

  • Data Analysis: Plot the percentage of bound labeled ligand against the concentration of 9-oxo-ODA. Determine the IC₅₀ value, which is the concentration of 9-oxo-ODA that displaces 50% of the labeled ligand. The Ki can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Nuclear_Receptor_Activation_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_oxo_ODA_ext 9-oxo-ODA 9_oxo_ODA_int 9-oxo-ODA 9_oxo_ODA_ext->9_oxo_ODA_int Cellular Uptake NR Nuclear Receptor (e.g., PPARα) 9_oxo_ODA_int->NR Binding NR_Ligand_Complex NR-Ligand Complex HSP HSP NR_HSP_complex NR-HSP Complex NR_HSP_complex->NR HSP dissociation Heterodimer NR-RXR Heterodimer NR_Ligand_Complex->Heterodimer RXR RXR RXR->Heterodimer NRE Nuclear Receptor Response Element Heterodimer->NRE Binding Target_Gene Target Gene mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Metabolic_Changes Metabolic Changes (e.g., Fatty Acid Oxidation) Protein->Metabolic_Changes Biological Effect

Caption: Signaling pathway of nuclear receptor activation by 9-oxo-ODA.

Experimental_Workflow_Cross_Reactivity cluster_setup Experimental Setup cluster_assay Assay Performance cluster_analysis Data Analysis and Interpretation Compound Prepare 9-oxo-ODA and Control Compounds Treatment Treat Cells with Compounds Compound->Treatment Cells Culture and Prepare Target Cells Transfection Transfect Cells with Plasmids Cells->Transfection Plasmids Prepare Nuclear Receptor and Reporter Plasmids Plasmids->Transfection Transfection->Treatment Incubation Incubate for 24h Treatment->Incubation Lysis Lyse Cells Incubation->Lysis Measurement Measure Reporter Activity (e.g., Luciferase) Lysis->Measurement Normalization Normalize Data Measurement->Normalization Calculation Calculate Fold Activation and EC₅₀ Values Normalization->Calculation Comparison Compare Activity Across Different Nuclear Receptors Calculation->Comparison Conclusion Determine Cross-Reactivity Profile Comparison->Conclusion

Caption: Workflow for assessing nuclear receptor cross-reactivity.

References

Safety Operating Guide

Safe Disposal of 9-Oxo-10,12-octadecadienoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. Ensure that the disposal activities are carried out in a well-ventilated area to avoid inhalation of any potential fumes or aerosols.

Step-by-Step Disposal Protocol

For the disposal of 9-Oxo-10,12-octadecadienoic acid, the following steps should be taken:

  • Waste Collection : Collect the waste material in a designated, properly labeled, and sealed container. The container should be compatible with the chemical to prevent any reactions.

  • Waste Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Consult Local Regulations : Before proceeding with disposal, consult your institution's environmental health and safety (EHS) office or local waste disposal regulations to ensure compliance.

  • Disposal Method : Based on general practices for similar chemical compounds, disposal via a licensed chemical waste disposal service is the most prudent option. Some related compounds may be suitable for incineration or landfill disposal by approved facilities.[1][2] Do not discharge this compound into sewer systems.[2]

  • Decontamination : Thoroughly decontaminate any equipment or surfaces that have come into contact with the chemical using an appropriate solvent, followed by washing with soap and water.

  • Record Keeping : Maintain a detailed record of the disposal, including the date, quantity, and method of disposal, as per your institution's guidelines.

Quantitative Data Summary

Due to the limited availability of specific data for this compound, a quantitative data table for disposal is not applicable. It is essential to refer to the Safety Data Sheet (SDS) for any available information and to adhere to local waste disposal regulations, which may specify quantitative limits for certain disposal methods.

Experimental Protocols

The disposal procedure outlined above is a general guideline. For specific experimental protocols involving this compound that may generate waste, it is crucial to incorporate the waste disposal steps into the experimental design from the outset. This includes identifying the appropriate waste streams and having the necessary collection containers readily available.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Waste Generation ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect store Store in a Cool, Dry, Well-Ventilated Area collect->store consult Consult Institutional EHS & Local Regulations store->consult dispose Dispose via Licensed Chemical Waste Service consult->dispose decontaminate Decontaminate Equipment and Surfaces dispose->decontaminate record Record Disposal Details decontaminate->record end_node End: Disposal Complete record->end_node

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 9-Oxo-10,12-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling 9-Oxo-10,12-octadecadienoic acid in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to standard laboratory safety protocols is crucial.[1] The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecification/Standard
Eye Protection Safety glasses/gogglesANSI Z87.1 certified
Hand Protection Disposable glovesNitrile or Latex
Body Protection Laboratory coatStandard

Operational Plan: Safe Handling Procedure

Adherence to a strict operational workflow is paramount to ensure safety and prevent contamination.

1. Preparation:

  • Ensure the work area, typically a chemical fume hood or a well-ventilated space, is clean and uncluttered.

  • Assemble all necessary equipment and reagents.

  • Verify that a safety shower and eyewash station are readily accessible.

  • Don the appropriate personal protective equipment as outlined in the table above.

2. Handling:

  • Avoid direct contact with the skin and eyes.

  • Prevent the formation of dust or aerosols.

  • Use only in well-ventilated areas.[1]

  • Keep the container tightly closed when not in use.

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

  • Clean the work area and any equipment used.

  • Remove and dispose of contaminated PPE in the designated waste stream.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep1 Don PPE Prep2 Prepare Workspace Prep1->Prep2 Handle Handle Chemical Prep2->Handle Post1 Clean Workspace Handle->Post1 Post2 Dispose of Waste Post1->Post2 Post3 Doff PPE Post2->Post3 Post4 Wash Hands Post3->Post4

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Oxo-10,12-octadecadienoic acid
Reactant of Route 2
9-Oxo-10,12-octadecadienoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.